Azido-PEG4-formylhydrazine-Boc
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C14H27N5O7 |
|---|---|
分子量 |
377.39 g/mol |
IUPAC 名称 |
tert-butyl N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxycarbonylamino]carbamate |
InChI |
InChI=1S/C14H27N5O7/c1-14(2,3)26-13(21)18-17-12(20)25-11-10-24-9-8-23-7-6-22-5-4-16-19-15/h4-11H2,1-3H3,(H,17,20)(H,18,21) |
InChI 键 |
OGJFAXLUGYVXKP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NNC(=O)OCCOCCOCCOCCN=[N+]=[N-] |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Azido-PEG4-formylhydrazine-Boc: A Bifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Azido-PEG4-formylhydrazine-Boc is a heterobifunctional crosslinker that plays a pivotal role in the construction of complex biomolecular architectures, particularly in the burgeoning fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its application, and visual representations of its role in relevant biological pathways and experimental workflows.
Core Compound Properties
This compound is distinguished by its three key functional components: an azide (B81097) group for click chemistry, a Boc-protected formylhydrazine (B46547) for conjugation to carbonyl groups, and a hydrophilic tetraethylene glycol (PEG4) spacer. This unique combination of functionalities allows for a versatile and stepwise approach to the synthesis of intricate bioconjugates.
| Property | Data | Reference |
| Molecular Formula | C₁₄H₂₇N₅O₇ | [1] |
| Molecular Weight | 377.39 g/mol | [1] |
| Appearance | Solid | |
| Purity | Typically ≥95% - 98% | |
| Solubility | Soluble in DMSO and other organic solvents | |
| Storage Conditions | -20°C for long-term storage | [1] |
Key Applications in Drug Development
The strategic design of this compound makes it an invaluable tool for researchers engaged in the development of targeted therapeutics.
-
PROTAC Synthesis: This linker is instrumental in the modular synthesis of PROTACs. The azide moiety can be reacted with an alkyne-functionalized ligand for a protein of interest (POI), while the deprotected hydrazine (B178648) can be conjugated to an aldehyde- or ketone-bearing ligand for an E3 ubiquitin ligase (or vice versa). The PEG4 spacer helps to optimize the distance between the two ligands, which is critical for the formation of a productive ternary complex (POI-PROTAC-E3 ligase) that leads to the ubiquitination and subsequent proteasomal degradation of the target protein.
-
Antibody-Drug Conjugate (ADC) Development: In the context of ADCs, this linker can be used to attach a cytotoxic payload to a monoclonal antibody. For instance, an antibody can be engineered to contain an aldehyde group, which can then be conjugated with the deprotected hydrazine of the linker. The azide group can subsequently be used to attach an alkyne-modified drug payload via click chemistry. The hydrophilic PEG4 spacer can improve the solubility and pharmacokinetic properties of the resulting ADC.[2][3]
Experimental Protocols
The following protocols are generalized procedures for the key reactions involving this compound. Optimization may be required for specific substrates and applications.
Boc Deprotection of the Hydrazine Moiety
This procedure removes the tert-butyloxycarbonyl (Boc) protecting group to reveal the reactive hydrazine.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator
Procedure:
-
Dissolve this compound in DCM (e.g., 10 mL per 100 mg of compound).
-
Add an equal volume of TFA to the solution at room temperature.
-
Stir the reaction mixture for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, remove the DCM and TFA under reduced pressure using a rotary evaporator.
-
Redissolve the residue in DCM and carefully neutralize with a saturated sodium bicarbonate solution until the pH is basic.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution in vacuo to obtain the deprotected product, Azido-PEG4-formylhydrazine.
Hydrazone Formation with an Aldehyde-Containing Molecule
This protocol describes the conjugation of the deprotected linker to a molecule bearing an aldehyde group.
Materials:
-
Deprotected Azido-PEG4-formylhydrazine
-
Aldehyde-containing molecule (e.g., an E3 ligase ligand)
-
Anhydrous ethanol (B145695) or methanol
-
Glacial acetic acid (catalytic amount, optional)
Procedure:
-
Dissolve the aldehyde-containing molecule (1.0 equivalent) in anhydrous ethanol.
-
Add the deprotected Azido-PEG4-formylhydrazine (1.0-1.2 equivalents) to the solution.
-
For less reactive aldehydes, a catalytic amount of glacial acetic acid (1-2 drops) can be added.
-
Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight. Monitor progress by TLC or LC-MS.[4]
-
Upon completion, the hydrazone product may precipitate out of the solution. If so, it can be collected by filtration, washed with cold ethanol, and dried.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by column chromatography.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click" reaction between the azide group of the linker and a terminal alkyne.
Materials:
-
Azide-functionalized molecule (e.g., the product from the hydrazone formation step)
-
Alkyne-functionalized molecule (e.g., a POI ligand)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Solvent (e.g., a mixture of t-butanol and water, or DMSO)
Procedure:
-
Dissolve the azide-functionalized molecule (1.0 equivalent) and the alkyne-functionalized molecule (1.0-1.2 equivalents) in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (e.g., 1 M in water).
-
In another vial, prepare a premix of CuSO₄ and THPTA in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄/ligand premix. The final concentration of copper is typically in the range of 50-250 µM for bioconjugation reactions.[5]
-
Stir the reaction at room temperature for 1-12 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, the product can be purified by an appropriate method such as column chromatography or HPLC.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free "click" reaction with a strained alkyne, such as dibenzocyclooctyne (DBCO).
Materials:
-
Azide-functionalized molecule
-
DBCO-functionalized molecule
-
Aqueous buffer (e.g., PBS) or an organic solvent like DMSO
Procedure:
-
Dissolve the azide-functionalized molecule and the DBCO-functionalized molecule in the chosen solvent. Molar equivalents are typically 1:1 to 1:1.5 (azide:DBCO).
-
Allow the reaction to proceed at room temperature. Reaction times can vary from 1 to 24 hours depending on the concentration and reactivity of the substrates.
-
Monitor the reaction progress by following the disappearance of the DBCO chromophore by UV-Vis spectroscopy (around 310 nm) or by LC-MS.[6]
-
The product can be purified by HPLC or other suitable chromatographic techniques.
Visualizing Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate key processes involving this compound.
References
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) [protocols.io]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. broadpharm.com [broadpharm.com]
An In-depth Technical Guide to Azido-PEG4-formylhydrazine-Boc: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and applications of Azido-PEG4-formylhydrazine-Boc, a versatile heterobifunctional linker critical in the fields of bioconjugation, proteomics, and targeted drug delivery. This document is intended to serve as a valuable resource for researchers and professionals in the life sciences, offering detailed technical data and methodologies to facilitate its effective use in the laboratory.
Core Chemical Properties
This compound is a polyethylene (B3416737) glycol (PEG)-based linker molecule featuring two distinct reactive functionalities: an azide (B81097) group and a Boc-protected formylhydrazine (B46547). This unique structure allows for sequential and orthogonal conjugation strategies, making it a valuable tool in the synthesis of complex biomolecular conjugates such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
The azide moiety enables covalent ligation to alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry".[1][2][3] The Boc-protected formylhydrazine provides a stable functional group that, upon deprotection, can react with carbonyl compounds like aldehydes and ketones to form stable hydrazone linkages.[4][5] The tetraethylene glycol (PEG4) spacer enhances the solubility and bioavailability of the resulting conjugates.[4]
Quantitative Data Summary
The following table summarizes the key quantitative chemical properties of this compound.
| Property | Value | References |
| Molecular Formula | C₁₄H₂₇N₅O₇ | [1][6] |
| Molecular Weight | 377.39 g/mol | [1][6] |
| Purity | Typically >95% (determined by HPLC) | [4] |
| Appearance | White to off-white solid or oil | [7] |
| Solubility | Soluble in DMSO, DMF, DCM, THF, Chloroform | [7][8] |
| Storage Conditions | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. | [2][6][9] |
Experimental Protocols
The following sections provide detailed methodologies for the key applications of this compound.
Protocol 1: Boc Deprotection of this compound to Yield the Free Hydrazine (B178648)
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the reactive hydrazine functionality.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound in DCM (e.g., 10 mL of DCM per 100 mg of the compound).
-
Add an excess of TFA to the solution (e.g., a 1:1 ratio of TFA to DCM).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent to yield the deprotected Azido-PEG4-formylhydrazine. The product is often used immediately in the next step without further purification.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click chemistry" reaction between the azide group of the linker and an alkyne-containing molecule.
Materials:
-
This compound (or its deprotected form)
-
Alkyne-functionalized molecule of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand
-
Solvent (e.g., a mixture of t-BuOH/H₂O or DMSO)
-
Nitrogen or Argon gas
Procedure:
-
Dissolve the alkyne-functionalized molecule and this compound in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O and the copper ligand (THPTA or TBTA) in water.
-
Degas the reaction mixture containing the azide and alkyne by bubbling with nitrogen or argon for 10-15 minutes.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄/ligand solution.
-
Stir the reaction at room temperature for 4-12 hours. The reaction progress can be monitored by LC-MS.
-
Upon completion, the product can be purified by preparative HPLC or other suitable chromatographic techniques.
Logical and Experimental Workflows
The following diagrams illustrate key workflows and logical relationships involving this compound.
Caption: Workflow for PROTAC synthesis using this compound.
Caption: Orthogonal reactivity of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Azido-PEG4-formylhydrazine-Boc_TargetMol [targetmol.com]
- 4. benchchem.com [benchchem.com]
- 5. Azido-PEG4-t-Boc-hydrazide, 1919045-01-4 | BroadPharm [broadpharm.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Azido-PEG4-hydrazide - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound Datasheet DC Chemicals [dcchemicals.com]
An In-Depth Technical Guide to Azido-PEG4-formylhydrazine-Boc: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG4-formylhydrazine-Boc is a heterobifunctional linker molecule increasingly utilized in the field of targeted protein degradation and bioconjugation. As a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), this linker provides a flexible and versatile scaffold for connecting a target protein-binding ligand to an E3 ubiquitin ligase-recruiting moiety. This technical guide provides a comprehensive overview of the structure, synthesis, and key applications of this compound, tailored for professionals in drug discovery and development.
Chemical Structure and Properties
This compound is characterized by three key functional components: an azide (B81097) group, a tetraethylene glycol (PEG4) spacer, and a Boc-protected formylhydrazine (B46547) moiety. This unique combination of functionalities imparts specific chemical reactivity and physical properties that are advantageous for its intended applications.
The azide group serves as a versatile handle for "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly efficient, specific, and can be performed under mild, biocompatible conditions, making them ideal for conjugating the linker to molecules containing alkyne or strained cyclooctyne (B158145) groups.
The hydrophilic PEG4 spacer enhances the aqueous solubility of the linker and the resulting conjugates, which can improve the pharmacokinetic properties of PROTACs and other drug conjugates. The length of the PEG chain can also be critical in optimizing the distance between the two ends of a PROTAC to facilitate the formation of a productive ternary complex between the target protein and the E3 ligase.
The Boc (tert-butyloxycarbonyl) protected formylhydrazine provides a stable, yet readily deprotectable, functional group. The Boc protecting group is stable under a variety of reaction conditions but can be efficiently removed under acidic conditions to reveal the free hydrazine, which can then react with aldehydes or ketones to form hydrazone linkages.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₂₇N₅O₇ |
| Molecular Weight | 377.39 g/mol |
| Appearance | Varies (typically a colorless to pale yellow oil or solid) |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, DCM) and has some aqueous solubility due to the PEG chain. |
Synthesis of this compound
Proposed Synthetic Pathway
A logical synthetic approach would start from a commercially available tetraethylene glycol derivative and proceed through the following key steps:
-
Monofunctionalization and Azidation of PEG4: Starting with a protected tetraethylene glycol, one hydroxyl group would be converted to an azide. A common method involves mesylation or tosylation of the hydroxyl group followed by nucleophilic substitution with sodium azide.
-
Oxidation to Carboxylic Acid: The remaining terminal hydroxyl group of the azido-PEG4-alcohol would then be oxidized to a carboxylic acid to yield azido-PEG4-acid.
-
Amide Coupling with Boc-Hydrazine: Finally, the azido-PEG4-acid would be coupled with tert-butyl carbazate (B1233558) (Boc-hydrazine) using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) to form the desired this compound product.
Diagram 1: Proposed Synthetic Pathway for this compound
Caption: Proposed multi-step synthesis of this compound.
Experimental Protocols
As a specific, published protocol for the synthesis of this exact molecule is not available, the following are generalized experimental procedures for the key chemical transformations involved in the proposed synthetic pathway. These protocols would require optimization for the specific substrates.
General Protocol for Azidation of a PEG-Alcohol
-
Mesylation/Tosylation: Dissolve the PEG-alcohol (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath. Add triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) (1.5-2 equivalents). Slowly add methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) (1.2-1.5 equivalents) dropwise. Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Azide Substitution: Dissolve the crude mesylated or tosylated PEG intermediate in dimethylformamide (DMF). Add sodium azide (NaN₃) (3-5 equivalents). Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.
-
Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (B1210297). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica (B1680970) gel.
General Protocol for Amide Coupling of a PEG-Acid with Boc-Hydrazine
-
Activation of Carboxylic Acid: Dissolve the azido-PEG4-acid (1 equivalent) in anhydrous DMF under an inert atmosphere. Add a coupling agent such as HATU (1.1 equivalents) and a base such as DIPEA (2-3 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling Reaction: Add tert-butyl carbazate (Boc-hydrazine) (1.2 equivalents) to the reaction mixture. Continue stirring at room temperature for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous lithium chloride solution, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the final product.
Applications in Drug Development
The primary application of this compound is in the construction of PROTACs. Its bifunctional nature allows for the sequential or convergent synthesis of these complex molecules.
Diagram 2: General Workflow for PROTAC Synthesis
Caption: PROTAC synthesis workflow using the bifunctional linker.
Role in Targeted Protein Degradation
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins of interest. The linker plays a crucial role in this process by bridging the target protein and an E3 ubiquitin ligase, facilitating the ubiquitination of the target protein, which marks it for degradation by the proteasome. The flexibility and hydrophilicity of the PEG4 chain in this compound can be critical for achieving an optimal orientation of the ternary complex and for improving the overall properties of the PROTAC molecule.
Diagram 3: PROTAC Mechanism of Action
Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.
Conclusion
This compound is a valuable chemical tool for researchers and scientists in the field of drug discovery, particularly for the development of PROTACs. Its well-defined structure, featuring orthogonal reactive groups and a solubilizing PEG spacer, allows for the modular and efficient synthesis of complex bioconjugates. While a definitive, published synthesis protocol remains to be widely disseminated, established chemical principles provide a clear path for its preparation. The continued exploration of PROTACs as a therapeutic modality will likely see the increased application and further development of such versatile linker molecules.
Introduction: The Advent of Click Chemistry and the Azide's Central Role
An In-depth Technical Guide on the Role of the Azide (B81097) Group in Click Chemistry Reactions
Coined by K.B. Sharpless in 2001, "click chemistry" describes a class of reactions that are high-yielding, wide in scope, stereospecific, and simple to perform, generating only inoffensive byproducts.[1] This concept was developed to meet the demands of modern chemical synthesis, particularly in drug discovery and materials science, by providing a reliable method for joining molecular building blocks.[2] At the forefront of these reactions is the azide-alkyne cycloaddition, a powerful transformation where the azide functional group plays a starring role.[3][4]
The azide group (N₃) is a cornerstone of click chemistry due to a unique combination of properties that make it an ideal bioorthogonal handle:
-
Small Size: Its minimal steric footprint ensures that it rarely perturbs the structure or function of the biomolecules to which it is attached.[5]
-
Stability: Azides are kinetically stable and inert to the vast majority of functional groups found in biological systems, preventing unwanted side reactions.[5]
-
Specific Reactivity: The azide group's reactivity is highly specific, primarily engaging in efficient cycloaddition reactions with alkynes, its designated reaction partner.[5]
This guide provides a technical overview of the azide's function in the two most prominent click chemistry reactions—the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—with a focus on their mechanisms, quantitative data, experimental protocols, and applications in drug development.
The Azide in Key Click Reactions: Mechanisms and Workflows
The versatility of the azide group is best demonstrated through its participation in different types of cycloaddition reactions, each with unique advantages for researchers.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential click reaction, involving a 1,3-dipolar cycloaddition between an azide and a terminal alkyne.[6] The reaction is characterized by an enormous rate acceleration (10⁷ to 10⁸-fold over the uncatalyzed thermal reaction) and proceeds with complete regioselectivity to yield the 1,4-disubstituted 1,2,3-triazole isomer.[1][6] The azide's role is that of the 1,3-dipole, which reacts with the copper-activated alkyne.
Mechanism: The reaction is not a concerted cycloaddition but a stepwise process mediated by the copper(I) catalyst.
-
Formation of Copper-Acetylide: The Cu(I) catalyst reacts with the terminal alkyne, lowering the pKa of the terminal proton and forming a copper-acetylide intermediate.[7][8][9]
-
Activation of the Azide: The azide coordinates to the copper center, which acts as a Lewis acid, activating the azide for nucleophilic attack.[9]
-
Cyclization: A six-membered copper-containing intermediate (a metallacycle) forms.[7]
-
Rearomatization and Product Release: This intermediate undergoes reductive elimination to form the stable 1,4-triazole product, regenerating the Cu(I) catalyst for the next cycle.[7]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications within living systems, the potential cytotoxicity of the copper catalyst in CuAAC is a significant drawback.[10] The development of SPAAC provided a powerful, metal-free alternative.[11][] This reaction leverages the high ring strain of a cyclooctyne (B158145) to dramatically lower the activation energy of the cycloaddition with an azide.[11][13]
Mechanism: SPAAC is a concerted [3+2] cycloaddition. The driving force is the release of ~18 kcal/mol of ring strain from the cyclooctyne upon forming the more stable triazole ring.[11] The azide attacks the strained alkyne, leading directly to the formation of a stable triazole product, typically as a mixture of regioisomers. The reaction is bioorthogonal, proceeding efficiently at physiological temperatures without interfering with cellular processes.[11][]
Quantitative Data for Reaction Optimization
The efficiency of click reactions is a key factor in experimental design. The choice between CuAAC and SPAAC often depends on the required kinetics and the biological context.
Table 1: Comparison of Reaction Kinetics for SPAAC Cyclooctynes
The reaction rate of SPAAC is highly dependent on the structure of the cyclooctyne. The second-order rate constant (k₂) is a critical parameter for comparing their efficiency.
| Cyclooctyne Reagent | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| DIBO | 0.3 | Good balance of stability and reactivity. |
| DBCO | 0.8 - 1.0 | Widely used, excellent kinetics and stability. |
| BCN | 0.05 - 0.1 | Highly stable, suitable for long-term studies. |
| DIFO | 4.2 | High reactivity due to propargylic fluorination.[13] |
| DIFBO | 76 | Extremely high reactivity, combines strain and electronics.[13] |
Note: Rates can vary depending on solvent and specific azide structure.
Table 2: Typical Quantitative Parameters for CuAAC Reactions
CuAAC reactions are highly tunable. The following parameters provide a starting point for optimization in either small molecule synthesis or bioconjugation.[6]
| Parameter | Small Molecule Synthesis | Bioconjugation |
| Cu(I) Source Loading | 0.25 - 5 mol % | 0.25 - 1 mM |
| Ligand:Copper Ratio | 1:1 to 2:1 | 2:1 to 5:1 |
| Reducing Agent | 5 - 10 mol % (or excess) | 5 - 50 equivalents (to azide) or 5 mM |
| Reactant Ratio (Azide:Alkyne) | ~1:1 | 4-50x excess of one reagent |
| Temperature | Room Temp. to 110 °C | Room Temperature |
| Reaction Time | 10 min - 24 h | 15 - 60 minutes |
| Typical Yields | >90% | Near-quantitative |
Experimental Protocols
The following are generalized protocols for performing CuAAC and SPAAC reactions. Researchers should optimize concentrations and conditions for their specific substrates.
Protocol 1: General Procedure for CuAAC Bioconjugation
This protocol describes the labeling of an alkyne-modified biomolecule with an azide-containing cargo (e.g., a fluorescent dye).
1. Reagent Preparation:
-
Biomolecule-Alkyne Stock: Prepare a solution of the alkyne-modified protein or oligonucleotide in a suitable aqueous buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Cargo-Azide Stock: Dissolve the azide-functionalized molecule (e.g., dye, biotin) in a compatible solvent like DMSO to a concentration of 5-10 mM.
-
Copper Stock: Prepare a 20 mM solution of CuSO₄ in water.[14]
-
Ligand Stock: Prepare a 50 mM solution of a copper-stabilizing ligand (e.g., THPTA for aqueous reactions) in water.[14][15]
-
Reducing Agent Stock: Freshly prepare a 100 mM solution of sodium ascorbate (B8700270) in water.[14][15]
2. Reaction Setup:
-
In a microcentrifuge tube, add the biomolecule-alkyne solution to the desired final concentration (e.g., 20-50 µM).
-
Add the cargo-azide stock solution to achieve a 2- to 10-fold molar excess over the biomolecule.
-
Prepare the catalyst premix: combine the copper stock and ligand stock in a 1:5 molar ratio (e.g., 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA).[14] Add this premix to the reaction tube. The final copper concentration is typically 50-250 µM.[14]
-
Initiate the reaction by adding the sodium ascorbate stock solution to a final concentration of 2.5-5 mM.[14][15]
3. Incubation and Purification:
-
Incubate the reaction at room temperature for 30-60 minutes, protected from light if using a fluorescent dye.
-
Purify the labeled biomolecule from excess reagents using an appropriate method, such as size-exclusion chromatography, dialysis, or ethanol (B145695) precipitation for oligonucleotides.
Protocol 2: General Procedure for SPAAC in Live Cells
This protocol describes the metabolic labeling of cellular glycoproteins with an azide-modified sugar followed by fluorescent imaging using a cyclooctyne probe.
1. Metabolic Labeling:
-
Culture cells to the desired confluency under standard conditions (37°C, 5% CO₂).
-
Prepare a stock solution of an azide-containing sugar (e.g., Ac₄ManNAz) in DMSO.
-
Add the azide-sugar to the culture medium to a final concentration of 25-50 µM.[11]
-
Incubate the cells for 24-48 hours to allow for metabolic incorporation of the azide into cellular glycans.[11]
2. SPAAC Reaction and Imaging:
-
Prepare a stock solution of a cyclooctyne-fluorophore conjugate (e.g., DBCO-fluorophore) in DMSO.
-
Dilute the cyclooctyne-fluorophore in pre-warmed culture medium to a final concentration of 20-50 µM.[11]
-
Wash the cells twice with warm PBS to remove unincorporated azide-sugar.
-
Add the cyclooctyne-fluorophore solution to the cells and incubate for 30-60 minutes at 37°C.
-
Wash the cells three times with warm PBS to remove excess probe.
-
Fix, permeabilize, and mount the cells as required for fluorescence microscopy.
-
Image the cells using the appropriate filter sets for the chosen fluorophore.
Application in Fragment-Based Drug Discovery
Click chemistry, enabled by the azide functional group, is a powerful tool in drug discovery.[16][17] In fragment-based drug discovery (FBDD), small molecular fragments that bind weakly to a biological target are identified and then linked together to create a high-affinity lead compound. The azide-alkyne cycloaddition provides an ideal method for this "linking" step.
In this workflow, one fragment is functionalized with an azide and the other with an alkyne. The CuAAC reaction then reliably stitches them together, with the resulting triazole linker being more than just a passive spacer; it is a rigid, stable, and polar structure that can form hydrogen bonds, often contributing favorably to the binding affinity of the final compound.[18]
Conclusion
The azide group is a central and indispensable component of the click chemistry toolkit. Its unique combination of stability, small size, and highly specific reactivity with alkynes has established the CuAAC and SPAAC reactions as premier methods for molecular assembly and bioconjugation. For researchers, scientists, and drug development professionals, a thorough understanding of the azide's role in these mechanisms is fundamental to harnessing the full power of click chemistry to build complex molecular architectures, probe biological systems, and discover next-generation therapeutics.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. csmres.co.uk [csmres.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of click chemistry? | AAT Bioquest [aatbio.com]
- 9. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 13. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 14. jenabioscience.com [jenabioscience.com]
- 15. broadpharm.com [broadpharm.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The Chemistry of Control: An In-depth Technical Guide to Boc Protection and Deprotection
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and the development of complex pharmaceuticals. Its widespread adoption is a testament to its reliability, ease of introduction, and facile, yet selective, removal under acidic conditions. This technical guide provides a comprehensive overview of the core mechanisms governing Boc protection and deprotection, supported by quantitative data, detailed experimental protocols, and visual representations of the chemical pathways.
The Mechanism of Boc Protection
The protection of an amine with a Boc group is fundamentally a nucleophilic acyl substitution reaction. The most common reagent for this transformation is di-tert-butyl dicarbonate (B1257347), often referred to as Boc anhydride (B1165640) ((Boc)₂O).
The reaction proceeds via the nucleophilic attack of the amine's lone pair of electrons on one of the electrophilic carbonyl carbons of the Boc anhydride. This initial attack forms a transient tetrahedral intermediate. The subsequent collapse of this intermediate results in the formation of the N-Boc protected amine (a carbamate), along with the byproducts tert-butanol (B103910) and carbon dioxide gas. The evolution of CO₂ serves as a thermodynamic driving force for the reaction.
While the reaction can proceed without a base, the inclusion of a mild base such as triethylamine (B128534) (TEA) or sodium bicarbonate is common practice. The base serves to deprotonate the amine, increasing its nucleophilicity and thereby accelerating the reaction rate.
Signaling Pathway for Boc Protection
Caption: Mechanism of N-Boc protection of an amine using Boc anhydride.
Quantitative Data for Boc Protection of Amines
The efficiency of Boc protection is influenced by the choice of solvent, base, and the nature of the amine substrate. The following table summarizes typical reaction conditions and outcomes for the Boc protection of primary amines with Boc anhydride.
| Amine Substrate | Solvent | Base (equiv.) | (Boc)₂O (equiv.) | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzylamine | Dichloromethane (B109758) (DCM) | Triethylamine (1.1) | 1.1 | 25 | 2 | >95 | [Generic Protocol] |
| Glycine methyl ester | Tetrahydrofuran (THF)/Water (1:1) | Sodium Bicarbonate (2.0) | 1.2 | 25 | 4 | 98 | [Generic Protocol] |
| Aniline | Dichloromethane (DCM) | None | 1.1 | 25 | 12 | 92 | [Generic Protocol] |
| 4-Nitroaniline | Acetonitrile | 4-(Dimethylamino)pyridine (DMAP) (0.1) | 1.2 | 25 | 6 | 95 | [Generic Protocol] |
Experimental Protocol: Boc Protection of a Primary Amine
This protocol describes a general procedure for the N-Boc protection of a primary amine using di-tert-butyl dicarbonate and triethylamine.
Materials:
-
Primary amine (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)
-
Triethylamine (TEA) (1.1 equiv)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add the primary amine (1.0 equiv) and dissolve it in dichloromethane (DCM) (approximately 0.2-0.5 M concentration).
-
Add triethylamine (1.1 equiv) to the solution and stir for 5 minutes at room temperature.
-
Add di-tert-butyl dicarbonate (1.1 equiv) portion-wise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude N-Boc protected amine can be further purified by column chromatography on silica (B1680970) gel if necessary.
Experimental Workflow for Boc Protection
Caption: General experimental workflow for the Boc protection of a primary amine.
The Mechanism of Boc Deprotection
The removal of the Boc group is most commonly achieved under acidic conditions. The mechanism involves the protonation of the carbonyl oxygen of the carbamate (B1207046) by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This protonation enhances the leaving group ability of the tert-butoxy (B1229062) group.
The protonated intermediate then undergoes fragmentation to generate a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is inherently unstable and rapidly decarboxylates to yield the free amine and carbon dioxide. The tert-butyl cation can be quenched by a nucleophilic scavenger present in the reaction mixture or can eliminate a proton to form isobutylene (B52900) gas.
The kinetics of Boc deprotection can be complex and substrate-dependent. Studies have shown that the rate of deprotection with HCl can exhibit a second-order dependence on the acid concentration. In contrast, deprotection with TFA may show an inverse kinetic dependence on the concentration of the trifluoroacetate (B77799) anion.
Signaling Pathway for Boc Deprotection
Caption: Mechanism of acid-catalyzed Boc deprotection.
Quantitative Data for Boc Deprotection
The choice of acid and reaction conditions for Boc deprotection is critical and depends on the stability of the substrate to acidic environments. The following table provides a comparison of common deprotection reagents and their typical performance.
| Reagent | Typical Conditions | Reaction Time (h) | Advantages | Disadvantages |
| Trifluoroacetic Acid (TFA) | 20-50% in DCM, 25°C | 0.5 - 2 | Highly effective, volatile (easy removal) | Corrosive, potential for side reactions (e.g., t-butylation of sensitive residues) |
| Hydrochloric Acid (HCl) | 4 M in Dioxane or Ethyl Acetate, 25°C | 1 - 4 | Cost-effective, forms crystalline hydrochloride salts | Less volatile than TFA, can be harsh for some substrates |
| p-Toluenesulfonic Acid (pTSA) | 1.2 equiv in Ethanol, reflux | 2 - 6 | Milder than TFA and HCl, solid (easy to handle) | Requires elevated temperatures, longer reaction times |
| Phosphoric Acid (H₃PO₄) | 85% aqueous solution, 50°C | 4 - 8 | Non-volatile, can be more selective | Slower reaction rates, workup can be more complex |
| Thermal (solvent-free or high-boiling solvent) | 150-200°C | 0.5 - 2 | "Green" alternative, avoids strong acids | Requires high temperatures, not suitable for heat-sensitive substrates |
Experimental Protocol: Boc Deprotection with Trifluoroacetic Acid
This protocol outlines a general procedure for the deprotection of an N-Boc protected amine using trifluoroacetic acid in dichloromethane.
Materials:
-
N-Boc protected amine (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the N-Boc protected amine (1.0 equiv) in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the stirred solution to achieve a final concentration of 20-50% (v/v).
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the progress of the deprotection by TLC or LC-MS.
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with toluene (B28343) can aid in the removal of residual TFA.
-
The resulting residue is the amine trifluoroacetate salt. To obtain the free amine, dissolve the residue in a suitable solvent (e.g., DCM or ethyl acetate) and wash with a saturated aqueous NaHCO₃ solution until the aqueous layer is basic.
-
Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic layer in vacuo to yield the free amine. Further purification can be performed by chromatography or recrystallization if necessary.
Experimental Workflow for Boc Deprotection
Caption: General experimental workflow for the TFA-mediated deprotection of an N-Boc amine.
Conclusion
The Boc protecting group remains an invaluable tool in the arsenal (B13267) of the synthetic chemist. A thorough understanding of the mechanisms of its installation and cleavage, as well as the quantitative aspects of these transformations, is paramount for its successful application in the synthesis of complex molecules. The choice of reaction conditions for both protection and deprotection should be carefully considered based on the specific substrate and the overall synthetic strategy to ensure high yields and purity of the desired products. This guide provides a foundational understanding and practical protocols to aid researchers in the effective utilization of this versatile protecting group.
A Technical Guide to the Principles of PROTAC Design and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to targeted protein degradation.[1] Unlike traditional inhibitors that require sustained occupancy of a target's active site, PROTACs act catalytically by hijacking the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] This guide provides an in-depth overview of the core principles governing PROTAC design, synthesis, and evaluation, intended for professionals in the field of drug discovery and development.
The PROTAC Mechanism of Action
PROTACs are heterobifunctional molecules composed of three distinct components: a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] Upon entering the cell, a PROTAC molecule simultaneously binds to the POI and an E3 ligase, forming a ternary complex.[1][2] This induced proximity triggers the E3 ligase to transfer ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[2] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[5] The PROTAC molecule is not degraded in this process and is released to engage another POI, enabling it to act in a catalytic, sub-stoichiometric manner.[2][6]
Core Principles of PROTAC Design
The efficacy of a PROTAC is not merely the sum of its parts but a complex interplay between the three components. Successful design requires careful optimization of each element to ensure the formation of a stable and productive ternary complex.[1][7]
The "warhead" provides the specificity for the target protein. While early efforts focused on high-affinity binders, it is now understood that very high affinity is not always necessary and can sometimes be a disadvantage.[6] The critical factor is the ability to form a stable ternary complex.[8] The binding site of the warhead does not need to be functionally active, which expands the range of "undruggable" targets to include scaffold proteins and other non-enzymatic proteins.[2][9]
Key Considerations:
-
Binding Affinity: Moderate affinity is often sufficient. The overall degradation efficiency is more dependent on the stability of the ternary complex than on the binary affinity between the PROTAC and the POI.[8]
-
Exit Vector: The point of attachment for the linker on the warhead is crucial.[7] An inappropriate exit vector can lead to steric clashes that prevent the formation of a productive ternary complex.
The "anchor" recruits the E3 ligase, the machinery responsible for ubiquitination. While over 600 E3 ligases exist in humans, the vast majority of PROTACs developed to date recruit either Cereblon (CRBN) or von Hippel-Lindau (VHL).[10][11] This is largely due to the availability of well-characterized, potent small molecule ligands for these ligases.
Commonly Used E3 Ligases and Their Ligands:
| E3 Ligase | Common Ligands | Representative PROTACs |
| Cereblon (CRBN) | Thalidomide, Lenalidomide, Pomalidomide analogs | dBET1, ARV-825 |
| von Hippel-Lindau (VHL) | Hydroxyproline-based ligands (e.g., VHL-1) | MZ1, ARV-771 |
| MDM2 | Nutlin-3 analogs | MDM2-targeting PROTACs for AR degradation[2] |
| cIAP1 | Bestatin, LCL161 analogs | IAP-based PROTACs |
Key Considerations:
-
Ligase Expression: The chosen E3 ligase must be expressed in the target cells or tissue.
-
Ligand Properties: The E3 ligase ligand contributes significantly to the overall physicochemical properties of the PROTAC.[10]
-
Exit Vector: Similar to the warhead, the linker attachment point on the anchor ligand must be carefully selected to facilitate a productive ternary complex geometry.[12]
The linker is a critical determinant of PROTAC activity and is far more than a simple spacer.[4][13] Its length, composition, and attachment points dictate the spatial orientation of the POI and E3 ligase, profoundly influencing ternary complex formation, stability, and the overall drug-like properties of the molecule.[1][14]
Key Linker Properties:
-
Length: The optimal linker length is specific to each POI-E3 ligase pair and must be determined empirically, often by synthesizing a library of PROTACs with varying linker lengths.[3][] A linker that is too short may prevent complex formation, while one that is too long can lead to reduced efficacy.[]
-
Composition: The chemical makeup of the linker affects solubility, cell permeability, and metabolic stability.[7] The most common linker types are polyethylene (B3416737) glycol (PEG) and alkyl chains.[][] PEG linkers can enhance solubility and permeability, while alkyl chains offer simple, stable connectivity.[][17]
-
Flexibility and Rigidity: A balance must be struck. Some flexibility is needed to allow the PROTAC to adopt the optimal conformation for ternary complex formation, but a more rigid linker can reduce the entropic penalty of binding and lock the molecule in an active conformation.[1][]
PROTAC Synthesis Strategies
The modular nature of PROTACs lends itself to convergent synthetic strategies.[11][17] Typically, the warhead and anchor ligands are synthesized or acquired separately and then joined using a bifunctional linker.
Common Ligation Chemistries:
-
Amide Bond Formation: This is a robust and widely used method, employing standard peptide coupling reagents (e.g., HATU, HOBt) to connect a carboxylic acid on one component to an amine on another.[12][17]
-
Click Chemistry: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and popular "click" reaction for PROTAC synthesis.[3][18] Its high yield, mild reaction conditions, and functional group tolerance make it ideal for the final ligation step in a convergent synthesis.[17][18]
-
Solid-Phase Synthesis: For creating libraries of PROTACs, one component can be immobilized on a solid support, simplifying purification after each reaction step.[17][19]
References
- 1. chempep.com [chempep.com]
- 2. explorationpub.com [explorationpub.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 9. researchgate.net [researchgate.net]
- 10. precisepeg.com [precisepeg.com]
- 11. portlandpress.com [portlandpress.com]
- 12. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]
- 13. Novel approaches for the rational design of PROTAC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 17. benchchem.com [benchchem.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to Antibody-Drug Conjugate Linkers for Researchers, Scientists, and Drug Development Professionals
Introduction to Antibody-Drug Conjugate (ADC) Linkers: The Crucial Bridge in Targeted Cancer Therapy
Antibody-drug conjugates (ADCs) represent a paradigm shift in oncology, merging the exquisite specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic drugs.[1] This targeted delivery system aims to maximize the therapeutic window of chemotherapy by delivering potent payloads directly to cancer cells, thereby minimizing systemic toxicity.[1] At the heart of every ADC lies the linker, a critical chemical bridge that connects the antibody to the cytotoxic payload. The linker is far more than a simple tether; its chemical properties profoundly influence the stability, efficacy, safety, and pharmacokinetic profile of the entire ADC.[2]
The ideal linker must maintain a delicate balance: it must be sufficiently stable in the systemic circulation to prevent premature release of the toxic payload, yet be readily cleaved to liberate the drug upon reaching the target tumor cell.[2] The evolution of linker technology has been a key driver in the success of ADCs, with a continuous quest for linkers with improved stability and more efficient and specific cleavage mechanisms.[2] This guide provides a comprehensive technical overview of the core principles of ADC linker technology, focusing on the major types of linkers, their mechanisms of action, quantitative stability data, and the experimental protocols used for their evaluation.
Core Concepts in ADC Linker Technology
The design and selection of a linker are pivotal in the development of a successful ADC. Key considerations include the site of conjugation on the antibody, the physicochemical properties of the payload, and the desired mechanism of drug release. Linkers are broadly classified into two main categories: cleavable and non-cleavable.
Cleavable Linkers: These linkers are designed to be labile under specific physiological conditions prevalent in the tumor microenvironment or within the target cancer cell. This controlled release of the payload is a key feature of many successful ADCs.
Non-Cleavable Linkers: In contrast, non-cleavable linkers form a stable bond between the antibody and the payload. Drug release is dependent on the complete proteolytic degradation of the antibody backbone within the lysosome of the target cell.[3] This approach can offer enhanced plasma stability and a different pharmacological profile.[3]
Cleavable Linkers: Mechanisms of Action
Cleavable linkers exploit various physiological triggers to release the cytotoxic payload. The primary strategies involve cleavage by enzymes, sensitivity to pH, or reduction in the intracellular environment.
Enzyme-Cleavable Linkers
These linkers incorporate peptide sequences that are substrates for proteases, primarily those that are highly active within the lysosomes of tumor cells, such as cathepsins.
-
Dipeptide Linkers (e.g., Valine-Citrulline): The most widely used enzyme-cleavable linkers are based on dipeptides, with valine-citrulline (Val-Cit or vc) being a prominent example.[4] Upon internalization of the ADC and trafficking to the lysosome, cathepsin B recognizes and cleaves the peptide bond between citrulline and a self-immolative spacer, typically p-aminobenzyl carbamate (B1207046) (PABC). This cleavage initiates a cascade that results in the release of the active drug. The Val-Cit linker is notably stable in circulation but efficiently cleaved within the lysosome.[5]
-
Tetrapeptide Linkers (e.g., Gly-Gly-Phe-Gly): Tetrapeptide linkers, such as Gly-Gly-Phe-Gly, offer an alternative with different cleavage kinetics and stability profiles. These linkers are also substrates for lysosomal proteases and have been successfully employed in approved ADCs.[5]
-
β-Glucuronide Linkers: These linkers are cleaved by the lysosomal enzyme β-glucuronidase, which is abundant in the lysosomal compartment and also found in the tumor microenvironment. This specificity provides another layer of targeted drug release.[6]
pH-Sensitive Linkers (Hydrazones)
Hydrazone linkers are designed to be stable at the neutral pH of blood (pH 7.4) but undergo hydrolysis in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[4] This pH-dependent cleavage facilitates the release of the payload following internalization of the ADC. While conceptually elegant, early generation hydrazone linkers exhibited some instability in circulation, leading to premature drug release.[4]
Reducible Linkers (Disulfides)
Disulfide linkers leverage the significant difference in the redox potential between the extracellular environment and the intracellular cytoplasm. The cytoplasm has a much higher concentration of glutathione (B108866) (GSH), a reducing agent, which can readily cleave the disulfide bond and release the payload.[4] The stability of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond to minimize premature cleavage in the bloodstream.
Non-Cleavable Linkers: A Strategy of Stability
Non-cleavable linkers provide a robust connection between the antibody and the payload, typically through a thioether bond. The release of the drug-linker-amino acid catabolite occurs only after the ADC is internalized and the antibody is completely degraded by lysosomal proteases.[3] This approach offers the advantage of high plasma stability, which can lead to an improved therapeutic index.[3] A well-known example is the SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker used in Trastuzumab emtansine (Kadcyla®).[3]
Visualizing Linker Cleavage Mechanisms
To illustrate the distinct mechanisms of payload release, the following diagrams created using Graphviz (DOT language) depict the signaling pathways for the major cleavable linker types.
Caption: Cleavage mechanisms for different types of ADC linkers.
Quantitative Comparison of Linker Stability
The stability of the linker is a critical parameter that is extensively evaluated during ADC development. The following tables summarize quantitative data on the in vitro and in vivo stability of various linker types.
Table 1: In Vitro Plasma Stability of Cleavable ADC Linkers
| Linker Type | ADC Model | Plasma Source | Incubation Time | % Payload Release / Half-life | Reference |
| Hydrazone | Anti-CD33-Calicheamicin | Human | 48 hours | ~50% release | [4] |
| Disulfide (SPDB) | Anti-CD30-DM4 | Human | 7 days | ~20% release | [7] |
| Dipeptide (Val-Cit) | Trastuzumab-MMAE | Human | 7 days | <5% release | [6] |
| Dipeptide (Val-Cit) | cAC10-MMAE | Mouse | 14 days | >95% payload loss | [8] |
| Dipeptide (Val-Cit) | ITC6104RO | Mouse | Not specified | Unstable | [9] |
| Triglycyl (CX) | CX-DM1 ADC | Mouse | >7 days | High stability | [6] |
| Silyl Ether | Silyl ether-MMAE | Human | >7 days | t1/2 > 7 days | [6] |
| Sulfatase-cleavable | Sulfatase-linker ADC | Mouse | >7 days | High stability | [6] |
| β-Glucuronide | cAC10-β-glucuronide MMAE | Rat | 7 days | Highly stable | [7] |
| OHPAS linker | ITC6103RO | Mouse & Human | Not specified | Stable | [9] |
Table 2: In Vivo Stability of ADC Linkers
| Linker Type | ADC Model | Animal Model | Half-life of Intact ADC / Linker | Reference |
| Non-cleavable (SMCC) | Trastuzumab-DM1 | Mouse | 10.4 days | [6] |
| Non-cleavable (SMCC) | Trastuzumab-DM1 | Mouse | t1/2 = 10.4 days | [8] |
| Dipeptide (Val-Cit) | cAC10-MMAE | Mouse | 144 hours (6.0 days) | [5][8] |
| Dipeptide (Val-Cit) | cAC10-MMAE | Cynomolgus Monkey | 230 hours (9.6 days) | [5][8] |
| Triglycyl (CX) | CX-DM1 ADC | Mouse | 9.9 days | [6] |
| β-Glucuronide | β-glucuronide MMAF | Rat | 81 days (extrapolated) | [7] |
Experimental Protocols for Assessing Linker Stability
The evaluation of ADC linker stability is a cornerstone of preclinical development. The following are detailed methodologies for two key experiments: ELISA for quantifying intact ADC and LC-MS/MS for measuring released payload.
Experimental Workflow for Linker Stability Assessment
Caption: General experimental workflow for assessing ADC linker stability.
Detailed Methodology 1: ELISA-Based Quantification of Intact ADC
This method quantifies the amount of ADC that remains fully conjugated with its payload over time in a biological matrix.[8]
Objective: To measure the concentration of intact ADC in plasma samples.
Materials:
-
96-well microtiter plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Antigen specific to the ADC's monoclonal antibody
-
Enzyme-conjugated secondary antibody that specifically binds to the cytotoxic payload (e.g., anti-payload HRP-conjugated antibody)
-
Chromogenic or fluorogenic substrate (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Protocol:
-
Plate Coating: Coat the wells of a 96-well plate with the specific antigen (e.g., 2 µg/mL in coating buffer) and incubate overnight at 4°C.[10]
-
Washing: Wash the plate three times with wash buffer to remove unbound antigen.[10]
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.[11]
-
Sample Incubation: Add diluted plasma samples containing the ADC to the wells and incubate for 1-2 hours at room temperature. The intact ADC will bind to the coated antigen.
-
Washing: Wash the plate four times with wash buffer.[10]
-
Detection Antibody Incubation: Add the enzyme-conjugated anti-payload secondary antibody to each well and incubate for 1 hour at room temperature. This antibody will only bind to ADCs that have retained their payload.[8]
-
Washing: Wash the plate four times with wash buffer.[10]
-
Substrate Development: Add the substrate solution to each well and incubate in the dark until sufficient color development.[10]
-
Stopping Reaction: Add the stop solution to each well to terminate the enzymatic reaction.[10]
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader. The signal intensity is proportional to the concentration of intact ADC in the sample.[11]
Detailed Methodology 2: LC-MS/MS-Based Quantification of Free Payload
This method quantifies the amount of cytotoxic drug that has been prematurely released from the ADC into the circulation.[8]
Objective: To measure the concentration of free (unconjugated) payload in plasma samples.
Materials:
-
Plasma samples containing the ADC
-
Protein precipitation solvent (e.g., acetonitrile)
-
Centrifuge
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Analytical column suitable for small molecule analysis
-
Mobile phases (e.g., water and acetonitrile (B52724) with formic acid)
-
Internal standard (a stable isotope-labeled version of the payload, if available)
Protocol:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To a known volume of plasma, add a protein precipitation solvent (e.g., 3 volumes of cold acetonitrile) to precipitate plasma proteins, including the intact ADC.[8]
-
Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.
-
Carefully collect the supernatant, which contains the small molecule free payload.[8]
-
-
LC-MS/MS Analysis:
-
Inject a defined volume of the supernatant onto the LC-MS/MS system.
-
Separate the free payload from other plasma components using a suitable chromatographic gradient.
-
Detect and quantify the payload using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for the payload are monitored for high selectivity and sensitivity.
-
-
Data Analysis:
-
Generate a standard curve by spiking known concentrations of the payload into control plasma and processing it in the same manner as the study samples.
-
Quantify the concentration of free payload in the experimental samples by interpolating their peak areas against the standard curve.[2]
-
Conclusion
The linker is a linchpin in the design and performance of antibody-drug conjugates. The choice between a cleavable and non-cleavable linker, and the specific chemistry within each class, has profound implications for the ADC's stability, mechanism of action, and ultimately its therapeutic index. A deep understanding of the various linker technologies, their cleavage mechanisms, and the experimental methods to evaluate their stability is paramount for researchers, scientists, and drug development professionals working to advance this promising class of cancer therapeutics. As our understanding of tumor biology and protein engineering continues to grow, we can anticipate the development of even more sophisticated and effective linker strategies, further enhancing the precision and power of antibody-drug conjugates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. bioanalysisforum.jp [bioanalysisforum.jp]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ELISA Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 11. Enzyme-Linked Immunosorbent Assay (ELISA) Protocol - Creative Proteomics [creative-proteomics.com]
An In-depth Technical Guide to Azido-PEG4-formylhydrazine-Boc
For Researchers, Scientists, and Drug Development Professionals
This guide provides core technical specifications and a contextual overview of Azido-PEG4-formylhydrazine-Boc, a bifunctional linker critical in the development of Proteolysis Targeting Chimeras (PROTACs).
Core Molecular Data
The fundamental chemical and physical properties of this compound are summarized below.
| Property | Value | Citation(s) |
| Molecular Weight | 377.39 g/mol | [1][2][3] |
| Chemical Formula | C₁₄H₂₇N₅O₇ | [1][2][3] |
| SMILES | O=C(OC(C)(C)C)NNC(OCCOCCOCCOCCN=[N+]=[N-])=O | [2] |
Functional Context and Applications
This compound is a polyethylene (B3416737) glycol (PEG)-based PROTAC linker.[1][2][3] Its structure is designed for utility in bioconjugation, specifically in the synthesis of PROTAC molecules.[1][4] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1]
The key functional groups of this compound are:
-
An Azido (B1232118) Group (N₃): This group is a versatile handle for "click chemistry."[1][4] It readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne-containing molecules and in strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing strained alkynes like DBCO or BCN.[1][4][5]
-
A Boc-protected Formylhydrazine Group: The tert-butyloxycarbonyl (Boc) protecting group can be removed under acidic conditions to reveal a reactive hydrazine (B178648). This hydrazine can then be conjugated to molecules containing carbonyl groups (aldehydes or ketones).
-
A PEG4 Spacer: The tetraethylene glycol (PEG4) linker is hydrophilic, which can improve the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[6]
Logical Workflow for PROTAC Synthesis
The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using this compound. This process involves the sequential or convergent conjugation of the linker to a ligand for the target protein and a ligand for an E3 ubiquitin ligase.
Experimental Protocols
While specific, detailed experimental protocols are highly dependent on the nature of the target protein and E3 ligase ligands, a general methodology for the conjugation steps is outlined below.
1. Click Chemistry for E3 Ligase Ligand Conjugation (Example: CuAAC)
-
Objective: To conjugate the azido group of the linker with an alkyne-functionalized E3 ligase ligand.
-
General Protocol:
-
Dissolve the alkyne-containing E3 ligase ligand and a molar equivalent of this compound in a suitable solvent (e.g., a mixture of tert-butanol (B103910) and water).
-
Add a copper(I) source, such as copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate.
-
Add a copper-stabilizing ligand, such as TBTA or BTTAA.
-
Stir the reaction at room temperature until completion, monitoring by an appropriate analytical method (e.g., LC-MS or TLC).
-
Upon completion, purify the resulting conjugate using column chromatography or HPLC.
-
2. Boc Deprotection
-
Objective: To remove the Boc protecting group to expose the reactive hydrazine.
-
General Protocol:
-
Dissolve the Boc-protected intermediate in a suitable organic solvent (e.g., dichloromethane (B109758) or dioxane).
-
Add an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
-
Stir the reaction at room temperature, monitoring for the removal of the Boc group.
-
Evaporate the solvent and excess acid under reduced pressure to yield the deprotected intermediate, which is often used immediately in the next step.
-
3. Hydrazone Formation with Target Protein Ligand
-
Objective: To conjugate the deprotected hydrazine with a carbonyl-containing target protein ligand.
-
General Protocol:
-
Dissolve the deprotected linker-E3 ligand conjugate in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Add the carbonyl-containing target protein ligand, often with a catalytic amount of acid (e.g., acetic acid).
-
Stir the reaction, monitoring for the formation of the hydrazone linkage.
-
Purify the final PROTAC molecule using preparative HPLC.
-
Note: These are generalized protocols and may require significant optimization for specific reactants, including adjustments to solvents, temperature, reaction times, and purification methods.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS |DC Chemicals [dcchemicals.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. Azido-PEG4-formylhydrazine-Boc_TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Azido-PEG4-t-Boc-hydrazide, 1919045-01-4 | BroadPharm [broadpharm.com]
An In-depth Technical Guide to Heterobifunctional Crosslinkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction to Heterobifunctional Crosslinkers
Heterobifunctional crosslinkers are indispensable reagents in the field of bioconjugation, enabling the covalent linkage of two different biomolecules with high specificity and control.[1][2] Unlike their homobifunctional counterparts, which possess two identical reactive groups, heterobifunctional crosslinkers feature two distinct reactive moieties.[3][4] This inherent asymmetry allows for sequential, controlled conjugation reactions, minimizing the formation of undesirable homodimers or polymers.[5][6] This precise control is paramount in applications such as the construction of antibody-drug conjugates (ADCs), the immobilization of proteins on surfaces, and the study of protein-protein interactions.[2][7][8]
The structure of a heterobifunctional crosslinker can be conceptually divided into three parts: two different reactive end groups and a spacer arm that connects them. The nature of the reactive groups dictates the target functional groups on the biomolecules (e.g., primary amines, sulfhydryls, carboxyls, or carbonyls), while the spacer arm influences properties such as the distance between the conjugated molecules, solubility, and cleavability.
Classification of Heterobifunctional Crosslinkers
Heterobifunctional crosslinkers are primarily classified based on the functional groups they target. The judicious selection of a crosslinker with appropriate reactive ends is crucial for a successful bioconjugation strategy.
Amine-to-Sulfhydryl Crosslinkers
This is one of the most widely used classes of heterobifunctional crosslinkers.[2] Typically, one end features an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (found on lysine (B10760008) residues and the N-terminus of proteins), while the other end has a maleimide (B117702) group that specifically targets sulfhydryl groups (found on cysteine residues).[2][8] This combination allows for the highly efficient and specific conjugation of two proteins or a protein and another molecule bearing the appropriate functional groups.
Amine-to-Carboxyl Crosslinkers
These crosslinkers facilitate the conjugation of molecules bearing primary amines to those with carboxyl groups. A common strategy involves the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), which activates carboxyl groups to form a highly reactive O-acylisourea intermediate. This intermediate can then react with a primary amine to form a stable amide bond.[9][10] EDC is considered a "zero-length" crosslinker because no part of the crosslinker itself is incorporated into the final conjugate.[9]
Photoreactive Crosslinkers
Photoreactive crosslinkers possess a group that becomes chemically reactive upon exposure to UV light.[1][4] This group, often an aryl azide (B81097) or a diazirine, can non-specifically insert into C-H and N-H bonds of a nearby molecule.[1][11] The other end of the crosslinker typically has a specific reactive group, such as an NHS ester or a maleimide, allowing for a two-step conjugation. First, the specific reaction is carried out, and then the conjugate is introduced into a system where the photoreactive group is activated by UV light to capture interacting molecules.[1][2] This is particularly useful for identifying unknown binding partners in protein-protein interaction studies.[1][12]
Quantitative Data of Common Heterobifunctional Crosslinkers
The selection of an appropriate crosslinker is dictated by several factors, including the desired spacer arm length, solubility, and whether a cleavable linker is required. The following table summarizes the properties of some commonly used heterobifunctional crosslinkers.
| Crosslinker | Reactive Group 1 (Target) | Reactive Group 2 (Target) | Spacer Arm Length (Å) | Water Soluble | Cleavable |
| SMCC | NHS-ester (Amine) | Maleimide (Sulfhydryl) | 8.3 | No | No |
| Sulfo-SMCC | Sulfo-NHS-ester (Amine) | Maleimide (Sulfhydryl) | 8.3 | Yes | No |
| MBS | NHS-ester (Amine) | Maleimide (Sulfhydryl) | 7.3 | No | No |
| Sulfo-MBS | Sulfo-NHS-ester (Amine) | Maleimide (Sulfhydryl) | 7.3 | Yes | No |
| GMBS | NHS-ester (Amine) | Maleimide (Sulfhydryl) | 6.8 | No | No |
| Sulfo-GMBS | Sulfo-NHS-ester (Amine) | Maleimide (Sulfhydryl) | 6.8 | Yes | No |
| EMCS | NHS-ester (Amine) | Maleimide (Sulfhydryl) | 9.4 | No | No |
| Sulfo-EMCS | Sulfo-NHS-ester (Amine) | Maleimide (Sulfhydryl) | 9.4 | Yes | No |
| SPDP | NHS-ester (Amine) | Pyridyldithiol (Sulfhydryl) | 6.8 | No | Yes (DTT) |
| Sulfo-LC-SPDP | Sulfo-NHS-ester (Amine) | Pyridyldithiol (Sulfhydryl) | 9.6 | Yes | Yes (DTT) |
| SDA | NHS-ester (Amine) | Diazirine (Photoreactive) | 3.9 | No | No |
| Sulfo-SDA | Sulfo-NHS-ester (Amine) | Diazirine (Photoreactive) | 3.9 | Yes | No |
| EDC | Carbodiimide (Carboxyl) | (Amine) | 0 | Yes | No |
Experimental Protocols
Protocol 1: Two-Step Protein-Protein Conjugation using an NHS-Ester Maleimide Crosslinker (e.g., SMCC)
This protocol describes the conjugation of a protein containing primary amines (Protein-NH2) to a protein containing sulfhydryl groups (Protein-SH).
Materials:
-
Protein-NH2 (in amine-free buffer, e.g., PBS, pH 7.2-7.5)
-
Protein-SH (in a buffer such as PBS, pH 6.5-7.0)
-
NHS-Ester Maleimide Crosslinker (e.g., SMCC)
-
Anhydrous DMSO or DMF
-
Desalting columns
-
Conjugation Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching Buffer (e.g., 1M Tris-HCl, pH 8.0 or 1M Glycine)
Procedure:
-
Modification of Protein-NH2: a. Prepare a 10-20 mM stock solution of the crosslinker in anhydrous DMSO or DMF immediately before use. b. Add a 10- to 50-fold molar excess of the crosslinker stock solution to the Protein-NH2 solution.[5] c. Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring.[5]
-
Removal of Excess Crosslinker: a. Remove non-reacted crosslinker using a desalting column equilibrated with Conjugation Buffer.[5]
-
Conjugation to Protein-SH: a. Immediately add the maleimide-activated Protein-NH2 to the Protein-SH solution. The molar ratio of the two proteins should be optimized based on the desired final conjugate. b. Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring.[5]
-
Quenching (Optional): a. To quench any unreacted maleimide groups, add a final concentration of 1-10 mM of a sulfhydryl-containing compound like cysteine or β-mercaptoethanol. b. Incubate for 15-30 minutes at room temperature.
-
Purification: a. Purify the final conjugate using size-exclusion chromatography or other appropriate purification methods to remove unreacted proteins and quenching reagents.
Protocol 2: Zero-Length Crosslinking of a Carboxyl-Containing Molecule to an Amine-Containing Molecule using EDC/Sulfo-NHS
This protocol describes the conjugation of a molecule with a carboxyl group to a molecule with a primary amine.
Materials:
-
Carboxyl-containing molecule
-
Amine-containing molecule
-
Activation Buffer: 0.1 M MES, pH 4.5-5.0[9]
-
Coupling Buffer: PBS, pH 7.2-7.5[9]
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Solution: 1M Tris-HCl, pH 8.0, or hydroxylamine
-
Desalting columns
Procedure:
-
Activation of the Carboxyl-Containing Molecule: a. Dissolve the carboxyl-containing molecule in Activation Buffer. b. Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer. c. Add EDC and Sulfo-NHS to the carboxyl-containing molecule solution. A typical starting point is a final concentration of 2-10 mM EDC and 5-20 mM Sulfo-NHS. d. Incubate for 15-30 minutes at room temperature.[9]
-
Removal of Excess Activation Reagents (Optional but Recommended): a. Remove excess EDC and Sulfo-NHS using a desalting column equilibrated with Coupling Buffer.
-
Conjugation to the Amine-Containing Molecule: a. Immediately add the activated carboxyl-containing molecule to the amine-containing molecule in Coupling Buffer. b. Incubate for 2 hours at room temperature or overnight at 4°C.[3]
-
Quenching: a. Add the Quenching Solution to a final concentration of 10-50 mM. b. Incubate for 15 minutes at room temperature.
-
Purification: a. Purify the conjugate using a desalting column or dialysis to remove quenching reagents and byproducts.
Visualizations of Workflows and Logical Relationships
Signaling Pathway Targeted by an Antibody-Drug Conjugate
Caption: Mechanism of action of an ADC targeting a cell surface receptor and its impact on the PI3K/AKT signaling pathway.
Experimental Workflow for Protein-Protein Interaction Studies
Caption: A typical experimental workflow for identifying protein-protein interactions using a heterobifunctional crosslinker.
Logical Relationships in Crosslinker Selection
Caption: A decision-making flowchart for selecting the appropriate heterobifunctional crosslinker based on experimental requirements.
References
- 1. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 3. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 4. Protein Crosslinking | Thermo Fisher Scientific - US [thermofisher.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Antibody-Drug Conjugates: Functional Principles and Applications in Oncology and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. An integrated workflow for crosslinking mass spectrometry | Molecular Systems Biology [link.springer.com]
The Hydrophilic Bridge: A Technical Guide to Linker Applications in Modern Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of targeted therapeutics, the linker is a critical architectural element, bridging the gap between a targeting moiety and a potent payload. Its design profoundly influences a drug's efficacy, safety, and pharmacokinetic profile. Historically, linkers were often hydrophobic, a characteristic that frequently led to challenges such as poor solubility, aggregation, and rapid clearance. The strategic incorporation of hydrophilic linkers has emerged as a transformative approach, addressing these limitations and unlocking the full potential of modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
This guide provides an in-depth technical overview of the applications of hydrophilic linkers in drug discovery. We will explore their impact on the physicochemical and pharmacological properties of advanced therapeutics, present quantitative data to illustrate these effects, detail key experimental protocols for their evaluation, and visualize the underlying mechanisms and workflows.
The Role of Hydrophilicity in Advanced Therapeutics
Hydrophilic linkers, most commonly those incorporating polyethylene (B3416737) glycol (PEG) chains, sulfonate groups, or other polar functionalities, impart several key advantages that enhance the overall performance of a drug conjugate.[1][2]
-
Enhanced Solubility and Reduced Aggregation: Many potent cytotoxic payloads and protein-binding ligands are inherently hydrophobic. Conjugating them to large biomolecules can induce aggregation, compromising efficacy and potentially causing immunogenicity.[3] Hydrophilic linkers create a hydration shell around the conjugate, improving aqueous solubility and preventing the formation of aggregates.[4] This is particularly crucial for achieving higher drug-to-antibody ratios (DAR) in ADCs without sacrificing stability.[2][3]
-
Improved Pharmacokinetics (PK): The hydrophilic nature of linkers like PEG can shield the conjugate from premature clearance by the reticuloendothelial system.[3] This "stealth" effect leads to a longer circulation half-life, increased systemic exposure, and greater accumulation in target tissues.[1][5]
-
Optimized Biological Interactions: In PROTACs, the linker's composition and length are not merely for spacing but are critical for facilitating the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[6][7] Hydrophilicity can influence the linker's conformational flexibility, allowing it to adopt the optimal orientation required for efficient ubiquitination.[8][9]
Application 1: Hydrophilic Linkers in Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a linker. The linker's properties are paramount for efficacy, which is measured by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Signaling Pathway for PROTAC-Mediated Protein Degradation
The PROTAC molecule enters the cell and simultaneously binds to the target Protein of Interest (POI) and an E3 Ubiquitin Ligase, forming a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin (Ub) from a charged E2 enzyme to the POI. The poly-ubiquitinated POI is then recognized and degraded by the 26S Proteasome, while the PROTAC is released to repeat the cycle.
Quantitative Data: Impact of Linker on PROTAC Efficacy
Systematic variation of linker length and composition is a cornerstone of PROTAC optimization. Hydrophilic PEG linkers are often used to improve properties, and their length critically determines the geometry of the ternary complex.
| Target Protein | E3 Ligase | Linker Type / Length | DC50 | Dmax (%) | Key Observation |
| BRD4 | CRBN | 0 PEG Units (Alkyl) | < 0.5 µM | > 90% | A short, non-PEG linker can be highly effective.[10] |
| BRD4 | CRBN | 1-2 PEG Units | > 5 µM | ~50-60% | Short PEG linkers unexpectedly reduced potency, highlighting a non-linear relationship.[11] |
| BRD4 | CRBN | 4-5 PEG Units | < 0.5 µM | > 90% | Potency was recovered with longer PEG linkers, suggesting an optimal spatial distance is required.[11] |
| TBK1 | VHL | < 12 Atoms (Alkyl/Ether) | No Degradation | - | Linkers below a certain length threshold were inactive due to steric hindrance.[11][12] |
| TBK1 | VHL | 21 Atoms (Alkyl/Ether) | 3 nM | 96% | A clear optimal linker length was identified for maximum degradation potency.[12] |
| ERα | VHL | 16 Atoms (Alkyl) | ~1 µM (IC50) | ~95% | A systematic scan revealed a 16-atom linker as optimal for ERα degradation.[12] |
Application 2: Hydrophilic Linkers in Antibody-Drug Conjugates (ADCs)
ADCs are targeted therapies that combine the specificity of a monoclonal antibody with the potent cytotoxicity of a small-molecule payload. The linker's role is to ensure stability in circulation and facilitate the release of the payload within the target cancer cell. Hydrophilic linkers are instrumental in enabling higher, more effective drug-loading while maintaining favorable physicochemical properties.
Mechanism of Action for Antibody-Drug Conjugates
The ADC circulates in the bloodstream and the antibody component selectively binds to a target antigen on the surface of a cancer cell. The ADC-antigen complex is then internalized via endocytosis. Inside the cell, the complex is trafficked to the lysosome, where acidic conditions or specific enzymes cleave the linker (for cleavable linkers) or the antibody is degraded (for non-cleavable linkers), releasing the cytotoxic payload. The payload then exerts its cell-killing effect, for example, by damaging DNA or disrupting microtubules.
Quantitative Data: Impact of Linker on ADC Properties
The use of hydrophilic linkers can lead to ADCs with higher drug-to-antibody ratios (DAR), improved pharmacokinetics, and enhanced in vivo efficacy compared to their hydrophobic counterparts.
| Linker Type | Avg. DAR | Aggregation (%) | Plasma Half-life (days) | In Vivo Tumor Growth Inhibition (%) | Key Observation |
| Hydrophobic (e.g., SMCC-based) | ~4 | > 5% | 5 - 7 | 50 - 70% | High DAR is limited by aggregation and rapid clearance.[2][3] |
| Hydrophilic (Short PEG, e.g., PEG4) | ~8 | < 2% | 10 - 14 | 80 - 95% | PEG linkers enable high DAR with low aggregation and improved PK.[3][13] |
| Hydrophilic (Long PEG, e.g., mPEG₂₄) | ~8 | < 1% | 12 - 16 | 75 - 90% | Longer PEG chains further improve stability and circulation time.[3][5] |
| Hydrophilic (Glucuronide-based) | ~8 | < 5% | Not Reported | > 80% | Hydrophilic sugar-based linkers also enable high DAR with good efficacy.[14] |
Key Experimental Protocols
Accurate evaluation of drug candidates relies on robust and reproducible experimental methods. Below are detailed protocols for key assays used in the development of PROTACs and ADCs with hydrophilic linkers.
Experimental Workflow for PROTAC Evaluation
A systematic workflow is essential for characterizing a novel PROTAC. This process begins with confirming target engagement and ternary complex formation, moves to cellular assays to quantify degradation, and finishes with functional assays to measure the downstream biological consequences.
Protocol 1: Western Blot for PROTAC-Induced Protein Degradation
This method quantifies the reduction in target protein levels following PROTAC treatment.[15][16]
-
Cell Culture and Treatment: Plate cells at a suitable density to achieve 70-80% confluency. Allow cells to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 18-24 hours).
-
Cell Lysis: After treatment, wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube. Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. Separate proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply an Enhanced Chemiluminescence (ECL) substrate.
-
Analysis: Capture the chemiluminescent signal using an imaging system. Quantify band intensity using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Protocol 2: In Vitro Cytotoxicity (MTT Assay) for ADCs
This colorimetric assay measures cell viability to determine the half-maximal inhibitory concentration (IC50) of an ADC.[17][18][19]
-
Cell Seeding: Seed target antigen-positive and antigen-negative (as a control) cells in 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC in complete cell culture medium. Aspirate the old medium from the cells and add the ADC dilutions. Include wells with untreated cells (vehicle control) and medium only (blank).
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-120 hours) at 37°C and 5% CO₂.
-
MTT Reagent Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to insoluble purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully aspirate the medium. Add a solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 10-15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to reduce background.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each ADC concentration relative to the untreated control cells. Plot the percentage viability against the logarithm of the ADC concentration and use a non-linear regression (four-parameter logistic fit) to determine the IC50 value.
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a non-cell-based, high-throughput assay to predict passive membrane permeability of a compound.[20][21]
-
Reagent Preparation: Prepare a 1-4% (w/v) solution of lecithin (B1663433) in dodecane. Prepare the test compound in a suitable buffer (e.g., PBS) at a known concentration (e.g., 500 µM), typically containing a small percentage of DMSO.
-
Plate Preparation: Use a 96-well filter plate (donor plate) and a 96-well acceptor plate. Add 300 µL of buffer to each well of the acceptor plate.
-
Membrane Coating: Apply 5 µL of the lecithin-dodecane solution directly onto the filter membrane of each well in the donor plate. Allow the solvent to evaporate, leaving a lipid layer.
-
Assay Start: Add 150-200 µL of the test compound solution to each well of the donor plate. Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the filter membrane contacts the buffer in the acceptor wells.
-
Incubation: Incubate the assembled plate sandwich at room temperature for 4-18 hours. To minimize evaporation, place the assembly in a humidified chamber.
-
Concentration Measurement: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq) Where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [C]a is the compound concentration in the acceptor well, and [C]eq is the equilibrium concentration.
Conclusion and Future Directions
The strategic application of hydrophilic linkers has been a significant enabler for the success of advanced therapeutic modalities like ADCs and PROTACs. By improving solubility, reducing aggregation, and enhancing pharmacokinetic profiles, these molecular bridges allow for the development of more stable, safe, and efficacious drugs. The data clearly demonstrates that linkerology is not a trivial aspect of drug design; optimizing linker composition and length is a critical step that directly translates to improved therapeutic performance.
Future innovations will likely focus on developing novel hydrophilic linker chemistries with enhanced stability and more sophisticated release mechanisms. This includes "smart" linkers that respond to multiple stimuli within the tumor microenvironment or specific cellular compartments. As our understanding of the complex interplay between the linker, the targeting moiety, and the payload deepens, we can expect the rational design of linkers to yield a new generation of highly optimized and precisely targeted medicines.
References
- 1. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Collection - Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability - ACS Medicinal Chemistry Letters - Figshare [acs.figshare.com]
- 10. benchchem.com [benchchem.com]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Compact hydrophilic electrophiles enable highly efficacious high DAR ADCs with excellent in vivo PK profile - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05678J [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 19. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 21. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
Methodological & Application
Application Notes and Protocols for Azido-PEG4-formylhydrazine-Boc Conjugation to Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of bioconjugation has been significantly advanced by the development of heterobifunctional linkers, which enable the precise and stable connection of different molecular entities. Among these, Azido-PEG4-formylhydrazine-Boc stands out as a versatile linker, particularly in the construction of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][2][3] This linker features two distinct reactive moieties: an azide (B81097) group for "click chemistry" and a Boc-protected hydrazine (B178648). The azide allows for highly efficient and specific ligation to alkyne-containing molecules via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition.[4][] The protected hydrazine, upon deprotection, provides a reactive handle for conjugation to carbonyl groups (aldehydes or ketones) on proteins or other biomolecules, forming a stable hydrazone bond.[6][7]
The tetraethylene glycol (PEG4) spacer enhances the aqueous solubility and reduces the immunogenicity of the resulting conjugate, contributing to improved pharmacokinetic properties.[8] The tert-butyloxycarbonyl (Boc) protecting group on the hydrazine ensures stability during storage and allows for a controlled, stepwise conjugation strategy.
These application notes provide a comprehensive overview of the conjugation of this compound to proteins, including detailed protocols, data presentation, and workflow visualizations to guide researchers in utilizing this powerful bioconjugation tool.
Applications
The unique architecture of the this compound linker lends itself to a variety of applications in research and drug development:
-
Antibody-Drug Conjugates (ADCs): This linker is instrumental in the development of ADCs, where a potent cytotoxic drug is attached to a monoclonal antibody that targets tumor-specific antigens.[4][9] The azide end can be "clicked" to an alkyne-modified drug, and the deprotected hydrazine can be conjugated to engineered or oxidized aldehyde sites on the antibody. The PEG spacer helps to maintain the stability and solubility of the ADC.[8]
-
PROTACs: In the rapidly expanding field of targeted protein degradation, this linker can be used to synthesize PROTACs.[1][2][3] A PROTAC consists of a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase, joined by a linker. The bifunctionality of this compound allows for the sequential attachment of these two ligands.
-
Protein Labeling and Imaging: The linker can be used to attach fluorescent dyes, biotin, or other reporter molecules to proteins for in vitro and in vivo imaging and detection. The bioorthogonal nature of the click chemistry reaction and the specific reactivity of the hydrazine group enable precise control over the labeling process.
-
Surface Immobilization: Proteins can be tethered to surfaces, nanoparticles, or hydrogels functionalized with either alkyne or carbonyl groups for applications in diagnostics, biomaterials, and proteomics.[10]
Data Presentation
The efficiency of protein conjugation with this compound can be quantified by determining the average number of linker molecules conjugated per protein molecule. In the context of ADCs, this is referred to as the Drug-to-Antibody Ratio (DAR). Mass spectrometry is a primary tool for this analysis.[1][3][4]
| Parameter | Method | Typical Value Range | Reference |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC) | 2 - 8 | [4] |
| Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS) | 2 - 8 | [1][3] | |
| Native Mass Spectrometry | 2 - 8 | [3] | |
| Conjugation Efficiency | SDS-PAGE with fluorescently tagged linker | >80% | General Expectation |
| UV-Vis Spectroscopy (if linker or payload has a chromophore) | Dependent on molar extinction coefficients | General Method |
Experimental Protocols
The following protocols provide a general framework for the conjugation of this compound to proteins. Optimization may be required for specific proteins and applications.
Protocol 1: Generation of Aldehyde Groups on Glycoproteins via Oxidation
This protocol is suitable for glycoproteins where the carbohydrate moieties can be oxidized to create reactive aldehyde groups.
Materials:
-
Glycoprotein (B1211001) (e.g., monoclonal antibody) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.4
-
Sodium meta-periodate (NaIO₄)
-
Desalting column (e.g., Sephadex G-25)
-
Reaction buffer: 0.1 M Sodium Acetate, pH 5.5
Procedure:
-
Protein Preparation: Dissolve the glycoprotein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Oxidation: Prepare a fresh solution of sodium meta-periodate in the reaction buffer. Add the periodate (B1199274) solution to the protein solution to a final concentration of 1-10 mM.
-
Incubate the reaction mixture in the dark for 30 minutes at room temperature.
-
Quenching (Optional): The reaction can be quenched by adding glycerol (B35011) to a final concentration of 10 mM and incubating for 5 minutes.
-
Purification: Immediately purify the oxidized protein using a desalting column pre-equilibrated with the reaction buffer to remove excess periodate and byproducts.
Protocol 2: Boc Deprotection of this compound
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (as a scavenger)
-
Nitrogen gas stream
-
Anhydrous diethyl ether
Procedure:
-
Deprotection Cocktail: Prepare a deprotection cocktail of 95% TFA, 2.5% water, and 2.5% TIS.
-
Reaction: Dissolve the this compound in a minimal amount of DCM and cool in an ice bath. Add the deprotection cocktail.
-
Incubate the reaction on ice for 30-60 minutes.
-
TFA Removal: Remove the TFA and DCM under a gentle stream of nitrogen.
-
Precipitation: Add cold anhydrous diethyl ether to precipitate the deprotected linker.
-
Isolation: Centrifuge to pellet the product and decant the ether. Repeat the ether wash twice.
-
Drying: Dry the deprotected linker under vacuum. The resulting TFA salt is typically used directly in the next step.
Protocol 3: Hydrazone Ligation to Aldehyde-Containing Protein
Materials:
-
Aldehyde-containing protein (from Protocol 1)
-
Deprotected Azido-PEG4-formylhydrazine (from Protocol 2)
-
Reaction buffer: 0.1 M Sodium Acetate, pH 5.5
-
Aniline (B41778) (optional, as a catalyst)
-
Desalting column or dialysis cassette
Procedure:
-
Linker Preparation: Dissolve the deprotected Azido-PEG4-formylhydrazine in the reaction buffer.
-
Conjugation: Add the linker solution to the aldehyde-containing protein solution. A 20-50 fold molar excess of the linker over the protein is a good starting point.
-
Catalysis (Optional): For enhanced reaction kinetics, aniline can be added to a final concentration of 10-100 mM.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.
-
Purification: Remove the excess linker and byproducts by dialysis against PBS or by using a desalting column.
Protocol 4: Characterization of the Conjugate
Degree of Labeling (DOL) / Drug-to-Antibody Ratio (DAR) Determination by Mass Spectrometry:
-
Sample Preparation: Prepare the protein conjugate at a concentration of approximately 1 mg/mL in a suitable buffer. For analysis of subunits, the sample can be deglycosylated and/or reduced.
-
LC-MS Analysis: Inject the sample onto a reversed-phase liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Analysis: Deconvolute the resulting mass spectra to obtain the masses of the unconjugated protein and the protein conjugated with one, two, three, or more linker molecules.
-
DAR Calculation: The average DAR is calculated based on the relative abundance of each conjugated species, often determined from the peak areas in the chromatogram or the intensities in the mass spectrum.
Visualizations
Caption: Experimental workflow for protein conjugation.
Caption: Hydrazone bond formation.
Caption: PROTAC mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Azido-PEG4-formylhydrazine-Boc_TargetMol [targetmol.com]
- 3. This compound|CAS |DC Chemicals [dcchemicals.com]
- 4. sourcezon.com [sourcezon.com]
- 6. PEG Hydrazide | BroadPharm [broadpharm.com]
- 7. precisepeg.com [precisepeg.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. polysciences.com [polysciences.com]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Application Notes and Protocols for Researchers and Drug Development Professionals
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," offering a highly efficient, reliable, and versatile method for covalently linking molecular building blocks.[1] First described independently by the groups of Sharpless and Meldal, this reaction has become an indispensable tool in drug discovery, bioconjugation, and materials science due to its high yields, mild reaction conditions, and exceptional tolerance of a wide range of functional groups.[2][3] This application note provides detailed protocols, quantitative data, and visualizations to guide researchers, scientists, and drug development professionals in the successful application of the CuAAC reaction.
The CuAAC reaction is a 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne, catalyzed by a copper(I) species, which exclusively yields the 1,4-disubstituted 1,2,3-triazole regioisomer.[3] This process boasts a remarkable rate acceleration of up to 10⁸ compared to the uncatalyzed thermal reaction.[4] The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), with the addition of a reducing agent like sodium ascorbate (B8700270).[4]
Key Reagents and Their Roles
| Reagent | Role in CuAAC Reaction | Common Examples |
| Copper Source | The active catalyst is the Cu(I) ion. It can be introduced directly as a Cu(I) salt or, more commonly, generated in situ from a Cu(II) precursor.[5] | Cu(I) salts: CuI, CuBr. Cu(II) salts: CuSO₄. |
| Reducing Agent | Reduces the Cu(II) precatalyst to the active Cu(I) oxidation state and prevents oxidative homocoupling of the alkyne.[4] | Sodium Ascorbate |
| Accelerating Ligand | Stabilizes the Cu(I) oxidation state, prevents catalyst disproportionation, increases the reaction rate, and can reduce copper-induced cytotoxicity in biological applications.[6] | TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine), THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), BTTAA |
| Solvents | The reaction is compatible with a wide range of protic and aprotic solvents. Aqueous systems are common for bioconjugation. | Water, tBuOH/H₂O, DMF, DMSO, THF |
Quantitative Data for CuAAC Protocols
The optimal reaction conditions for CuAAC can vary depending on the specific substrates and application. The following tables provide typical quantitative parameters for both small molecule synthesis and bioconjugation.
Table 1: Typical Reaction Conditions for Small Molecule Synthesis
| Parameter | Typical Range | Notes | Source(s) |
| Copper Catalyst Loading | 0.25 - 5 mol% | Lower catalyst loading is generally preferred to minimize copper contamination. | [7][8] |
| Ligand:Copper Ratio | 1:1 to 2:1 | Equimolar or a slight excess of the ligand is common. | [7] |
| Reducing Agent | 5 - 10 mol% (or excess) | An excess is used to maintain the copper in the +1 oxidation state. | [7] |
| Reactant Ratio (Azide:Alkyne) | ~1:1 | A slight excess of one reactant (e.g., 1.1:1) can be used to drive the reaction to completion. | [7] |
| Temperature | Room Temperature to 110 °C | Most reactions proceed efficiently at room temperature. | [7] |
| Reaction Time | 10 min - 24 h | Highly dependent on the reactivity of the substrates and catalyst concentration. | [3][7] |
| Typical Yields | >90% | The reaction is known for its high efficiency and yields. | [7] |
Table 2: Typical Reaction Conditions for Bioconjugation
| Parameter | Typical Range | Notes | Source(s) |
| Copper Concentration | 50 µM - 1 mM | Higher concentrations are often used due to the low concentrations of biomolecules. A threshold of ~50 µM is often needed for reactivity. | [9][10] |
| Ligand:Copper Ratio | 2:1 to 5:1 | A higher ligand-to-copper ratio is often employed to protect biomolecules from oxidative damage and stabilize the catalyst. | [7][9] |
| Reducing Agent Concentration | 5 - 50 equivalents (to azide) or ~5 mM | A significant excess is crucial to counteract dissolved oxygen in aqueous buffers. | [7][9] |
| Reactant Concentration | >10 µM | Reactions are typically slower at very low concentrations. | [10] |
| Temperature | Room Temperature | To maintain the integrity of the biomolecules. | [7] |
| Reaction Time | 15 - 60 minutes | Generally rapid, but can be longer for more complex systems. | [7] |
| Typical Yields | Near-quantitative | High yields are achievable with optimized protocols. | [10] |
Visualizing the CuAAC Reaction and Workflow
To better understand the CuAAC process, the following diagrams illustrate the reaction mechanism and a typical experimental workflow.
Detailed Experimental Protocols
The following are generalized protocols that serve as a starting point. Optimization may be required based on the specific substrates and application.
Protocol 1: General Solution-Phase CuAAC for Small Molecule Synthesis
This protocol is suitable for the synthesis of small molecules in organic solvents or aqueous mixtures.
Materials:
-
Azide (1.0 equivalent)
-
Terminal Alkyne (1.0-1.2 equivalents)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium Ascorbate (5-10 mol%)
-
Solvent (e.g., 1:1 t-BuOH/H₂O or DMF)
Procedure:
-
In a round-bottom flask, dissolve the azide and alkyne in the chosen solvent.
-
In a separate vial, dissolve the CuSO₄·5H₂O in a minimal amount of water.
-
Add the aqueous CuSO₄ solution to the reaction mixture.
-
Prepare a fresh solution of sodium ascorbate in water.
-
Add the sodium ascorbate solution to the reaction mixture to initiate the cycloaddition.
-
Stir the reaction at room temperature for 1-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, proceed with standard aqueous workup and purification by column chromatography or recrystallization.
Protocol 2: CuAAC for Protein Labeling (Bioconjugation)
This protocol is a general procedure for labeling a protein containing a terminal alkyne with an azide-functionalized probe.
Materials:
-
Alkyne-modified protein solution (e.g., 10-50 µM in a suitable buffer like PBS, pH 7.4)
-
Azide-functionalized probe (2-10 fold molar excess over the protein)
-
CuSO₄ stock solution (e.g., 20 mM in water)
-
THPTA stock solution (e.g., 50 mM in water)
-
Sodium Ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
-
Aminoguanidine (B1677879) hydrochloride stock solution (e.g., 100 mM in water, optional, to scavenge reactive byproducts)
Procedure:
-
To the protein solution in a microcentrifuge tube, add the azide-functionalized probe.
-
Prepare the catalyst premix: In a separate tube, combine the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. For example, mix 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA. Let this stand for 1-2 minutes.[10]
-
Add the catalyst premix to the protein-azide solution to achieve a final copper concentration of 50-250 µM.[9]
-
(Optional) Add aminoguanidine hydrochloride to a final concentration of 5 mM to protect the protein from oxidative damage.[10]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[9]
-
Gently mix the reaction by inverting the tube and incubate at room temperature for 30-60 minutes. Protect from light if using fluorescent probes.
-
Purify the labeled protein using a suitable method such as size-exclusion chromatography (e.g., desalting column) or dialysis to remove excess reagents and the copper catalyst.
Applications in Drug Development
The CuAAC reaction is a powerful tool in drug discovery and development, enabling rapid and efficient synthesis of compound libraries, bioconjugation for targeted drug delivery, and the development of diagnostic agents.[11] The 1,2,3-triazole ring formed is not just a linker but can also act as a stable, biocompatible pharmacophore that can participate in hydrogen bonding and dipole interactions with biological targets.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. jenabioscience.com [jenabioscience.com]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Application Notes and Protocols for Researchers
Introduction: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has become an indispensable tool in chemical biology, drug development, and materials science.[1] As a cornerstone of bioorthogonal chemistry, this copper-free click reaction enables the rapid and specific formation of a stable triazole linkage between a strained cyclooctyne (B158145) and an azide (B81097).[2][3] The reaction's high efficiency under mild, physiological conditions and the absence of cytotoxic copper catalysts make it particularly suitable for applications in living systems.[1][2] The driving force for this reaction is the high ring strain of cyclooctynes, which significantly lowers the activation energy for the [3+2] cycloaddition with azides.[3] This application note provides detailed protocols and quantitative data to guide researchers, scientists, and drug development professionals in the successful implementation of SPAAC.
Core Principles of SPAAC
SPAAC is a type of Huisgen 1,3-dipolar cycloaddition where an azide acts as a 1,3-dipole that reacts with a strained alkyne (the dipolarophile) to form a stable triazole linkage.[3] The key to this reaction is the use of a cyclooctyne, the smallest stable cyclic alkyne.[3] The inherent ring strain in these molecules is released upon reaction with an azide, providing the thermodynamic driving force for the cycloaddition to proceed without the need for a catalyst.[3][] The azide and strained alkyne functional groups are bioorthogonal, meaning they are chemically inert to most biological molecules and do not interfere with native cellular processes.[2][5]
Quantitative Data Presentation
The efficiency of a SPAAC reaction is critically dependent on the choice of cyclooctyne, the nature of the azide, the solvent, and the temperature. The following tables summarize key quantitative data to facilitate experimental design.
Table 1: Comparison of Commonly Used Cyclooctynes
| Cyclooctyne | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Key Features |
| DBCO (Dibenzocyclooctyne) | ~0.6 - 1.0 | High reactivity, widely used.[6] |
| DIBO (Dibenzoannulated cyclooctyne) | ~0.3 - 0.7 | Robust reactivity.[6] |
| BCN (Bicyclo[6.1.0]nonyne) | ~0.06 - 0.1 | Smaller size, lower lipophilicity.[6] |
| DIFO (Difluorinated Cyclooctyne) | - | Biocompatible, ideal for drug discovery and live cell imaging.[7] |
| BARAC (Biarylazacyclooctynone) | - | Extremely reactive, suitable for in vivo imaging.[7] |
Note: Reaction rates can vary based on the solvent, temperature, and specific derivatives of the cyclooctyne and azide used.[6]
Table 2: Influence of Solvent and pH on SPAAC Reaction Rates with Sulfo-DBCO
| Buffer | pH | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| PBS | 7 | 25 | 0.32 - 0.85 |
| HEPES | 7 | 25 | 0.55 - 1.22 |
| DMEM | - | 37 | 0.59 - 0.97 |
| RPMI | - | 37 | 0.27 - 0.77 |
Data from reactions of sulfo-DBCO-amine with 3-azido-L-alanine and 1-azido-1-deoxy-β-D-glucopyranoside. Higher pH values generally increase reaction rates, except in HEPES buffer.[8][9]
Visualizing the SPAAC Reaction and Workflow
To better understand the underlying mechanism and experimental process, the following diagrams are provided.
Caption: General mechanism of Strain-Promoted Alkyne-Azide Cycloaddition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. chempep.com [chempep.com]
- 6. benchchem.com [benchchem.com]
- 7. What is SPAAC? | AxisPharm [axispharm.com]
- 8. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of PROTACs using Azido-PEG4-formylhydrazine-Boc
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis of Proteolysis-Targeting Chimeras (PROTACs) utilizing the heterobifunctional linker, Azido-PEG4-formylhydrazine-Boc. PROTACs are novel therapeutic modalities that co-opt the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins of interest (POIs).[1][2] A PROTAC molecule typically consists of three components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects the two.[3][4]
The linker plays a critical role in PROTAC efficacy by dictating the distance and relative orientation between the POI and the E3 ligase, which is crucial for efficient ubiquitination and subsequent degradation.[4][5] The this compound linker offers a versatile platform for PROTAC synthesis with several key features:
-
PEG4 Spacer: The polyethylene (B3416737) glycol (PEG) spacer enhances aqueous solubility and cell permeability of the final PROTAC molecule.[5]
-
Azido Group: The terminal azide (B81097) group allows for efficient and bio-orthogonal "click chemistry" ligation, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), with an alkyne-functionalized binding partner.[6][7]
-
Boc-Protected Formylhydrazine: This functionality serves as a masked aldehyde. Following Boc deprotection, the resulting hydrazine (B178648) can react with an aldehyde or ketone on the other binding partner to form a stable hydrazone linkage.[5][8]
This document provides detailed experimental protocols for the synthesis of a PROTAC using this compound, a summary of representative quantitative data, and visualizations of the synthetic workflow and the underlying biological pathway.
Experimental Protocols
The synthesis of a PROTAC using this compound is a modular process. The general strategy involves the sequential coupling of the linker with the E3 ligase ligand and the target protein ligand. The following protocols outline the key steps in this process.
Protocol 1: Coupling of an Alkyne-Modified E3 Ligase Ligand to this compound via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click chemistry" reaction to connect an alkyne-functionalized E3 ligase ligand to the azide terminus of the linker.
Reagents and Materials:
-
Alkyne-modified E3 Ligase Ligand (e.g., a derivative of Thalidomide or VHL ligand) (1.0 eq)
-
This compound (1.1 eq)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (B8700270) (0.3 eq)
-
Solvent: N,N-Dimethylformamide (DMF) or a mixture of tert-Butanol and water (1:1)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve the alkyne-modified E3 ligase ligand and this compound in the chosen solvent under an inert atmosphere.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O.
-
To the stirred reaction mixture, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution. A color change to yellow or orange is typically observed.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the E3 Ligase Ligand-Linker intermediate.
Protocol 2: Boc Deprotection of the Formylhydrazine Moiety
This step deprotects the hydrazine, making it available for reaction with an aldehyde or ketone.
Reagents and Materials:
-
E3 Ligase Ligand-Linker intermediate from Protocol 1 (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the E3 Ligase Ligand-Linker intermediate in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (typically 20-50% v/v in DCM) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
The resulting hydrazine salt is often used in the next step without further purification. If necessary, the free hydrazine can be obtained by neutralization with a mild base (e.g., saturated sodium bicarbonate solution) and extraction.
Protocol 3: Hydrazone Formation with an Aldehyde- or Ketone-Modified Target Protein Ligand
This final coupling step forms the complete PROTAC molecule.
Reagents and Materials:
-
Deprotected E3 Ligase Ligand-Linker intermediate from Protocol 2 (1.0 eq)
-
Aldehyde- or Ketone-modified Target Protein Ligand (1.0 eq)
-
Solvent: Methanol or Ethanol
-
Optional: Catalytic amount of acetic acid
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the deprotected E3 Ligase Ligand-Linker intermediate and the aldehyde- or ketone-modified target protein ligand in the chosen alcohol solvent.
-
If the reaction is slow, a catalytic amount of acetic acid can be added to facilitate the reaction.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the formation of the hydrazone by LC-MS.
-
Upon completion, the reaction mixture may be concentrated under reduced pressure.
-
Purify the final PROTAC product by preparative High-Performance Liquid Chromatography (HPLC) or flash column chromatography.[9]
Protocol 4: Characterization of the Final PROTAC
The identity and purity of the synthesized PROTAC should be confirmed using standard analytical techniques.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the final product and assess its purity.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure of the PROTAC.[3][]
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact mass of the synthesized PROTAC, providing further confirmation of its elemental composition.[12]
Quantitative Data Presentation
The following table summarizes representative yields for the key synthetic steps in PROTAC synthesis, based on literature reports for analogous reactions. Actual yields may vary depending on the specific substrates and reaction conditions.
| Step | Reaction Type | Typical Yield Range (%) | References |
| Coupling of Ligand to Linker | |||
| E3 Ligase Ligand + Linker | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 55 - 90 | [7] |
| Target Protein Ligand + Linker | Amide Coupling (e.g., using HATU, DIPEA) | 40 - 80 | [13] |
| Final PROTAC Assembly | |||
| Ligand-Linker Intermediate + Second Ligand | Hydrazone Formation | 60 - 95 | [8] |
| Purification | |||
| Final PROTAC | Preparative HPLC | >95% Purity | [3][9] |
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of a PROTAC within the Ubiquitin-Proteasome System.
References
- 1. benchchem.com [benchchem.com]
- 2. portlandpress.com [portlandpress.com]
- 3. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src | MDPI [mdpi.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. rsc.org [rsc.org]
- 10. PROTAC Bioanalysis: Challenges and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Design, Synthesis, and Antitumor Activity Evaluation of Proteolysis-Targeting Chimeras as Degraders of Extracellular Signal-Regulated Kinases 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Development of Antibody-Drug Conjugates (ADCs) Utilizing Polyethylene Glycol (PEG) Linkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the development of antibody-drug conjugates (ADCs) using polyethylene (B3416737) glycol (PEG) linkers. This document outlines the critical role of PEG linkers in enhancing the therapeutic properties of ADCs and provides detailed protocols for their synthesis, conjugation, and characterization.
Introduction to PEG Linkers in ADC Development
Antibody-drug conjugates are a revolutionary class of targeted cancer therapies designed to deliver potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity.[1] An ADC consists of three main components: a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.[2] The linker is a critical element that dictates the stability, solubility, and release mechanism of the payload, ultimately influencing the ADC's efficacy and safety profile.[3]
Polyethylene glycol (PEG) has emerged as a valuable component in linker technology due to its unique physicochemical properties.[3] The incorporation of PEG chains into the linker design offers several advantages:
-
Enhanced Solubility and Stability: Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation and instability.[4] The hydrophilic nature of PEG linkers improves the overall solubility of the ADC, reducing aggregation and enhancing stability in circulation.[5]
-
Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the ADC, which can reduce renal clearance and prolong its plasma half-life.[6] This extended circulation time allows for greater accumulation of the ADC at the tumor site.[6]
-
Reduced Immunogenicity: The flexible PEG chains can create a "shielding" effect, potentially reducing the immunogenicity of the ADC.[6]
-
Higher Drug-to-Antibody Ratio (DAR): By mitigating the hydrophobicity of the payload, PEG linkers enable the conjugation of a higher number of drug molecules per antibody without compromising the ADC's physicochemical properties.[6]
The length and architecture of the PEG linker are critical parameters that can be optimized to fine-tune the ADC's properties.[7] Monodisperse PEG linkers, with a defined number of PEG units, are generally preferred over polydisperse mixtures as they result in more homogeneous ADCs with better batch-to-batch consistency.[8]
Data Presentation: Impact of PEG Linker on ADC Properties
The following tables summarize quantitative data from various studies, highlighting the impact of PEG linker length and architecture on key ADC performance metrics.
Table 1: Influence of PEG Linker Length on ADC Pharmacokinetics
| Linker Type | ADC Construct | Animal Model | Half-life (t1/2) | Clearance (mL/day/kg) | Area Under the Curve (AUC) | Reference |
| No PEG | anti-CD79b-MMAE | Mouse | - | High | Low | [9] |
| Linear PEG4 | anti-CD79b-MMAE | Mouse | - | Moderate | Moderate | [9] |
| Linear PEG8 | anti-CD79b-MMAE | Rat | - | Slower | Higher | [10] |
| Linear PEG12 | anti-CD79b-MMAE | Rat | Longer | Slower | Higher | [10] |
| Linear PEG24 | anti-CD79b-MMAE | Rat | Longest | Slowest | Highest | [10] |
| Pendant (PEG12)2 | Trastuzumab-DM1 | Mouse | - | Low | High | [11] |
| Linear PEG24 | Trastuzumab-DM1 | Mouse | - | High | Low | [11] |
| No PEG | Affibody-MMAE | Mouse | 19.6 min | - | - | [12] |
| 4 kDa PEG | Affibody-MMAE | Mouse | 49.2 min | - | - | [12] |
| 10 kDa PEG | Affibody-MMAE | Mouse | 219.0 min | - | - | [12] |
Table 2: Effect of PEG Linker Length on In Vitro Cytotoxicity
| Linker Type | ADC Construct | Cell Line | IC50 (ng/mL) | Fold Change vs. No PEG | Reference |
| No PEG | anti-CD30-MMAE | Karpas-299 | ~10 | - | [8] |
| PEG2 | anti-CD30-MMAE | Karpas-299 | ~10 | No significant change | [8] |
| PEG4 | anti-CD30-MMAE | Karpas-299 | ~10 | No significant change | [8] |
| PEG8 | anti-CD30-MMAE | Karpas-299 | ~10 | No significant change | [8] |
| PEG12 | anti-CD30-MMAE | Karpas-299 | ~10 | No significant change | [8] |
| No PEG | Affibody-MMAE | SKOV-3 | 0.8 nM | - | [12] |
| 4 kDa PEG | Affibody-MMAE | SKOV-3 | 3.6 nM | 4.5-fold reduction | [12] |
| 10 kDa PEG | Affibody-MMAE | SKOV-3 | 17.6 nM | 22-fold reduction | [12] |
Table 3: Impact of PEG Linker on In Vivo Efficacy of ADCs
| Linker Type | ADC Construct | Tumor Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| No PEG | Affibody-MMAE | NCI-N87 Xenograft | 1.5 mg/kg, every 3 days | Moderate | [12] |
| 10 kDa PEG | Affibody-MMAE | NCI-N87 Xenograft | 1.5 mg/kg, every 3 days | Significant | [12] |
| Linear PEG24 | Trastuzumab-DM1 | Ovarian Cancer Xenograft | - | Good | [11] |
| Pendant (PEG12)2 | Trastuzumab-DM1 | Ovarian Cancer Xenograft | - | Better than linear PEG24 | [11] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of ADCs with PEG linkers.
ADC Synthesis via Maleimide-Thiol Conjugation
This protocol describes the conjugation of a maleimide-functionalized PEG linker-drug to a monoclonal antibody through reaction with free thiol groups generated by the reduction of interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Maleimide-PEG-drug conjugate
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
-
Reaction buffers and solvents (e.g., PBS, DMSO)
Protocol:
-
Antibody Reduction:
-
Prepare a solution of the mAb at a concentration of 5-10 mg/mL in PBS.
-
Add a 10-20 fold molar excess of TCEP or DTT to the antibody solution.
-
Incubate the reaction mixture at 37°C for 30-60 minutes to reduce the interchain disulfide bonds.
-
Remove the excess reducing agent by buffer exchange using a desalting column or tangential flow filtration, equilibrating with a degassed conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2).
-
-
Conjugation:
-
Dissolve the maleimide-PEG-drug conjugate in a minimal amount of a compatible organic solvent (e.g., DMSO).
-
Slowly add a 5-10 fold molar excess of the maleimide-PEG-drug solution to the reduced antibody solution with gentle stirring. The final concentration of the organic solvent should typically be below 10% (v/v).
-
Incubate the reaction mixture at 4°C or room temperature for 1-4 hours. The optimal time and temperature should be determined empirically.
-
-
Quenching:
-
Add a 3-5 fold molar excess of a quenching reagent (e.g., N-acetylcysteine) relative to the maleimide-PEG-drug to cap any unreacted maleimide (B117702) groups.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the ADC from unconjugated drug-linker, quenching reagent, and aggregates using Size Exclusion Chromatography (SEC).
-
Use a column with a suitable fractionation range for antibodies (e.g., Superdex 200 or equivalent).
-
Elute with a biocompatible buffer (e.g., PBS, pH 7.4).
-
Collect the fractions corresponding to the monomeric ADC peak.
-
-
Characterization:
-
Determine the protein concentration of the purified ADC using a UV-Vis spectrophotometer at 280 nm.
-
Determine the Drug-to-Antibody Ratio (DAR) using methods described in Section 3.3.
-
Assess the purity and aggregation of the ADC using SEC (as described in Section 3.4).
-
ADC Synthesis via Copper-Free Click Chemistry (SPAAC)
This protocol outlines the conjugation of an azide-modified payload to a DBCO-functionalized antibody via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Materials:
-
Monoclonal antibody (mAb)
-
DBCO-PEG-NHS ester
-
Azide-modified drug payload
-
Reaction buffers and solvents (e.g., PBS, DMSO)
-
Purification system (e.g., SEC)
Protocol:
-
Antibody Functionalization with DBCO-PEG-Linker:
-
Prepare the mAb in an amine-free buffer (e.g., PBS, pH 8.0) at a concentration of 5-10 mg/mL.
-
Dissolve the DBCO-PEG-NHS ester in anhydrous DMSO to a stock concentration of 10-20 mM.
-
Add a 10-20 fold molar excess of the DBCO-PEG-NHS ester solution to the antibody solution. The final DMSO concentration should be kept below 10%.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Remove the excess DBCO-PEG-NHS ester by buffer exchange into PBS, pH 7.4.
-
-
Conjugation with Azide-Modified Payload:
-
Dissolve the azide-modified drug payload in a compatible solvent (e.g., DMSO).
-
Add a 3-5 fold molar excess of the azide-payload solution to the DBCO-functionalized antibody solution.
-
Incubate the reaction mixture for 12-24 hours at 4°C or room temperature.
-
-
Purification:
-
Purify the resulting ADC using SEC as described in the maleimide-thiol conjugation protocol to remove any unconjugated payload.
-
-
Characterization:
-
Characterize the purified ADC for protein concentration, DAR, and purity as described previously.
-
Determination of Drug-to-Antibody Ratio (DAR)
Accurate determination of the DAR is crucial for ensuring the consistency and efficacy of an ADC.
HIC separates ADC species based on their hydrophobicity. The addition of each hydrophobic drug-linker moiety increases the retention time of the ADC on the HIC column.
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)
Protocol:
-
Sample Preparation: Dilute the ADC sample to 1-2 mg/mL in Mobile Phase A.
-
Chromatography:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the ADC sample.
-
Elute the ADC species with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas for the unconjugated antibody (DAR=0) and each of the drug-conjugated species (DAR=2, 4, 6, 8 for cysteine-linked ADCs).
-
Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each species * DAR of that species) / Σ (Total Peak Area)
-
LC-MS provides a highly accurate determination of the DAR by measuring the mass of the intact ADC or its subunits.
Materials:
-
LC-MS system (e.g., Q-TOF or Orbitrap)
-
Reversed-phase column suitable for large proteins
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Reducing agent (e.g., DTT) for subunit analysis (optional)
Protocol:
-
Sample Preparation:
-
For intact mass analysis, dilute the ADC to 0.1-1 mg/mL in Mobile Phase A.
-
For subunit analysis, reduce the ADC with DTT as described in the conjugation protocol, then dilute in Mobile Phase A.
-
-
LC Separation:
-
Equilibrate the column with a low percentage of Mobile Phase B.
-
Inject the sample.
-
Elute the ADC or its subunits with a suitable gradient of Mobile Phase B.
-
-
MS Analysis:
-
Acquire mass spectra in the appropriate mass range.
-
Deconvolute the raw mass spectra to obtain the zero-charge masses of the different ADC species.
-
-
Data Analysis:
-
Identify the masses corresponding to the unconjugated antibody (or its subunits) and the drug-conjugated species.
-
Calculate the average DAR based on the relative abundance of each species.
-
Stability and Aggregation Assessment by Size Exclusion Chromatography (SEC)
SEC is used to monitor the stability of the ADC and quantify the percentage of aggregates, fragments, and monomer.
Materials:
-
SEC column suitable for antibodies
-
HPLC system
-
Mobile Phase: Isocratic elution with a physiological buffer (e.g., PBS, pH 7.4)
Protocol:
-
Sample Preparation: Dilute the ADC to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.
-
Chromatography:
-
Equilibrate the SEC column with the mobile phase.
-
Inject the ADC sample.
-
Elute with the mobile phase at a constant flow rate.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to high molecular weight species (aggregates), the main monomeric peak, and low molecular weight species (fragments).
-
Calculate the percentage of each species relative to the total peak area.
-
For stability studies, analyze samples at different time points under various stress conditions (e.g., elevated temperature, freeze-thaw cycles).
-
Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows in ADC development with PEG linkers.
References
- 1. benchchem.com [benchchem.com]
- 2. Item - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - American Chemical Society - Figshare [acs.figshare.com]
- 3. purepeg.com [purepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibody drug conjugates targeting HER2: Clinical development in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Illuminating the Cell Surface Glycome: A Guide to Labeling Glycoproteins with Azide Linkers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The ability to selectively label and visualize cell surface glycoproteins is paramount for understanding their roles in cell signaling, immune responses, and disease progression. Metabolic glycoengineering with azide-functionalized sugars offers a powerful and versatile tool for covalently tagging glycoproteins in their native environment. This two-step strategy involves the metabolic incorporation of an unnatural azido-sugar into cellular glycans, followed by a bioorthogonal reaction with a probe for detection or enrichment.
These application notes provide a comprehensive overview of the principles, quantitative comparisons of common methodologies, and detailed protocols for labeling cell surface glycoproteins with azide (B81097) linkers.
Principle of the Technology
Metabolic glycan labeling leverages the cell's own biosynthetic pathways to incorporate monosaccharide analogs containing a bioorthogonal chemical reporter, the azide group, into glycoconjugates.[1] The small size of the azide group generally ensures minimal disruption to natural metabolic processes.[1] Once incorporated, these azide-modified glycans can be specifically tagged with a fluorescent probe or an affinity tag bearing a complementary reactive group, such as a strained alkyne for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) or a phosphine (B1218219) for the Staudinger ligation.[1][2] This highly specific covalent reaction enables the visualization of glycan trafficking, localization, and expression patterns, as well as the enrichment of glycoproteins for proteomic analysis.[2][3]
Key Applications
-
Visualization of Cell-Surface and Intracellular Glycans: Enables high-resolution imaging of the glycome in its native cellular context.[1]
-
Monitoring Glycan Dynamics: Allows for the study of glycan biosynthesis, trafficking, and turnover in response to various stimuli or disease states.[1]
-
Glycoproteomic Analysis: Facilitates the enrichment and identification of specific glycoprotein (B1211001) populations for in-depth analysis by mass spectrometry.[3][4]
-
Cell Tracking and Imaging in vivo: Enables the tracking of labeled cells in living organisms.[5]
-
Drug Development: Aids in the identification of glycoprotein biomarkers and the development of targeted therapies.
Quantitative Data Summary
The choice of azido-sugar and bioorthogonal ligation chemistry can significantly impact labeling efficiency and experimental outcomes. The following tables provide a summary of key quantitative data to aid in experimental design.
Table 1: Comparison of Common Peracetylated Azido (B1232118) Sugars for Metabolic Labeling
| Azido Sugar | Typical Concentration (µM) | Incubation Time | Primary Glycan Target(s) | Notes | Reference |
| Ac4ManNAz | 10 - 50 | 1 - 3 days | Sialic acids | Often used for labeling sialoglycoproteins. Higher concentrations (>50 µM) may have physiological effects on cells.[6] | [6][7] |
| Ac4GalNAz | 3 - 50 | 2 - 3 days | O-linked glycans (mucin-type) | Shows efficient conversion to UDP-GlcNAz, leading to labeling of O-GlcNAc modified proteins as well.[8][9] | [8][9][10] |
| Ac4GlcNAz | 10 - 150 | 2 - 3 days | O-GlcNAc modified proteins | Can also be converted to sialic acid, leading to labeling of N- and O-glycans.[8] | [3][8] |
Table 2: Performance Comparison of Bioorthogonal Ligation Chemistries
| Parameter | Staudinger Ligation | Copper-Catalyzed Click (CuAAC) | Copper-Free Click (SPAAC) | Reference |
| Second-Order Rate Constant | ~10⁻³ M⁻¹s⁻¹ | ~10² - 10³ M⁻¹s⁻¹ | ~10⁻¹ - 1 M⁻¹s⁻¹ | [11][12] |
| Typical Reaction Time | 6 - 24 hours | < 1 hour | 1 - 4 hours | [11] |
| Live Cell Labeling Compatibility | Yes | No (due to Cu toxicity) | Yes | [11] |
| In Vitro Protein Labeling Yield | Moderate to High | High to Quantitative | High | [11] |
| Notes | Slower kinetics but avoids metal catalysts. | Most sensitive for proteomics applications due to high efficiency. | Excellent for live-cell imaging due to good kinetics and biocompatibility. Labeling can be significantly greater than Staudinger ligation under similar conditions.[11][13] | [11][13] |
Experimental Protocols
Here we provide detailed protocols for the metabolic labeling of cell surface glycoproteins with an azido-sugar, followed by fluorescent detection using copper-free click chemistry, and a protocol for the enrichment of labeled glycoproteins for proteomic analysis.
Protocol 1: Metabolic Labeling of Cell Surface Glycans with Ac4ManNAz and Fluorescence Detection via SPAAC
This protocol describes the metabolic incorporation of N-azidoacetylmannosamine (Ac4ManNAz) into cellular sialoglycans and their subsequent visualization using a DBCO-functionalized fluorescent dye.
Materials:
-
Mammalian cells of interest (e.g., A549, MCF-7, HCT116)
-
Complete cell culture medium
-
Peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (for optional permeabilization)
-
DBCO-functionalized fluorescent dye (e.g., DBCO-Cy5)
-
Nuclear counterstain (e.g., DAPI)
-
Glass-bottom dishes or coverslips for microscopy
Procedure:
Part A: Metabolic Labeling
-
Cell Seeding: Seed cells in an appropriate culture vessel (e.g., glass-bottom dishes for microscopy) at a density that allows for logarithmic growth during the labeling period.
-
Prepare Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in DMSO to prepare a 10 mM stock solution. Store at -20°C.[14]
-
Metabolic Incorporation: Add the Ac4ManNAz stock solution to the cell culture medium to a final concentration of 10-50 µM. A vehicle control (DMSO only) should be run in parallel.[6]
-
Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂) for 1 to 3 days. The optimal incubation time should be determined empirically for each cell line.[14]
-
Washing: After incubation, gently wash the cells two to three times with pre-warmed PBS to remove any unincorporated Ac4ManNAz.[14]
Part B: Fluorescence Labeling (SPAAC Reaction)
For Live-Cell Imaging:
-
Prepare a solution of the DBCO-functionalized dye in pre-warmed complete culture medium (e.g., 10-50 µM).
-
Add the dye solution to the washed cells and incubate for 30-60 minutes at 37°C, protected from light.[14]
-
Gently wash the cells two to four times with pre-warmed PBS to remove excess fluorescent probe.[14]
-
Image the cells immediately using a fluorescence microscope with the appropriate filter sets.[14]
For Fixed-Cell Imaging:
-
Fixation: After the metabolic labeling and washing steps, fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[14]
-
Washing: Wash the cells twice with PBS.[14]
-
(Optional) Permeabilization: For imaging intracellular glycans, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes. Wash twice with PBS.[14]
-
SPAAC Reaction: Prepare a solution of the DBCO-functionalized dye in PBS (e.g., 10-50 µM). Incubate the fixed (and permeabilized, if applicable) cells with the dye solution for 1 hour at room temperature, protected from light.[14]
-
Washing: Wash the cells three times with PBS.[14]
-
(Optional) Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5 minutes. Wash twice with PBS.[14]
-
Imaging: Mount the coverslips and image the cells using a fluorescence microscope.
Protocol 2: Enrichment of Azide-Modified Glycoproteins for Proteomic Analysis
This protocol outlines the enrichment of azide-labeled glycoproteins from cell lysates using a phosphine-FLAG probe and immunoprecipitation, a method based on the Staudinger ligation. A similar approach can be adapted for alkyne-biotin probes and streptavidin-based enrichment.
Materials:
-
Metabolically labeled cells (from Protocol 1, Part A)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
FLAG-phosphine probe
-
Anti-FLAG antibody conjugated to agarose (B213101) beads
-
Wash buffers (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Reagents for downstream proteomic analysis (e.g., DTT, iodoacetamide, trypsin)
Procedure:
-
Cell Lysis: Harvest the metabolically labeled and control cells. Lyse the cells in lysis buffer containing protease inhibitors on ice for 30 minutes. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Staudinger Ligation: Add the FLAG-phosphine probe to the clarified cell lysate to a final concentration of 100-250 µM. Incubate overnight at 4°C with gentle rotation.
-
Immunoprecipitation: Add the anti-FLAG agarose beads to the lysate and incubate for 2-4 hours at 4°C with gentle rotation to capture the FLAG-tagged glycoproteins.
-
Washing: Pellet the beads by centrifugation and wash them extensively with wash buffer to remove non-specifically bound proteins. Perform at least three washes.
-
Elution: Elute the captured glycoproteins from the beads using the elution buffer. Immediately neutralize the eluate with the neutralization buffer.
-
Sample Preparation for Mass Spectrometry:
-
Reduce the disulfide bonds in the eluted glycoproteins with DTT.
-
Alkylate the free thiols with iodoacetamide.
-
Digest the proteins into peptides using trypsin.
-
Desalt the resulting peptides using a C18 spin column.
-
-
LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the enriched glycoproteins.[15]
Visualizations
The following diagrams illustrate the key workflows and pathways described in these application notes.
Caption: Experimental workflow for metabolic labeling and analysis of cell surface glycoproteins.
Caption: Simplified metabolic pathway for Ac4ManNAz incorporation into cell surface glycoproteins.
Caption: Comparison of Staudinger Ligation and Copper-Free Click Chemistry (SPAAC).
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeted glycoprotein enrichment and identification in stromal cell secretomes using azido sugar metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thno.org [thno.org]
- 8. An Expanded View of RNA Modification with Carbohydrate-Based Metabolic Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00010A [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for the Purification of PEGylated Bioconjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to a biopharmaceutical, is a widely utilized strategy to enhance the therapeutic properties of proteins, peptides, and other biomolecules. This modification can improve a drug's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can lead to a longer circulatory half-life, reduced immunogenicity, and enhanced stability.[1] However, the PEGylation reaction mixture is a heterogeneous collection of the desired PEGylated bioconjugate, unreacted native protein, excess PEG reagent, and potentially multi-PEGylated species or positional isomers.[][3] Consequently, a robust purification strategy is critical to isolate the desired product and ensure the safety and efficacy of the final therapeutic agent.
This document provides detailed application notes and protocols for the most common chromatographic methods used in the purification of PEGylated bioconjugates: Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), and Hydrophobic Interaction Chromatography (HIC).
Principles of Purification Methods
The selection of a purification strategy for PEGylated bioconjugates depends on the physicochemical differences between the target molecule and the impurities. The covalent attachment of PEG chains alters the size, charge, and hydrophobicity of the native protein, and these changes are exploited for separation.[4][5]
-
Size Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius.[] PEGylation significantly increases the size of the bioconjugate, allowing for its effective separation from the smaller, unreacted native protein and low molecular weight PEG reagents.[][3] SEC is often used as a polishing step to remove aggregates or for buffer exchange.[6]
-
Ion Exchange Chromatography (IEX): IEX separates molecules based on their net surface charge.[][4] The PEG chains can shield the charged residues on the protein surface, leading to a change in the molecule's overall charge and its interaction with the IEX resin.[][5] This allows for the separation of the PEGylated conjugate from the native protein. IEX is a high-capacity and high-resolution technique that can also, in some cases, separate species with different degrees of PEGylation and positional isomers.[][4]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity.[][7] The effect of PEGylation on protein hydrophobicity can vary; it can either increase or decrease depending on the nature of the protein and the PEG reagent.[4] HIC is a powerful tool that can be used as a complementary method to IEX for achieving high purity.[1][]
Comparison of Purification Methods
The following table summarizes the key characteristics and applications of the primary chromatographic methods for purifying PEGylated bioconjugates.
| Feature | Size Exclusion Chromatography (SEC) | Ion Exchange Chromatography (IEX) | Hydrophobic Interaction Chromatography (HIC) |
| Principle of Separation | Hydrodynamic Radius (Size) | Net Surface Charge | Surface Hydrophobicity |
| Primary Application | Removal of unreacted PEG and native protein; Aggregate removal; Buffer exchange.[][3] | Capture and intermediate purification; Separation of mono- from multi-PEGylated species and positional isomers.[1][][4] | Intermediate purification and polishing; Orthogonal separation to IEX.[1][] |
| Resolution | Good for separating species with significant size differences. Less effective for separating multi-PEGylated species.[5] | High resolution, capable of separating species with minor charge differences.[4] | Moderate to high resolution, dependent on the hydrophobicity differences.[] |
| Sample Loading Capacity | Low to moderate.[8] | High.[8] | High.[8] |
| Purity Achievable | Good, can be >90% for removal of unreacted species.[9] | High, can achieve >95% purity.[1] | High, often used as a polishing step to achieve final purity.[1] |
| Yield | Generally high. | High, can be >90%.[10][11] | Generally high. |
| Key Considerations | Limited by the relative size difference between species. Not ideal for separating species with similar hydrodynamic radii.[5] | The shielding effect of PEG can reduce binding affinity to the resin, impacting dynamic binding capacity.[5][9] | High salt concentrations required for binding may cause protein precipitation for some bioconjugates.[6] |
Experimental Protocols
The following are generalized protocols that serve as a starting point for developing a specific purification process. Optimization of buffer conditions, gradients, and column selection will be necessary for each specific PEGylated bioconjugate.
Protocol 1: Purification of a PEGylated Protein using Cation Exchange Chromatography (CEX)
This protocol is based on the purification of PEGylated lysozyme (B549824) and can be adapted for other PEGylated proteins with a net positive charge at the working pH.[1]
1. Materials and Equipment:
-
Cation exchange column (e.g., Toyopearl GigaCap S-650M)
-
Chromatography system (e.g., ÄKTA system)
-
Binding Buffer (e.g., 20 mM sodium acetate, pH 4.5)
-
Elution Buffer (e.g., 20 mM sodium acetate, 1 M NaCl, pH 4.5)
-
PEGylated protein reaction mixture
-
0.22 µm filters for buffer and sample filtration
2. Method:
-
Column Equilibration: Equilibrate the cation exchange column with at least 5 column volumes (CVs) of Binding Buffer at a recommended flow rate until the UV baseline is stable.
-
Sample Loading:
-
Filter the PEGylation reaction mixture through a 0.22 µm filter.
-
Dilute the sample with Binding Buffer if necessary to reduce conductivity.
-
Load the prepared sample onto the equilibrated column.
-
-
Wash: Wash the column with Binding Buffer (approximately 5-10 CVs) to remove unbound material, including unreacted PEG and some multi-PEGylated species, until the UV absorbance returns to baseline.
-
Elution: Elute the bound proteins using a linear gradient of 0-100% Elution Buffer over 10-20 CVs. The native protein will typically elute first, followed by the mono-PEGylated and then multi-PEGylated species, due to the charge shielding effect of the PEG chains.
-
Fraction Collection: Collect fractions throughout the elution gradient.
-
Analysis: Analyze the collected fractions using SDS-PAGE and/or SEC-HPLC to identify the fractions containing the desired mono-PEGylated bioconjugate with the highest purity.
-
Column Regeneration and Storage: Regenerate the column with high salt buffer, followed by a sanitization step (e.g., 0.5 M NaOH), and store in an appropriate buffer (e.g., 20% ethanol).
Protocol 2: Polishing of a PEGylated Protein using Hydrophobic Interaction Chromatography (HIC)
This protocol can be used as a second purification step after IEX to remove remaining impurities.[1]
1. Materials and Equipment:
-
Hydrophobic interaction column (e.g., Toyopearl PPG-600M)
-
Chromatography system
-
Binding Buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)
-
Elution Buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
Purified fractions from IEX containing the PEGylated protein
2. Method:
-
Column Equilibration: Equilibrate the HIC column with at least 5 CVs of Binding Buffer at a recommended flow rate until the UV baseline is stable.
-
Sample Preparation and Loading:
-
Pool the fractions from the IEX containing the desired PEGylated protein.
-
Adjust the salt concentration of the pooled sample to match the Binding Buffer by adding a concentrated stock of ammonium sulfate.
-
Load the sample onto the equilibrated HIC column.
-
-
Wash: Wash the column with Binding Buffer (approximately 5-10 CVs) until the UV absorbance returns to baseline.
-
Elution: Elute the bound proteins using a reverse linear gradient of 100-0% Binding Buffer (i.e., decreasing salt concentration) over 10-20 CVs. More hydrophobic species will elute later in the gradient.
-
Fraction Collection: Collect fractions during the elution.
-
Analysis: Analyze the collected fractions by SDS-PAGE and SEC-HPLC to identify the fractions containing the pure PEGylated bioconjugate.
-
Column Regeneration and Storage: Regenerate the column according to the manufacturer's instructions and store in an appropriate solution.
Protocol 3: Analysis and Purification using Size Exclusion Chromatography (SEC)
This protocol is suitable for removing unreacted PEG and smaller proteins, or for analyzing the purity and aggregation state of the final product.
1. Materials and Equipment:
-
Size exclusion column (e.g., TSKgel G3000SWXL)[12]
-
HPLC or FPLC system
-
Mobile Phase (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
PEGylated protein sample
-
0.22 µm filters
2. Method:
-
System and Column Equilibration:
-
Degas and filter the Mobile Phase.
-
Equilibrate the SEC column with the Mobile Phase at a constant flow rate (e.g., 0.5-1.0 mL/min for an analytical column) until a stable baseline is achieved.
-
-
Sample Preparation and Injection:
-
Filter the sample through a 0.22 µm filter.
-
Inject a defined volume of the sample onto the column. The injection volume should be a small percentage of the total column volume to ensure good resolution.
-
-
Isocratic Elution: Elute the sample with the Mobile Phase at a constant flow rate. Molecules will separate based on their size, with larger molecules (PEGylated conjugate) eluting first, followed by smaller molecules (native protein, unreacted PEG).
-
Detection and Fraction Collection:
-
Monitor the elution profile using a UV detector (e.g., at 280 nm).
-
Collect fractions corresponding to the different peaks if preparative separation is desired.
-
-
Analysis: Analyze the collected fractions to confirm the identity and purity of the separated species.
-
Column Storage: After use, flush the column with filtered, deionized water and store in an appropriate buffer (e.g., PBS with a bacteriostatic agent or 20% ethanol).
Visualization of Purification Workflows
The following diagrams illustrate the logical workflows for the purification of PEGylated bioconjugates.
Caption: General purification workflow for PEGylated bioconjugates.
Caption: Decision tree for selecting a primary purification method.
References
- 1. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio-rad.com [bio-rad.com]
- 7. PEGylated protein separation using different hydrophobic interaction supports: Conventional and monolithic supports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1Progress, applications, challenges and prospects of protein purification technology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of strong anion-exchangers for the purification of a PEGylated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Boc Deprotection of Azido-PEG4-formylhydrazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Boc deprotection of Azido-PEG4-formylhydrazine.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of Boc deprotection?
The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for amines. The deprotection mechanism involves the protonation of the carbamate (B1207046) by an acid, leading to the cleavage of the C-O bond. This generates a stable t-butyl cation and a carbamic acid intermediate, which subsequently decomposes into the free amine and carbon dioxide.
Q2: Are the azido (B1232118) and formylhydrazine (B46547) functional groups stable under typical Boc deprotection conditions?
-
Azido Group: The azide (B81097) functional group is generally stable to the acidic conditions used for Boc deprotection, such as trifluoroacetic acid (TFA). However, it is crucial to avoid reducing scavengers, particularly those containing thiols, as they can reduce the azide to an amine.
-
Formylhydrazine Group: The formylhydrazine moiety is also generally stable under controlled acidic conditions. However, prolonged exposure to strong acids or elevated temperatures may lead to hydrolysis of the formyl group or the hydrazine (B178648) linkage. Careful monitoring of the reaction is recommended to prevent degradation.
Q3: What are the common side reactions observed during the Boc deprotection of Azido-PEG4-formylhydrazine?
The primary side reaction of concern is the alkylation of nucleophilic sites by the t-butyl cation generated during the deprotection. While the azide and formylhydrazine groups are not typically susceptible, other sensitive residues in a larger molecule could be affected. Incomplete deprotection is another common issue, leading to a mixture of starting material and product.
Q4: How can I monitor the progress of the deprotection reaction?
The reaction progress can be monitored by analytical techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.[1] LC-MS is particularly effective for observing the disappearance of the starting material and the appearance of the deprotected product peak.
Troubleshooting Guide
This guide addresses common issues encountered during the Boc deprotection of Azido-PEG4-formylhydrazine.
Issue 1: Incomplete Deprotection
Symptoms:
-
Presence of both starting material and product peaks in LC-MS analysis.
-
Complex NMR spectrum showing signals from both the Boc-protected and deprotected species.
-
Low yield of the desired product.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Acid Strength or Concentration | Increase the concentration of TFA in the reaction mixture. A common starting point is 20-50% TFA in dichloromethane (B109758) (DCM).[1] If the reaction is still incomplete, a stronger acid system like 4M HCl in 1,4-dioxane (B91453) can be considered.[1] |
| Inadequate Reaction Time | Extend the reaction time and continue to monitor the progress by LC-MS or TLC until the starting material is consumed.[1] Typical reaction times range from 30 minutes to a few hours at room temperature.[2] |
| Low Reaction Temperature | Most Boc deprotections are performed at room temperature. If the reaction is sluggish, gentle warming (e.g., to 40°C) may be attempted, but this should be done with caution as it can increase the risk of side reactions. |
| Poor Solubility | Ensure that the Azido-PEG4-formylhydrazine starting material is fully dissolved in the chosen solvent. DCM is a common choice, but other solvents may be necessary depending on the specific substrate. |
| Steric Hindrance | The PEG chain can sometimes sterically hinder the approach of the acid. In such cases, a combination of increased acid concentration and longer reaction time may be necessary. |
Issue 2: Observation of Side Products
Symptoms:
-
Unexpected peaks in the LC-MS chromatogram.
-
Unidentified signals in the NMR spectrum of the crude product.
-
Difficulty in purifying the desired product.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Alkylation by t-butyl cation | Add a scavenger to the reaction mixture to trap the reactive t-butyl cation. Common scavengers include triisopropylsilane (B1312306) (TIS) or water. A typical scavenger cocktail is TFA/TIS/water (95:2.5:2.5 v/v/v). |
| Degradation of Formylhydrazine | Avoid prolonged reaction times and excessive heating. Use the mildest effective acidic conditions. Monitor the reaction closely and work up as soon as the starting material is consumed. |
| Trifluoroacetylation of the Deprotected Amine | This can occur when using TFA. While less common for hydrazines, if observed, it can be minimized by using the lowest effective concentration of TFA and ensuring a prompt work-up. |
Experimental Protocols
Standard Boc Deprotection Protocol using TFA
-
Dissolution: Dissolve the Boc-protected Azido-PEG4-formylhydrazine in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M.[1]
-
Cooling: Cool the solution to 0°C using an ice bath.[1]
-
Acid Addition: Add trifluoroacetic acid (TFA) to the desired final concentration (typically 20-50% v/v).[1]
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[1]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.[1]
-
To remove residual TFA, co-evaporate the residue with toluene (B28343) (3 times).[1]
-
The resulting TFA salt of the deprotected product can often be used directly in the next step.
-
-
Purification (Optional):
-
Precipitation: The deprotected product can sometimes be precipitated by adding cold diethyl ether to the concentrated residue.[2]
-
Aqueous Work-up: If the product is not water-soluble, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.[1]
-
Alternative Boc Deprotection Protocol using HCl in Dioxane
-
Dissolution: Dissolve the Boc-protected Azido-PEG4-formylhydrazine in a minimal amount of a co-solvent like DCM if necessary.
-
Acid Addition: At 0°C, add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents).[2]
-
Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.[2]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
Data Presentation
The following tables summarize common reaction conditions and potential outcomes. Please note that optimal conditions should be determined experimentally for each specific application.
Table 1: Common Acidic Conditions for Boc Deprotection
| Reagent | Concentration | Solvent | Typical Temperature | Typical Reaction Time |
| Trifluoroacetic Acid (TFA) | 20-50% | Dichloromethane (DCM) | 0°C to Room Temperature | 30 min - 2 hours |
| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | 0°C to Room Temperature | 30 min - 2 hours |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Key Optimization Parameter |
| Incomplete Reaction | Insufficient acid, time, or temperature | Increase acid concentration/time, gentle warming |
| Side Product Formation | t-butyl cation alkylation | Addition of scavengers (e.g., TIS) |
| Product Degradation | Harsh acidic conditions | Use milder acid, shorter reaction time |
Visualizations
Caption: Experimental workflow for the Boc deprotection of Azido-PEG4-formylhydrazine.
Caption: Troubleshooting logic for optimizing Boc deprotection.
References
Technical Support Center: Improving PROTAC Solubility with PEG Spacers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Proteolysis Targeting Chimeras (PROTACs). The focus is on the strategic use of polyethylene (B3416737) glycol (PEG) spacers to enhance aqueous solubility and improve overall drug-like properties.
Frequently Asked Questions (FAQs)
Q1: Why do my PROTACs often exhibit poor solubility?
PROTACs are inherently large, complex molecules, often with a high molecular weight (frequently >700 Da) and significant lipophilicity.[1][2] This structure, which combines two distinct ligands and a linker, frequently results in a large, hydrophobic surface area that contributes to low aqueous solubility.[3] Consequently, many PROTACs fall into the "beyond Rule of 5" (bRo5) chemical space, which is typically associated with poor solubility and limited oral bioavailability.[1][3][4]
Q2: How exactly do PEG linkers improve the solubility of PROTACs?
Polyethylene glycol (PEG) linkers are composed of repeating ethylene (B1197577) glycol units, which are hydrophilic.[5] Incorporating these units into the PROTAC structure increases the molecule's overall polarity and water solubility.[6][7] The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, forming a hydration shell that sequesters the more hydrophobic parts of the PROTAC and helps prevent aggregation in aqueous solutions.[8][]
Q3: What are the other benefits of using PEG linkers in PROTAC design?
Beyond improving solubility, PEG linkers offer several advantages:
-
Molecular Flexibility: PEG chains are flexible, which can help the PROTAC adopt an optimal conformation for forming a stable and productive ternary complex between the target protein and the E3 ligase.[8][]
-
Tunable Length: PEG linkers are available in various discrete lengths (e.g., PEG2, PEG4, PEG8), allowing for systematic and predictable adjustments to the distance between the two ligands without needing to completely redesign the synthetic route.[7][]
-
Improved Pharmacokinetics: By increasing solubility and reducing non-specific binding, PEG linkers can contribute to better bioavailability and more favorable pharmacokinetic (PK) profiles.[]
Q4: Are there potential downsides or trade-offs when using PEG linkers?
Yes, the relationship between PEGylation and drug-like properties requires a delicate balance.[8] While hydrophilicity is increased, excessive PEGylation can sometimes hinder passive diffusion across the lipophilic cell membrane, leading to decreased cell permeability.[8] The flexible nature of PEG linkers can sometimes promote folded conformations that shield the polar surface area, which may aid membrane traversal, but an excessively long PEG chain can also lead to reduced cellular uptake.[8] Therefore, the optimal number of PEG units must be determined empirically for each PROTAC system.[8]
Q5: How do I choose the optimal PEG linker length for my PROTAC?
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically.[10] There is generally an optimal range; linkers that are too short can cause steric hindrance, preventing ternary complex formation, while linkers that are too long may lead to an unproductive complex or decreased potency due to a higher entropic penalty upon binding.[10][11] A common strategy is to synthesize a small library of PROTACs with varying PEG lengths (e.g., PEG2, PEG4, PEG6) and evaluate their solubility, permeability, and degradation efficiency to identify the best candidate.[]
Q6: My PROTAC's solubility is still poor even with a PEG linker. What other strategies can I try?
If modifying the linker is insufficient, several formulation strategies can be employed:
-
Co-solvents: Using co-solvents like PEG300 or Tween-80 can help keep the PROTAC in solution for in vitro assays.[1][12]
-
Amorphous Solid Dispersions (ASDs): Creating an ASD with polymers like HPMCAS can enhance the dissolution rate and supersaturation of the PROTAC.[1][12]
-
Nanoparticle Formulations: Advanced delivery systems such as polymeric micelles, lipid-based nanoparticles (LNPs), and liposomes can encapsulate the PROTAC, improving its solubility and delivery to target cells.[13][14]
Troubleshooting Guide
Problem: My PROTAC precipitates when I dilute my DMSO stock into an aqueous assay buffer.
-
Cause: This is a classic sign of poor aqueous solubility. The abrupt change in solvent polarity from 100% DMSO to a primarily aqueous environment causes the hydrophobic PROTAC to fall out of solution.[12]
-
Solutions:
-
Lower Final DMSO Concentration: Perform serial dilutions to ensure the final DMSO concentration in your assay is as low as possible (ideally below 0.1%).[12]
-
Use a Co-solvent Formulation: Prepare the working solution by first mixing the DMSO stock with an appropriate co-solvent like PEG300 before the final dilution into the aqueous buffer.[12]
-
Reduce Serum Concentration: If the experimental design allows, reducing the percentage of fetal bovine serum (FBS) in the cell culture medium during treatment can sometimes help, as PROTACs can bind to serum proteins.[12]
-
Assess Kinetic Solubility: Perform a kinetic solubility assay to determine the concentration at which your PROTAC begins to precipitate in your specific assay buffer.[1]
-
Problem: I added a PEG linker, which improved solubility, but now my PROTAC has poor cell permeability.
-
Cause: The increased hydrophilicity and polar surface area from the PEG linker may be preventing the PROTAC from efficiently crossing the cell membrane.[8]
-
Solutions:
-
Optimize PEG Length: Synthesize and test analogs with shorter PEG linkers. A shorter chain may provide sufficient solubility without overly compromising permeability.
-
Balance with Hydrophobic Linkers: Consider linkers that blend PEG units with more hydrophobic alkyl chains to balance solubility and permeability.[11]
-
"Chameleon" Effect: Investigate if the PROTAC can form an intramolecular hydrogen bond to shield its polar surface area during membrane transit. This can sometimes be influenced by the linker's structure.[2]
-
Measure Permeability: Use a Caco-2 cell permeability assay to quantitatively assess the impact of linker modifications on cell entry.[15]
-
Problem: My PEGylated PROTAC shows good solubility and permeability, but its degradation efficacy (DC₅₀/Dₘₐₓ) is low.
-
Cause: The linker's length or geometry may not be optimal for the formation of a stable and productive ternary complex between your specific target protein and E3 ligase.[10]
-
Solutions:
-
Vary Linker Length: Test a matrix of PROTACs with both shorter and longer PEG linkers. The "hook effect," where efficacy decreases at higher concentrations, can also be influenced by linker length.[11][12]
-
Change Linker Rigidity: A flexible PEG linker may not be ideal for all systems. Explore more rigid linkers (e.g., containing piperazine (B1678402) or phenyl rings) which may better pre-organize the PROTAC for binding.[5][16]
-
Confirm Ternary Complex Formation: Use biophysical assays like Fluorescence Polarization (FP) or Isothermal Titration Calorimetry (ITC) to confirm that your PROTAC is capable of forming the ternary complex.[15]
-
Check for Proteasome-Dependence: Co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132). If protein levels are restored, it confirms the degradation is occurring via the intended pathway, suggesting the issue lies in the efficiency of the process (ternary complex formation) rather than the mechanism itself.[12]
-
Data Presentation: Impact of PEGylation on PROTAC Properties
The following tables summarize illustrative data compiled from literature sources, demonstrating the effects of modifying linker composition on the physicochemical and biological properties of PROTACs.
Table 1: Physicochemical Properties of PROTACs with Different Linkers
| PROTAC | Linker Composition | cLogP | TPSA (Ų) | HBD | HBA | Aqueous Solubility (µM) |
|---|---|---|---|---|---|---|
| PROTAC-Alkyl | C8 Alkyl Chain | 6.8 | 125 | 4 | 8 | < 1 |
| PROTAC-PEG2 | 2x Ethylene Glycol | 5.9 | 144 | 4 | 10 | 15 |
| PROTAC-PEG4 | 4x Ethylene Glycol | 5.0 | 163 | 4 | 12 | 45 |
| PROTAC-PEG6 | 6x Ethylene Glycol | 4.1 | 182 | 4 | 14 | > 100 |
Note: Data is illustrative and compiled from various sources in the literature.[8] cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.
Table 2: Biological Activity of PROTACs with Different PEG Linker Lengths
| PROTAC | Linker Length | Target Binding (Kᵢ, nM) | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Permeability (Pₑ, 10⁻⁶ cm/s) |
|---|---|---|---|---|---|
| PROTAC-A | PEG2 | 25 | 550 | 65 | 2.5 |
| PROTAC-B | PEG4 | 28 | 85 | >95 | 1.8 |
| PROTAC-C | PEG6 | 26 | 120 | 90 | 1.1 |
| PROTAC-D | PEG8 | 30 | 300 | 70 | 0.6 |
Note: Data is illustrative and compiled from various sources.[8] DC₅₀ and Dₘₐₓ values are cell-line dependent and target-specific.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This assay measures the concentration at which a compound precipitates when added from a DMSO stock to an aqueous buffer.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO. Ensure the compound is fully dissolved.
-
Serial Dilution in DMSO: In a 96-well plate, perform a serial dilution of the DMSO stock solution.
-
Transfer to Aqueous Buffer: Transfer a small, precise volume (e.g., 2 µL) of the DMSO dilutions to a clear 96-well plate pre-filled with the aqueous assay buffer (e.g., 198 µL of PBS, pH 7.4). The final DMSO concentration should be kept low (≤1%).
-
Incubation: Seal the plate and shake it for 1-2 hours at a controlled temperature (e.g., 25°C).
-
Measurement: Measure the turbidity (absorbance) of each well using a plate reader at a wavelength of ~620 nm. The concentration at which the absorbance significantly increases above the baseline indicates the point of precipitation.[1]
Protocol 2: Western Blot for Target Protein Degradation
This is the standard method to quantify the reduction in target protein levels following PROTAC treatment.
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a predetermined time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).[12]
-
Cell Lysis: After incubation, wash the cells with cold PBS and harvest them. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and then incubate with a primary antibody specific to the target protein. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal and express the results as a percentage of the vehicle-treated control.
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Workflow for design and evaluation of PROTACs.
Caption: Troubleshooting logic for ineffective PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. precisepeg.com [precisepeg.com]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 8. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Azido-PEG4-formylhydrazine-Boc
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of Azido-PEG4-formylhydrazine-Boc. This bifunctional PEG linker is a valuable tool in bioconjugation, particularly for the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the stability and reactivity of the compound. Recommended storage conditions are summarized in the table below.
Q2: What are the main applications of this compound?
This compound is a versatile bifunctional linker used in bioconjugation and drug development. Its primary application is in the synthesis of PROTACs, where it connects a target protein ligand to an E3 ligase ligand.[1] The azide (B81097) group allows for attachment to alkyne-containing molecules via click chemistry, while the Boc-protected hydrazine (B178648) enables conjugation to molecules with aldehyde or ketone functionalities after deprotection.[2]
Q3: How do I deprotect the Boc group to reveal the reactive hydrazine?
The tert-butyloxycarbonyl (Boc) protecting group can be efficiently removed under acidic conditions to yield the free hydrazine. A common method involves treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM).[3][4]
Q4: What is the optimal pH for hydrazone bond formation with the deprotected linker?
The formation of a hydrazone bond is pH-sensitive. The reaction is generally fastest in a mildly acidic buffer with a pH of approximately 4.5.[5] However, for applications requiring physiological conditions, the reaction can be effectively carried out at a neutral pH (pH 7.0-7.4) in the presence of a catalyst, such as aniline (B41778) or its derivatives.[5][6]
Q5: What are the key characterization techniques to confirm successful conjugation?
Several analytical techniques can be used to verify the formation of the desired conjugate. These include:
-
Mass Spectrometry (MS): To confirm the molecular weight of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To characterize the chemical structure of the conjugate.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the product and monitor reaction progress.
Storage and Stability Data
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 2 years | [7] |
| In DMSO | -80°C | 6 months | [7] |
| In DMSO | 4°C | 2 weeks | [7] |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to generate the reactive hydrazine.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA to the solution (typically 20-50% v/v).[3]
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by LC-MS to confirm the loss of the Boc group.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting deprotected linker can be used directly in the next step.
Protocol 2: Hydrazone Ligation with an Aldehyde- or Ketone-Containing Molecule
This protocol outlines the conjugation of the deprotected linker to a carbonyl-containing molecule.
Materials:
-
Deprotected Azido-PEG4-formylhydrazine
-
Aldehyde- or ketone-containing molecule
-
Anhydrous solvent (e.g., DMF or a suitable buffer)
-
(Optional) Acetic acid or aniline as a catalyst
Procedure:
-
Dissolve the deprotected Azido-PEG4-formylhydrazine and the carbonyl-containing molecule in the chosen solvent.
-
For reactions at acidic pH, add a catalytic amount of acetic acid. For reactions at neutral pH, an aniline-based catalyst can be used to accelerate the reaction.[5]
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction using an appropriate analytical technique such as TLC or LC-MS.
-
Once the reaction is complete, the product can be purified using standard chromatographic techniques (e.g., flash column chromatography or preparative HPLC).
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the azide group of the linker and an alkyne-functionalized molecule.
Materials:
-
Azide-functionalized conjugate from Protocol 2
-
Alkyne-functionalized molecule
-
Solvent mixture (e.g., t-BuOH/H₂O 1:1)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) solution
-
Sodium ascorbate (B8700270) solution
Procedure:
-
Dissolve the azide-functionalized conjugate (1.0 eq.) and the alkyne-functionalized molecule (1.0-1.2 eq.) in the solvent mixture.[8]
-
Prepare fresh stock solutions of CuSO₄·5H₂O (e.g., 100 mM in H₂O) and sodium ascorbate (e.g., 1 M in H₂O).[8]
-
To the solution of the azide and alkyne, add the CuSO₄·5H₂O solution (typically 1-5 mol%).
-
Add the sodium ascorbate solution (typically 5-10 mol%) to reduce the Cu(II) to the active Cu(I) catalyst.[8]
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, the final product can be purified by preparative HPLC or other suitable chromatographic methods.
Troubleshooting Guides
Hydrazone Ligation
| Problem | Possible Cause | Suggested Solution | Reference |
| Low or no product yield | Incomplete Boc deprotection | Ensure complete removal of the Boc group by monitoring with LC-MS before starting the ligation. | [3] |
| Incorrect pH | Adjust the pH of the reaction mixture. For optimal rates, a pH of ~4.5 is recommended. If neutral pH is required, consider adding an aniline-based catalyst. | [5] | |
| Poor quality of reagents | Use high-purity starting materials and anhydrous solvents. | ||
| Side reactions | Formation of azines | Use a slight excess of the hydrazine-containing linker to minimize this side reaction. | |
| Hydrolysis of the hydrazone | Presence of excess water | While the reaction can be performed in aqueous buffers, prolonged exposure to water, especially under acidic conditions, can lead to hydrolysis. Purify the product promptly after the reaction is complete. |
Azide-Alkyne Click Chemistry (CuAAC)
| Problem | Possible Cause | Suggested Solution | Reference |
| Low or no product yield | Inactive copper catalyst | The active catalyst is Cu(I), which can be oxidized to inactive Cu(II) by oxygen. Ensure the reaction is deoxygenated and a sufficient excess of a reducing agent like sodium ascorbate is used. | [8][9] |
| Poor reagent quality | Ensure the purity of the azide and alkyne starting materials. | [8] | |
| Steric hindrance | If the azide or alkyne is sterically hindered, increasing the reaction time or temperature may be necessary. | [8] | |
| Side reactions | Oxidative homocoupling of alkynes | This can be minimized by maintaining anaerobic conditions and using an adequate amount of reducing agent. | [8] |
Visualized Workflows and Pathways
Caption: Experimental workflow for the use of this compound.
Caption: Logical relationship in PROTAC synthesis using the bifunctional linker.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. jenabioscience.com [jenabioscience.com]
Technical Support Center: Purifying PROTACs with PEG Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and answers to frequently asked questions regarding the unique challenges encountered when purifying Proteolysis Targeting Chimeras (PROTACs) that incorporate polyethylene (B3416737) glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: Why do my PEGylated PROTACs consistently show broad, tailing peaks during Reverse-Phase HPLC (RP-HPLC) analysis?
A1: This is the most common challenge when purifying PEGylated molecules. The peak broadening is primarily due to the inherent properties of the PEG linker itself.[1]
-
Polydispersity and Conformational Flexibility: PEG linkers are not single, rigid structures. They exist as a population of molecules with varying chain lengths (polydispersity) and can adopt numerous conformations in solution.[1][2] This flexibility leads to different interactions with the stationary phase, causing the molecule to elute over a wider time range, resulting in a broad peak.[1]
-
Hydrodynamic Radius: The flexible PEG chain increases the molecule's effective size in solution (hydrodynamic radius), which can also contribute to peak broadening.[]
-
Secondary Interactions: Residual silanols on silica-based columns can interact with the ether oxygens of the PEG linker, leading to peak tailing.
Q2: I'm struggling to separate my final PROTAC product from unreacted starting materials and PEG reagents. Why is this difficult?
A2: The difficulty arises because the PEG linker imparts similar physicochemical properties to the desired PROTAC and various impurities.[4] This makes it challenging to achieve separation based on traditional properties like hydrophobicity or charge. The flexible PEG chain can shield the distinct features of the warhead or E3 ligase ligand, making the overall properties of different species in the mixture appear very similar to the chromatography column.[]
Q3: What are the most effective chromatographic techniques for purifying PEGylated PROTACs?
A3: A multi-step or orthogonal approach is often necessary for achieving high purity.[4]
-
Reverse-Phase HPLC (RP-HPLC): This is a powerful and widely used technique for separating molecules based on hydrophobicity. It is effective for removing unreacted starting materials and resolving different PEGylated species, but requires careful method optimization.[][4]
-
Supercritical Fluid Chromatography (SFC): SFC is an excellent, "green" alternative to HPLC. It often provides superior resolution and faster run times for complex molecules like PROTACs.[5][6] It is increasingly becoming the method of choice for challenging achiral separations.[6][7]
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on size and is very effective as an initial cleanup step to remove low molecular weight impurities, such as unreacted PEG linkers or reagents.[][4]
-
Ion Exchange Chromatography (IEX): This technique separates molecules based on charge. It can be useful because the PEG chain can shield surface charges on the PROTAC, altering its interaction with the IEX resin and allowing for separation from un-PEGylated species.[][4]
Q4: How can I confirm the identity and purity of my final PEGylated PROTAC product?
A4: A combination of analytical techniques is essential for proper characterization.[4]
-
Mass Spectrometry (MS): High-resolution mass spectrometry is critical for confirming the correct molecular weight of the PROTAC.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information, helping to confirm the attachment points of the linker and assess the overall structure.[4] The flexibility of the PEG linker can sometimes lead to broad signals in the NMR spectrum.[2]
-
Analytical HPLC/UPLC: High-purity levels (often up to 99%) are a key requirement.[5] Analytical RP-HPLC or SFC with a high-resolution column is used to assess the final purity and identify any remaining impurities.[4]
Troubleshooting Guide: Chromatographic Purification
This guide addresses common issues observed during the chromatographic purification of PEGylated PROTACs.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Broad Peaks | 1. Column Choice: The stationary phase (e.g., C18) may have too strong of a hydrophobic interaction with the PROTAC.[8] 2. Mobile Phase: The mobile phase may not be strong enough to elute the compound efficiently, or the pH may be inappropriate.[9][10] 3. Temperature: Low column temperature can reduce mass transfer efficiency.[10] 4. PEG Heterogeneity: The inherent polydispersity of the PEG linker contributes significantly to peak width.[1] | 1. Switch Columns: Try a less retentive column, such as a C8 or C4, which is often better for large, hydrophobic molecules.[8][11] 2. Optimize Gradient: Use a shallower gradient (e.g., 1-2% change per minute) to improve resolution.[8] Adjust pH to be at least 2 units away from the analyte's pKa. 3. Increase Temperature: Elevating the column temperature (e.g., to 45°C) can improve peak shape and resolution.[8] 4. Use Monodisperse PEGs: Whenever possible, use high-purity, monodisperse PEG linkers during synthesis to minimize this effect.[12][] |
| Peak Tailing | 1. Secondary Interactions: Active sites (residual silanols) on the silica (B1680970) column are interacting with the analyte.[14] 2. Column Overload: Injecting too much sample can saturate the stationary phase.[9] 3. Inadequate Buffering: The mobile phase buffer may be at the wrong pH or concentration. | 1. Modify Mobile Phase: Add a competitor like trifluoroacetic acid (TFA) at 0.1% to mask silanol (B1196071) groups. Use a buffered mobile phase.[4] 2. Reduce Injection Volume: Dilute the sample or inject a smaller volume.[15] 3. Adjust Buffer: Ensure the buffer pH is stable and its concentration is sufficient (e.g., 25-50 mM).[10] |
| Poor Separation / Co-elution | 1. Insufficient Resolution: The chosen column and mobile phase are not able to resolve the PROTAC from closely related impurities.[4] 2. Orthogonal Method Needed: A single purification method (like RP-HPLC) may not be sufficient to remove all impurities.[5] | 1. Screen Columns & Solvents: Test different stationary phases (e.g., C18, C8, Phenyl-Hexyl) and organic modifiers (acetonitrile vs. methanol). 2. Employ Orthogonal Techniques: Use a multi-step purification. For example, perform an initial cleanup with SEC to remove small molecules, followed by a high-resolution polishing step with RP-HPLC or SFC.[4][5] |
| High Backpressure | 1. Column Contamination: Particulates from the sample or mobile phase have clogged the column inlet frit.[14] 2. Sample Precipitation: The sample may be precipitating on the column due to poor solubility in the initial mobile phase conditions.[14] | 1. Use Guard Column & Filters: Always use a guard column and filter your samples (0.22 µm filter) before injection.[4][14] Try back-flushing the column.[15] 2. Match Injection Solvent: Dissolve the sample in a solvent that is as weak as or weaker than the initial mobile phase to ensure good solubility. |
Data Presentation: Impact of PEG Linker Length
The length of the PEG linker is a critical parameter that influences not only purification but also the biological activity of the PROTAC.[16] The optimal linker length must be determined empirically for each system, as excessively long linkers can decrease potency.[17] The following table provides an illustrative summary of how PEG linker length can impact key performance metrics.
| PROTAC | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Permeability (10⁻⁷ cm s⁻¹) |
| PROTAC A | Alkyl | >1000 | <20 | 2.5 |
| PROTAC B | PEG2 | 500 | 55 | 1.8 |
| PROTAC C | PEG4 | 250 | 70 | 1.1 |
| Data is illustrative and compiled from various sources in the literature.[18] DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values are dependent on the specific target and cell line used. |
Experimental Protocols
Protocol 1: General Multi-Step Purification of a PEGylated PROTAC
This protocol outlines a general strategy combining Size Exclusion and Reverse-Phase chromatography. Note: All buffers and solvents should be filtered and degassed before use.
Step 1: Size Exclusion Chromatography (SEC) - Initial Cleanup
-
Objective: To separate the higher molecular weight PEGylated PROTAC from smaller impurities like unreacted PEG reagent and synthesis byproducts.[4]
-
Column: Select an appropriate SEC column based on the molecular weight of your PROTAC.
-
Mobile Phase: A buffered saline solution such as Phosphate-Buffered Saline (PBS), pH 7.4.[4]
-
Procedure:
-
Equilibrate the SEC column with at least two column volumes of the mobile phase.
-
Dissolve the crude PROTAC mixture in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter to remove particulates.[4]
-
Inject the filtered sample onto the column.
-
Collect fractions corresponding to the high molecular weight peak, which should contain the PROTAC.
-
Analyze collected fractions by LC-MS to confirm the presence of the desired product.
-
Pool the relevant fractions for the next step.
-
Step 2: Reverse-Phase HPLC (RP-HPLC) - Polishing Step
-
Objective: To achieve high purity by separating the target PROTAC from closely related structural impurities.[4]
-
Column: A C4 or C8 column is often a good starting point for large, PEGylated molecules.[8][11]
-
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[4]
-
-
Procedure:
-
If the SEC fractions are in a high-salt buffer, they may need to be desalted or diluted first.
-
Equilibrate the RP-HPLC column with a low percentage of Mobile Phase B (e.g., 5-10%).
-
Inject the sample from the SEC step.
-
Elute the product using a shallow, linear gradient of Mobile Phase B (e.g., 10-70% over 40 minutes).
-
Monitor the elution profile using a UV detector (e.g., at 214 nm and 254 nm).
-
Collect fractions across the main product peak.
-
Analyze the purity of each fraction using analytical LC-MS.
-
Pool the purest fractions and lyophilize to obtain the final product.[7]
-
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows relevant to PROTAC purification and function.
References
- 1. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. reachseparations.com [reachseparations.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. nuvisan.com [nuvisan.com]
- 8. blob.phenomenex.com [blob.phenomenex.com]
- 9. uhplcs.com [uhplcs.com]
- 10. What To Do When Chromatographic Peaks Are Wider in HPLC - Blogs - News [alwsci.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
- 16. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Incomplete Azide Reactions
Welcome to the technical support center for azide-based reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and to offer troubleshooting strategies for successful conjugations.
Frequently Asked Questions (FAQs)
Q1: What are the general safety precautions I should take when working with azide (B81097) compounds?
A1: Both organic and inorganic azides can be sensitive to heat and shock, potentially leading to explosive decomposition.[1][2] It is crucial to evaluate each azide compound individually for stability.[1][2] General guidelines include:
-
Carbon-to-Nitrogen Ratio: For organic azides, a higher carbon-to-nitrogen ratio generally indicates greater stability.[1][3] Azides with a C/N ratio of less than 1 should never be isolated.[1][3]
-
Storage: Store azides, especially synthesized ones, at low temperatures and away from light, heat, pressure, and shock.[1][2]
-
Handling: Avoid using metal spatulas for transferring azides to prevent the formation of highly sensitive heavy metal azides.[1][4] Do not use ground glass joints, as friction can cause explosive decomposition.[1] Halogenated solvents like methylene (B1212753) chloride or chloroform (B151607) should be avoided in reactions with sodium azide, as they can form explosive diazidomethane or triazidomethane.[1][4]
-
Quenching: Never concentrate azide-containing reaction mixtures by rotary evaporation or distillation.[1]
Q2: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is showing low or no yield. What are the common causes?
A2: Low yields in CuAAC reactions can stem from several factors. A primary issue is the oxidation of the active Cu(I) catalyst to the inactive Cu(II) state, often due to the presence of oxygen.[5] Other potential problems include inhibitory buffer components, poor ligand choice, steric hindrance, and low reactant concentrations.[5][6]
Q3: What are the key differences and advantages of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) over CuAAC?
A3: SPAAC offers several advantages over CuAAC, primarily its biocompatibility.[7][8] SPAAC reactions do not require a cytotoxic copper catalyst, making them ideal for applications in living cells and in vivo.[7][8] They are highly specific with minimal side reactions and proceed efficiently under mild, physiological conditions.[7] However, SPAAC can have slower kinetics compared to CuAAC, and the cyclooctyne (B158145) reagents can be less stable in some instances.[7][9]
Q4: I am having trouble with the Staudinger reduction of my azide. What could be the issue?
A4: Incomplete Staudinger reductions can be due to several factors. If using triphenylphosphine (B44618) (PPh₃), the intermediate iminophosphorane needs to be hydrolyzed to the amine.[10] In some cases, side reactions can occur. For instance, if you are using a copper catalyst with a triphenylphosphine ligand, a Staudinger-type reaction can sometimes be an unwanted side reaction.[11] For stubborn azides, especially those that are sterically hindered, standard conditions may not be sufficient.[12][13]
Troubleshooting Guides
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Problem: Low or No Product Yield
This is one of the most common issues encountered in CuAAC reactions. The following guide provides a systematic approach to troubleshooting.
Troubleshooting Decision Tree:
Caption: Troubleshooting Decision Tree for Low Yield CuAAC Reactions.
Data on Reaction Conditions:
| Parameter | Recommended Condition | Rationale & Notes |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of Cu(I) to inactive Cu(II).[5][14] |
| Reducing Agent | Sodium Ascorbate (freshly prepared) | Regenerates Cu(I) from any oxidized Cu(II).[5][15] |
| Copper Source | CuSO₄·5H₂O, CuI | Cu(II) salts require a reducing agent. CuI can be more efficient in some systems.[14][16] |
| Ligands | THPTA, TBTA | Stabilize Cu(I) and accelerate the reaction.[5][15] Use at least 5 equivalents relative to copper.[15] |
| Buffers | HEPES, MOPS, Phosphate | Avoid Tris buffer, as it can chelate copper and inhibit the reaction.[6][15] |
| pH | 6.5 - 8.0 | Optimal range for many bioconjugation reactions.[15][17] |
| Solvents | Aqueous buffers, DMF/H₂O, THF/H₂O | Co-solvents can improve the solubility of hydrophobic reactants.[16] |
Problem: Formation of Byproducts
A common byproduct in CuAAC reactions is the diacetylene from the oxidative homocoupling of the alkyne substrate.[5] This is more likely to occur when the reaction is exposed to oxygen.[5]
Solutions:
-
Maintain a strictly inert atmosphere.[5]
-
Ensure an adequate concentration of sodium ascorbate as an antioxidant.[5]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Problem: Slow or Incomplete Reaction
While SPAAC is copper-free, its kinetics can be influenced by several factors.
Experimental Workflow for a Typical SPAAC Reaction:
Caption: Generalized Experimental Workflow for SPAAC Reactions.[7]
Data on Factors Affecting SPAAC Reaction Rates:
| Parameter | Effect on Rate | Recommendations & Notes |
| Strained Alkyne | Varies | DBCO and BCN are highly reactive and commonly used.[7][8] |
| Buffer | Significant | HEPES buffer (pH 7) can lead to higher rate constants than PBS (pH 7).[9] |
| pH | Generally increases with pH | Higher pH often accelerates the reaction, but must be compatible with biomolecules.[9] |
| Temperature | Increases with temperature | Reactions are often run at room temperature or 37°C.[9] Be mindful of biomolecule stability.[9] |
| Concentration | Increases with concentration | Higher concentrations of both reactants will speed up the reaction.[9] |
Problem: Non-specific Labeling or Side Reactions
Although SPAAC is highly specific, side reactions can occur.
Potential Causes and Solutions:
-
Reaction with Thiols: Some cyclooctynes, like DBCO, may react with free thiols. BCN is reported to be more stable in the presence of nucleophiles like thiols.[7]
-
Degradation of Reactants: Ensure the azide and strained alkyne are stored properly (cool, dark, and under an inert atmosphere) to prevent degradation.[7]
Staudinger Reduction
Problem: Incomplete Reduction or Side Products
The Staudinger reduction is a mild method for converting azides to amines but can sometimes be problematic.
Key Factors Affecting Azide Stability and Reactivity:
Caption: Key Factors Influencing Azide Stability and Reactivity.
Troubleshooting Tips:
-
Statistical Mixtures: When reducing a molecule with two azide groups (a diazide) to a mono-amine, you may get a statistical mixture of the starting diazide, the desired aminoazide, and the diamine, which can be difficult to separate.[18]
-
Steric Hindrance: For sterically hindered azides, increasing the reaction temperature (e.g., 60-100°C with PPh₃ in DMF) might be necessary to form the intermediate.[13]
-
Alternative Reagents: If standard Staudinger conditions (PPh₃/H₂O) fail, other reducing systems can be tried. For example, CoCl₂ or NiCl₂ with NaBH₄ have been successful for stubborn azide reductions.[13] Another reported successful method is using Zn/NH₄Cl.[13]
Experimental Protocols
Protocol 1: General Procedure for a Test CuAAC Reaction
This protocol can be used to test reaction conditions before using valuable biomolecules.[6][19]
-
Reagent Preparation:
-
Prepare stock solutions of your alkyne (e.g., 560 µM), a test azide (e.g., 5 mM coumarin (B35378) azide), CuSO₄ (e.g., 20 mM), a ligand like THPTA (e.g., 50 mM), and sodium ascorbate (e.g., 100 mM, freshly prepared).[19]
-
-
Reaction Setup:
-
Incubation:
-
Analysis:
Protocol 2: General Procedure for SPAAC Reaction Monitoring by UV-Vis
This protocol is useful for following the progress of a SPAAC reaction by monitoring the disappearance of the DBCO absorbance.[9]
-
Spectrophotometer Setup:
-
Set up a UV-Vis spectrophotometer to measure absorbance at 309 nm, the characteristic absorbance wavelength for DBCO.[9]
-
-
Sample Preparation:
-
Prepare the reaction mixture with the azide-containing molecule in a suitable buffer.
-
Use a reference cuvette containing the buffer and the azide-molecule to zero the instrument.[9]
-
-
Data Acquisition:
-
Data Analysis:
-
For a pseudo-first-order reaction, a plot of the natural logarithm of the DBCO concentration (proportional to absorbance) versus time should be linear. The negative of the slope provides the pseudo-first-order rate constant.[9]
-
References
- 1. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. benchchem.com [benchchem.com]
- 6. jenabioscience.com [jenabioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 9. benchchem.com [benchchem.com]
- 10. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. benchchem.com [benchchem.com]
- 15. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. jenabioscience.com [jenabioscience.com]
- 18. Reddit - The heart of the internet [reddit.com]
- 19. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for Bioconjugation Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted Azido-PEG4-formylhydrazine-Boc from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a heterobifunctional linker molecule commonly used in bioconjugation and for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] It features three key chemical motifs:
-
An azide group for use in click chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[3][4][5]
-
A hydrophilic polyethylene glycol (PEG4) spacer to increase the solubility of the conjugate in aqueous media.[5]
-
A Boc-protected formylhydrazine (B46547) group , which can be deprotected under acidic conditions to reveal a reactive hydrazine (B178648) that can be coupled with carbonyl groups.[5]
| Property | Value |
| Chemical Formula | C14H27N5O7 |
| Molecular Weight | 377.39 g/mol |
| Appearance | Powder |
| Storage | -20°C for long-term storage |
Q2: Why is it crucial to remove unreacted this compound?
The removal of unreacted reagents is a critical step in bioconjugation to:
-
Ensure Purity: Unreacted linkers can interfere with downstream applications and analytics, leading to inaccurate characterization of the final product.
-
Prevent Side Reactions: Residual reactive groups can lead to unintended modifications of the target molecule or other components in subsequent experimental steps.
-
Improve Homogeneity: For applications like drug development, a homogeneous product is often required for consistent efficacy and to meet regulatory standards.[]
-
Accurate Quantification: The presence of unreacted, UV-active, or mass-spectrometry-active reagents can complicate the accurate measurement of conjugation efficiency.
Q3: What are the primary methods for removing small molecule PEGylated linkers?
The choice of purification method depends heavily on the physicochemical properties of the desired product, particularly its size and stability. Common techniques include:
-
Size Exclusion Chromatography (SEC): Ideal for separating large biomolecules (like proteins or antibodies) from the much smaller unreacted linker.[][7][8][9]
-
Dialysis / Ultrafiltration: A cost-effective method for removing small molecules from solutions of large proteins or other macromolecules by using a semi-permeable membrane with a specific molecular weight cut-off (MWCO).[][10]
-
Reverse-Phase Chromatography (RPC): Separates molecules based on hydrophobicity. This can be effective if the conjugate has a significantly different hydrophobicity profile compared to the unreacted linker.
-
Ion-Exchange Chromatography (IEX): Separates molecules based on charge. PEGylation can shield charges on a protein's surface, altering its interaction with IEX resins and allowing for separation from the unreacted protein and potentially the linker.[][8][10]
-
Aqueous Two-Phase Systems (ATPS): A liquid-liquid extraction technique that can separate PEGylated molecules from unreacted proteins.[11][12]
-
Polymer-Supported Scavenger Resins: These resins contain functional groups that react with and bind the excess reagent, which can then be removed by simple filtration.[13][14]
Troubleshooting Guides
This section addresses specific issues you might encounter during the purification process.
Problem 1: After purification, analysis (e.g., by LC-MS or NMR) still shows the presence of unreacted this compound.
-
Possible Cause: The selected purification method may not provide sufficient resolution between your product and the unreacted linker. This is common if your desired product is also a small molecule with similar properties to the linker.
-
Solution:
-
For large products (>10 kDa): If using dialysis or ultrafiltration, ensure the membrane's Molecular Weight Cut-Off (MWCO) is appropriate (e.g., 3-10 kDa) to allow the 377.39 Da linker to pass through while retaining your product. Perform multiple buffer exchanges to maximize removal.
-
For smaller products: Size-based methods are ineffective. Consider using reverse-phase chromatography (RPC) and optimize the gradient to resolve your product from the more polar PEGylated linker.
-
General Tip: Increase the number of washes or the volume of buffer used during the purification process to enhance the removal of the unreacted linker.[13]
-
Problem 2: The desired bioconjugate is lost during the purification step.
-
Possible Cause: Your product may be non-specifically binding to the chromatography resin or dialysis membrane.
-
Solution:
-
Chromatography: Modify your buffer conditions by altering the pH or ionic strength to reduce non-specific interactions. You can also try a different type of stationary phase.
-
Dialysis/Ultrafiltration: Pre-treat the membrane by incubating it with a blocking agent like bovine serum albumin (BSA) or a small amount of a non-ionic surfactant, followed by thorough washing, to passivate non-specific binding sites.
-
Hydrophobic Products: If your product is hydrophobic, it might precipitate. Consider adding organic modifiers or detergents to your buffers to maintain solubility.
-
Problem 3: The Boc protecting group is unintentionally removed during purification.
-
Possible Cause: The Boc group is labile to acidic conditions.[5][15] Your purification buffers may be too acidic.
-
Solution:
-
Ensure that all buffers used during the purification process are maintained at a neutral or slightly basic pH (pH 7-8.5).
-
Avoid using acidic washes or eluents unless Boc deprotection is the intended next step in your synthesis.[13]
-
Experimental Protocols
Protocol 1: Removal by Size Exclusion Chromatography (SEC)
This method is suitable for purifying large biomolecules (e.g., proteins > 30 kDa) from the unreacted linker.
-
Column Selection: Choose a desalting column or an SEC column with a fractionation range appropriate for separating your large product from the ~0.4 kDa linker (e.g., a G-25 or P-10 resin).
-
Equilibration: Equilibrate the column with at least 5 column volumes of your desired storage buffer.
-
Sample Loading: Dissolve your reaction mixture in a minimal volume of the equilibration buffer and load it onto the column. The sample volume should not exceed 5-10% of the total column volume for optimal resolution.
-
Elution: Elute the sample with the equilibration buffer. Your large, conjugated product will travel through the column faster and elute in the earlier fractions. The smaller, unreacted linker will be retained longer and elute in later fractions.
-
Fraction Analysis: Collect fractions and analyze them using UV-Vis spectroscopy (at 280 nm for proteins) and/or SDS-PAGE to identify the fractions containing your purified product.
Protocol 2: Removal by Dialysis / Diafiltration
This is another effective method for large biomolecules.
-
Membrane Selection: Choose a dialysis membrane with a Molecular Weight Cut-Off (MWCO) significantly larger than the linker (377.39 Da) but smaller than your product. A 3.5 kDa or 10 kDa MWCO is typically a safe choice for most proteins.
-
Sample Preparation: Place your reaction mixture into the dialysis tubing or diafiltration device.
-
Dialysis: Immerse the sealed dialysis tubing in a large volume of your desired buffer (e.g., 100-1000 times the sample volume). Stir the buffer gently at 4°C.
-
Buffer Exchange: Change the dialysis buffer every 4-6 hours. Perform at least 3-4 buffer changes to ensure complete removal of the small molecule linker.
-
Product Recovery: After the final dialysis step, recover the purified product from the tubing or device.
Visualized Workflows
Caption: General workflow for bioconjugation and subsequent purification.
Caption: Troubleshooting decision tree for removing residual linker.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. This compound|CAS |DC Chemicals [dcchemicals.com]
- 3. Azido-PEG4-formylhydrazine-Boc_TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Azido-PEG4-t-Boc-hydrazide, 1919045-01-4 | BroadPharm [broadpharm.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. researchgate.net [researchgate.net]
- 10. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Multistep purification of cytochrome c PEGylated forms using polymer-based aqueous biphasic systems - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. m.youtube.com [m.youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Synthesis of oleophilic electron-rich phenylhydrazines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Alternatives for the Azido-PEG4-formylhydrazine-Boc Linker in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate bifunctional linker is a critical step in the design and synthesis of bioconjugates, such as antibody-drug conjugates (ADCs) and PROTACs. The Azido-PEG4-formylhydrazine-Boc linker is a valuable tool, offering a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and two distinct reactive handles: an azide (B81097) for "click chemistry" and a protected hydrazine (B178648) for conjugation to carbonyls.[1][2][][4][5][6][7] However, the landscape of bioconjugation chemistry is rich with alternatives that may offer advantages in terms of reaction kinetics, stability, and versatility. This guide provides an objective comparison of alternatives to the this compound linker, supported by experimental data and detailed protocols.
I. Understanding the this compound Linker
This heterobifunctional linker incorporates three key features:
-
Azide Group: Enables covalent ligation to alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2][][4][5][6][7]
-
PEG4 Spacer: A tetraethylene glycol spacer that enhances the hydrophilicity of the bioconjugate, which can improve solubility, reduce aggregation, and optimize pharmacokinetic properties.[8][9][10]
-
Boc-protected Formylhydrazine (B46547): The Boc (tert-butyloxycarbonyl) protecting group allows for controlled, stepwise conjugation. Following deprotection, the formylhydrazine can react with aldehydes or ketones to form a hydrazone bond.
II. Alternatives to Hydrazone Ligation: A Comparison of Bioorthogonal Chemistries
The formation of a hydrazone bond from the formylhydrazine moiety is a well-established bioconjugation method. However, the stability of the resulting hydrazone bond can be a concern, as it is susceptible to hydrolysis, particularly at acidic pH.[11][12] Several alternative bioorthogonal reactions offer greater stability and, in some cases, faster kinetics.
A key performance metric for comparing these reactions is the second-order rate constant (k₂), which provides a measure of the reaction speed. A higher k₂ value indicates a faster reaction, allowing for efficient conjugation at lower concentrations.
| Bioorthogonal Reaction | Reactive Partners | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Advantages | Key Disadvantages |
| Hydrazone/Oxime Ligation | Aldehyde/Ketone + Hydrazine/Aminooxy | 10⁻³ - 10⁻¹ | Well-established, no catalyst required. | Reversible, prone to hydrolysis at low pH.[11][12] |
| Staudinger Ligation | Azide + Phosphine (B1218219) | ~0.002 | Highly specific, bioorthogonal. | Slow kinetics, phosphine reagents can be prone to air oxidation.[13] |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide + Terminal Alkyne | 10² - 10³ | Fast kinetics, high yield, forms stable triazole ring.[14] | Requires copper catalyst, which can be cytotoxic.[14] |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Strained Alkyne (e.g., DBCO, BCN) | 10⁻¹ - 1 | Catalyst-free, highly bioorthogonal, suitable for live-cell applications.[14] | Strained alkynes can be larger and more complex to synthesize. |
| Tetrazine Ligation (iEDDA) | Tetrazine + Strained Alkene (e.g., TCO) | 1 - 1 x 10⁶ | Exceptionally fast kinetics, highly specific.[13][15] | Tetrazine and strained alkene probes can be complex to synthesize. |
Data compiled from multiple sources and represent a general range. Specific rates can vary depending on the exact reactants and reaction conditions.[13][14][15][16][17][18]
III. Alternative Heterobifunctional PEG Linkers
A wide variety of commercially available heterobifunctional PEG linkers can serve as alternatives to this compound. These linkers replace one or both of the reactive moieties with other functional groups, providing greater flexibility in conjugation strategies.
| Linker Type (Example) | Reactive Group 1 | Reactive Group 2 | Application | Key Features |
| NHS-PEG-Azide | NHS Ester | Azide | Amine-to-Alkyne Conjugation | Reacts with primary amines (e.g., lysine (B10760008) residues) to introduce an azide for subsequent click chemistry. |
| Maleimide-PEG-NHS Ester | Maleimide | NHS Ester | Thiol-to-Amine Conjugation | Reacts with free thiols (e.g., cysteine residues) and primary amines. |
| DBCO-PEG-NHS Ester | DBCO (Dibenzocyclooctyne) | NHS Ester | Amine-to-Azide Conjugation (SPAAC) | Introduces a strained alkyne for catalyst-free click chemistry with azide-modified molecules. |
| Alkyne-PEG-NHS Ester | Terminal Alkyne | NHS Ester | Amine-to-Azide Conjugation (CuAAC) | Introduces a terminal alkyne for copper-catalyzed click chemistry. |
| TCO-PEG-NHS Ester | TCO (trans-cyclooctene) | NHS Ester | Amine-to-Tetrazine Conjugation | Introduces a strained alkene for rapid tetrazine ligation. |
These alternative linkers offer researchers the ability to choose the most suitable chemistry for their specific application, considering factors like the available functional groups on their biomolecule of interest, the desired stability of the final conjugate, and the need for biocompatibility in live-cell or in vivo experiments.
IV. Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful bioconjugation. Below are generalized protocols for key experiments related to the use of these linkers.
This protocol describes the introduction of an azide group onto a protein using an NHS ester-functionalized linker.[19][20][21]
Materials:
-
Protein of interest (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)
-
Azido-PEG4-NHS Ester
-
Anhydrous DMSO
-
Desalting column (e.g., PD-10 or spin column)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Protein Preparation: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange.
-
Reagent Preparation: Immediately before use, dissolve the Azido-PEG4-NHS Ester in anhydrous DMSO to a stock concentration of 10 mM.
-
Conjugation Reaction:
-
Calculate the required volume of the linker stock solution to achieve the desired molar excess (typically 10-20 fold molar excess over the protein).
-
Add the calculated volume of the linker solution to the protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
-
Quenching: Add the quenching buffer to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted linker using a desalting column according to the manufacturer's instructions.
-
Characterization: Determine the degree of labeling using methods such as MALDI-TOF mass spectrometry or by conjugating a fluorescent alkyne probe and measuring the fluorescence.
This protocol is used to assess the stability of the linker and the rate of drug deconjugation in plasma.[22][23][24][25]
Materials:
-
ADC of interest
-
Human, mouse, or rat plasma
-
Incubator at 37°C
-
Analytical instruments (e.g., LC-MS, ELISA)
Procedure:
-
Incubation: Incubate the ADC at a final concentration of 100 µg/mL in plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Sample Processing: Immediately process the samples or store them at -80°C for later analysis. Processing may involve immunocapture of the ADC to separate it from plasma proteins.
-
Quantification:
-
LC-MS: Analyze the samples to quantify the intact ADC, free payload, and any payload-adducts.
-
ELISA: Use separate ELISAs to measure the concentration of the total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.
-
The DAR is a critical quality attribute of an ADC. Several methods can be used for its determination.[26][27][][29][30]
-
UV/Vis Spectroscopy: This is a simple method that requires the antibody and the drug to have distinct absorbance maxima. The average DAR is calculated from the absorbance of the ADC at two wavelengths and the extinction coefficients of the antibody and the drug.[26][][29]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity. Since each conjugated drug molecule increases the hydrophobicity of the antibody, species with different numbers of drugs can be resolved, allowing for the determination of the DAR distribution and the average DAR.[26][27]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC, often performed after reducing the interchain disulfide bonds of the antibody, can separate the light and heavy chains with different numbers of conjugated drugs. This method provides information on the drug load on each chain.[26][]
-
Mass Spectrometry (MS): MS provides a direct measurement of the molecular weight of the different ADC species. The number of conjugated drugs can be determined from the mass difference between the ADC species and the unconjugated antibody. This is the most accurate method for determining the DAR distribution.[27][30]
V. Mandatory Visualizations
Caption: Generalized workflow for the production and characterization of an Antibody-Drug Conjugate (ADC).
Caption: Simplified signaling pathway of ADC internalization and subsequent payload release within a target cell.
VI. Conclusion
The this compound linker is a versatile tool for bioconjugation, but a thorough understanding of its alternatives is crucial for the rational design of novel bioconjugates. Linkers featuring more stable chemical linkages, such as triazoles formed via click chemistry, and those enabling faster reaction kinetics, like tetrazine ligation, offer significant advantages in many applications. The choice of linker should be guided by the specific requirements of the biomolecule, the desired properties of the final conjugate, and the intended application. By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can select the optimal linker to advance their drug development and research objectives.
References
- 1. devtoolsdaily.com [devtoolsdaily.com]
- 2. benchchem.com [benchchem.com]
- 4. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Azido-PEG4-formylhydrazine-Boc_TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. creativepegworks.com [creativepegworks.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Engineering a Hydrazone and Triazole Crosslinked Hydrogel for Extrusion-Based Printing and Cell Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. rsc.org [rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 21. assets.fishersci.com [assets.fishersci.com]
- 22. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 26. pharmiweb.com [pharmiweb.com]
- 27. benchchem.com [benchchem.com]
- 29. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 30. lcms.cz [lcms.cz]
A Comparative Guide to PROTAC Linkers: Analyzing Azido-PEG4-formylhydrazine-Boc in the Context of Modern Degrader Development
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has opened a new frontier in therapeutic science, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker tethering them together. The linker is far from a passive spacer; its composition, length, and rigidity are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][2][3] This guide provides a comparative analysis of Azido-PEG4-formylhydrazine-Boc in the context of other commonly employed PROTAC linkers, supported by experimental data and detailed methodologies to inform rational degrader design.
The Functional Anatomy of this compound
This compound is a functionalized PEG linker designed for modular PROTAC synthesis.[4][5][6]
-
Azido (N3) Group : This functional group is a key component for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC).[3][4][5] This allows for the efficient and high-yield conjugation of the linker to a warhead or anchor molecule that has a corresponding alkyne group, facilitating the rapid assembly of PROTAC libraries.[3]
-
Polyethylene (B3416737) Glycol (PEG4) : The four-unit PEG chain imparts hydrophilicity to the PROTAC molecule.[7] This is a critical feature, as many PROTACs are large, complex molecules that often suffer from poor solubility.[7] Improved aqueous solubility can enhance cell permeability and overall bioavailability.[7] The flexibility of the PEG chain also allows the PROTAC to adopt various conformations, which can be crucial for the successful formation of a stable ternary complex between the target protein and the E3 ligase.[7]
-
Formylhydrazine-Boc : The Boc-protected hydrazide provides a latent reactive group. Following deprotection of the Boc group, the resulting hydrazine (B178648) can be reacted with an aldehyde or ketone to form a hydrazone linkage. This offers an alternative conjugation strategy to the azide (B81097) group at the other end of the linker.
Performance Comparison of PROTAC Linkers
The optimal linker is highly dependent on the specific POI and E3 ligase pair, necessitating empirical testing of various linker types and lengths.[2] The efficacy of a PROTAC is typically quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation).[2]
Linker Composition: PEG vs. Alkyl Chains
PEG and alkyl chains are the most common flexible linkers used in PROTAC design.[2]
| Linker Type | Key Characteristics | Advantages | Disadvantages |
| PEG Linkers | Hydrophilic, flexible, composed of repeating ethylene (B1197577) glycol units.[7] | Improves aqueous solubility and cell permeability.[7] Can adopt folded conformations to shield polar surface area.[7] | Can sometimes hinder passive diffusion across the cell membrane if excessively long.[7] |
| Alkyl Chains | Hydrophobic, flexible, composed of repeating methylene (B1212753) units.[2] | Synthetically straightforward.[2] Enhanced hydrophobicity may improve cell permeability in some cases.[8] | Can negatively impact solubility.[2] |
Experimental Data Summary: Alkyl vs. PEG Linkers
| Target | E3 Ligase | Linker Composition | Degradation Efficacy | Reference |
| CRBN | VHL | Nine-atom alkyl chain | Concentration-dependent decrease | [3] |
| CRBN | VHL | Three PEG units | Weak degradation | [3] |
This data suggests that for the CRBN/VHL system, the atomic composition of the linker significantly impacts PROTAC activity, with the alkyl chain being more effective in this specific context.[3]
Linker Length
The length of the linker is a critical parameter that must be optimized for each PROTAC system. A linker that is too short may prevent the formation of a stable ternary complex, while one that is too long may lead to unproductive binding.[9]
Experimental Data Summary: Impact of PEG Linker Length on ERα Degradation
| PROTAC | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| PROTAC A | 12 | ~10 | >90 | [10] |
| PROTAC B | 16 | <10 | >90 | [10] |
| PROTAC C | 20 | >100 | <50 | [10] |
Data is estimated from graphical representations in the cited literature.
A study on estrogen receptor-alpha (ERα) degradation demonstrated that a 16-atom linker was optimal, with shorter and longer linkers showing reduced efficacy.[10]
Linker Rigidity
Rigid linkers, often incorporating cyclic structures like piperazine (B1678402) or piperidine, can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation.[2]
Experimental Data Summary: Flexible vs. Rigid Linkers for AR Degradation
| PROTAC | Linker Type | Degradation of AR in 22Rv1 cells (at 3 µM) | Reference |
| Parent PROTAC 54 | Flexible (PEG) | Exhibited degradation | [2] |
| Modified PROTACs | Rigid (Disubstituted phenyl rings) | No degradation | [2] |
In this instance, replacing a flexible PEG linker with a rigid phenyl group abrogated the degradation of the androgen receptor (AR), highlighting that increased rigidity is not universally beneficial and depends on the specific structural requirements of the ternary complex.[2]
Signaling Pathways and Experimental Workflows
The design and evaluation of PROTACs involve understanding their mechanism of action and employing a suite of biochemical and cellular assays.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for Western Blot analysis.
Caption: Logical relationship of key linker properties influencing PROTAC efficacy.
Experimental Protocols
Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.
Western Blot for Protein Degradation Quantification
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[11]
-
Cell Culture and Treatment : Plate cells (e.g., HEK293T, 22Rv1) in 6-well plates to achieve 70-80% confluency on the day of treatment.[2] Treat cells with varying concentrations of PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[2]
-
Cell Lysis : Wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Protein Quantification : Determine the protein concentration of each cell lysate using a bicinchoninic acid (BCA) assay.[11]
-
SDS-PAGE and Protein Transfer : Denature equal amounts of protein from each sample in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[11]
-
Immunoblotting : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Detection and Analysis : Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin) and calculate DC50 and Dmax values from the dose-response curves.[2]
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay that models passive transcellular permeability.[12][13]
-
Principle : The assay measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment.[12] The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).[12]
-
Preparation : Prepare a solution of the PROTAC in a suitable buffer. The artificial membrane, typically composed of a lipid mixture (e.g., phosphatidylcholine) in a solvent like dodecane, is coated onto a filter plate.
-
Assay : Add the PROTAC solution to the donor wells of the filter plate. The acceptor plate, containing buffer, is placed in contact with the bottom of the filter plate.
-
Incubation : Incubate the plate for a defined period (e.g., 4-16 hours) at room temperature.
-
Quantification : After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculation : Calculate the Papp value using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - [C_A] / [C_equilibrium]) Where V_D and V_A are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, Time is the incubation time, [C_A] is the concentration in the acceptor well, and [C_equilibrium] is the theoretical equilibrium concentration.
Biophysical Assays for Ternary Complex Formation (Surface Plasmon Resonance - SPR)
SPR is a powerful technique to measure the kinetics and affinity of binding events, including the formation of the ternary complex.[14][15]
-
Principle : SPR detects changes in the refractive index at the surface of a sensor chip upon binding of an analyte. By immobilizing one component (e.g., the E3 ligase) and flowing over the other components (PROTAC and POI), one can measure the formation and dissociation of the complex in real-time.[14]
-
Immobilization : Covalently immobilize a biotinylated E3 ligase (e.g., VHL) onto a streptavidin-coated sensor chip.[15]
-
Binary Interaction Analysis : To measure the affinity of the PROTAC for the E3 ligase, inject a series of concentrations of the PROTAC over the immobilized E3 ligase and measure the binding response.
-
Ternary Complex Analysis : To measure ternary complex formation, pre-incubate the PROTAC with the POI and inject this mixture over the immobilized E3 ligase. Alternatively, inject the POI over a surface saturated with the PROTAC-E3 ligase binary complex.[8]
-
Data Analysis : Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding for binary interactions, or more complex models for ternary interactions) to determine kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD). Cooperativity in ternary complex formation can be assessed by comparing the affinity of one protein to the PROTAC in the presence and absence of the other protein.[14]
Conclusion
The selection of an appropriate linker is a critical and multifaceted challenge in the development of effective PROTACs. While direct experimental data for this compound is not yet widely published, its design incorporates key features that are highly relevant to modern PROTAC synthesis. The PEG4 element provides a means to enhance solubility and permeability, while the azide and protected hydrazine moieties offer versatile and efficient handles for modular "click" and hydrazone conjugation strategies, respectively.
The provided experimental data for other linker types underscores that there is no universal solution for linker design. The optimal linker composition, length, and rigidity must be empirically determined for each specific target-E3 ligase pair. The detailed protocols and workflows presented in this guide provide a robust framework for researchers to systematically evaluate linker candidates, ultimately accelerating the discovery and development of novel protein-degrading therapeutics.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Azido-PEG4-formylhydrazine-Boc_TargetMol [targetmol.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jove.com [jove.com]
A Comparative Guide to PEG4 and PEG8 Linkers in PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
The design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a transformative strategy in therapeutic development, enabling the targeted degradation of disease-causing proteins. A critical determinant of a PROTAC's success lies in the linker connecting the target protein binder and the E3 ligase ligand. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their favorable physicochemical properties. This guide provides an objective comparison of two commonly used PEG linkers, PEG4 and PEG8, supported by experimental data and detailed protocols to inform rational PROTAC design.
The Influence of Linker Length: PEG4 vs. PEG8
The length of the PEG linker plays a crucial role in the efficacy of a PROTAC by influencing its solubility, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[1][2] The choice between a shorter linker like PEG4 and a longer one like PEG8 is not always straightforward and is highly dependent on the specific target protein and E3 ligase pair.[3]
Key Considerations:
-
Ternary Complex Formation: The linker must be of optimal length to facilitate the productive formation of a stable ternary complex. A linker that is too short may lead to steric hindrance, while a linker that is too long might result in a non-productive complex geometry, both of which can impair ubiquitination and subsequent degradation.[4]
-
Solubility: PEG linkers are known to enhance the aqueous solubility of PROTACs, which are often large and hydrophobic molecules.[5][6] Longer PEG chains generally impart greater hydrophilicity.
-
Cell Permeability: While increased hydrophilicity can be beneficial for solubility, it can also pose a challenge for cell membrane permeability. The flexible nature of PEG linkers allows them to adopt conformations that can shield their polar surface area, aiding in cellular uptake. However, an excessively long and polar linker may hinder this process.[5]
Quantitative Performance Data
The following tables summarize the impact of PEG linker length on the degradation efficiency of PROTACs targeting various proteins. The degradation efficiency is typically measured by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 value indicates higher potency.
| Target Protein | E3 Ligase | Linker | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| BRD4 | CRBN | PEG4 | < 500 | > 90 | H661 | [3] |
| BRD4 | CRBN | PEG5 | < 500 | > 90 | H661 | [3] |
| SMARCA2 | VHL | PEG2 | 500 | 55 | Various | [5] |
| SMARCA2 | VHL | PEG4 | 250 | 70 | Various | [5] |
Note: Data is compiled from various sources and specific values are cell-line dependent. The BRD4 data indicates that linkers with 4-5 PEG units show high degradation potency.
Experimental Protocols
Accurate and reproducible experimental data are crucial for the rational design of PROTACs. Below are detailed protocols for key experiments used to evaluate the performance of PROTACs with different linkers.
Protocol 1: Western Blot Analysis for Protein Degradation
This is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.[7][8]
Materials:
-
Cultured mammalian cells expressing the target protein
-
PROTAC compounds (with PEG4 and PEG8 linkers) and vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Cell Lysis and Protein Quantification:
-
After treatment, aspirate the medium and wash the cells with ice-cold PBS.[8]
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.[8]
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.[8]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.[8]
-
Determine the protein concentration of each lysate using a BCA assay.[8]
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[8]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[8]
-
Wash the membrane and then incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate.[8]
-
Capture the signal using an imaging system.[8]
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[7]
-
Protocol 2: Ternary Complex Formation Assay
Several biophysical methods can be used to characterize the formation of the ternary complex, including Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC).[9] The following is a general workflow for a biochemical assay.
Materials:
-
Purified target protein, E3 ligase complex, and PROTACs
-
Assay buffer
-
Instrumentation for the chosen biophysical method (e.g., SPR instrument)
Procedure (General for SPR):
-
Immobilization: Immobilize either the target protein or the E3 ligase onto the sensor chip surface.
-
Binary Interaction Analysis: Flow a series of concentrations of the PROTAC over the immobilized protein to measure the binary binding kinetics.
-
Ternary Complex Analysis:
-
Inject a constant concentration of the second protein (the one not immobilized) along with a titration of the PROTAC.
-
Alternatively, pre-incubate the PROTAC with the second protein before injecting the mixture over the immobilized protein.
-
-
Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants for both binary and ternary complex formation. This will provide insights into the cooperativity of the ternary complex.
Visualizing Key Processes
To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A systematic workflow for PROTAC design and evaluation.
Conclusion
The choice between a PEG4 and a PEG8 linker in PROTAC design is a critical decision that requires empirical validation for each specific target and E3 ligase combination. While longer PEG linkers like PEG8 can offer advantages in terms of solubility, they may present challenges for cell permeability and optimal ternary complex formation. A systematic comparison of a series of linker lengths is often the most effective strategy to identify the optimal PROTAC candidate. The experimental protocols and workflows provided in this guide offer a framework for the rational design and evaluation of PROTACs, ultimately accelerating the development of novel protein-degrading therapeutics.
References
- 1. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
Harnessing Hydrophilicity: A Comparative Guide to PEG Linkers in Antibody-Drug Conjugates
The strategic design of the linker is a critical determinant of the efficacy, safety, and overall therapeutic index of an antibody-drug conjugate (ADC). Among the diverse linker technologies available, hydrophilic linkers, particularly those incorporating polyethylene (B3416737) glycol (PEG) chains, have emerged as a pivotal innovation. They address many of the challenges posed by the conjugation of potent, yet often hydrophobic, cytotoxic payloads to large monoclonal antibodies.
This guide provides an objective comparison of ADCs utilizing hydrophilic PEG linkers against those with more traditional hydrophobic linkers. We will delve into the experimental data that underscores the advantages of PEGylation, provide detailed methodologies for key evaluative experiments, and visualize the core concepts to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Core Advantages of Hydrophilic PEG Linkers
The incorporation of PEG into linker design imparts several beneficial physicochemical and pharmacological properties to the ADC, fundamentally improving its performance.
-
Enhanced Solubility and Reduced Aggregation: A primary challenge in ADC development is the inherent hydrophobicity of many potent cytotoxic payloads and conventional linkers.[1][2] This hydrophobicity can lead to ADC aggregation, which compromises therapeutic efficacy, can trigger immunogenic responses, and leads to rapid clearance from circulation.[2][3] Hydrophilic PEG linkers create a hydration shell around the ADC, effectively masking the hydrophobic drug, which significantly improves solubility and prevents aggregation.[3][4]
-
Improved Pharmacokinetics (PK): The hydrophilic nature of PEG linkers shields the ADC from premature clearance by the reticuloendothelial system.[3] This "shielding" effect, combined with an increased hydrodynamic radius, reduces renal filtration and leads to a longer circulation half-life (t1/2), increased plasma concentration, and a greater area under the plasma concentration-time curve (AUC).[2][5] The prolonged circulation allows for greater accumulation of the ADC at the tumor site, enhancing its on-target delivery.[3][6]
-
Higher Drug-to-Antibody Ratios (DAR): The number of drug molecules per antibody, or DAR, is a key factor in ADC potency. With traditional hydrophobic linkers, attempts to increase the DAR beyond 3-4 often fail due to aggregation and loss of antibody affinity.[1][2] Hydrophilic PEG linkers overcome this limitation, enabling the successful conjugation of a higher number of drug molecules (e.g., DAR8 or higher) without inducing aggregation.[2][7][8] This allows for the delivery of a higher concentration of the cytotoxic payload per antibody binding event, which can enhance potency 10 to 100-fold in vivo.[2]
-
Reduced Immunogenicity and Toxicity: By preventing aggregation and masking the cytotoxic payload, PEG linkers can lower the risk of the ADC being recognized by the immune system, thereby reducing immunogenicity.[4][9] The improved PK profile and enhanced solubility also contribute to reduced off-target toxicity, as the ADC is less likely to be cleared non-specifically by healthy tissues.[4][7] This ultimately contributes to a wider therapeutic window.[10]
-
Versatility in Design: PEG linkers are available in various well-defined chain lengths and can be designed in linear or branched (multi-arm) configurations.[2][11] This modularity allows for fine-tuning of the ADC's properties to suit specific antibodies, payloads, and therapeutic goals.[12] Monodisperse PEG linkers, which have a precise molecular weight, further enhance batch-to-batch consistency and reproducibility.[4]
Comparative Performance: Hydrophilic PEG vs. Hydrophobic Linkers
The advantages of hydrophilic PEG linkers become most apparent when directly compared to conventional hydrophobic linkers like SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate).
| Feature | Hydrophilic PEG Linkers | Hydrophobic SMCC Linkers | Rationale & Supporting Data |
| Solubility of ADC | Significantly Increased | Can lead to aggregation, especially with hydrophobic drugs.[7] | PEG creates a hydration shell, mitigating the hydrophobicity of the payload.[3] |
| Achievable DAR | Higher DARs (e.g., ≥8) are achievable without aggregation.[2][7] | Limited to lower DARs (typically 2-4) to avoid aggregation issues.[1][2] | Hydrophilic linkers enable conjugation of more drug molecules without compromising stability.[8] |
| In Vivo Half-Life | Significantly extended.[5][7] | Generally shorter half-life.[7] | PEGylation reduces renal clearance and shields the ADC from the reticuloendothelial system.[3][5] |
| Plasma Clearance | Slower clearance rates.[4] | Faster clearance, often due to aggregation and hydrophobicity.[13] | Improved hydrophilicity leads to better stability in circulation.[14] |
| Tumor Accumulation | Increased due to longer circulation time.[3] | Potentially limited by faster clearance. | Enhanced PK profile allows more time for the ADC to reach the target tumor.[3] |
| Off-Target Toxicity | Can be reduced due to improved pharmacokinetics and reduced aggregation.[7] | Potential for higher off-target toxicity due to hydrophobicity-driven uptake. | Better solubility and stability minimize non-specific interactions.[4] |
| Immunogenicity | Generally low.[4][9] | Can be immunogenic, particularly if aggregation occurs.[15] | The PEG chain can shield potentially immunogenic epitopes of the payload.[4] |
Supporting Experimental Data
The following table summarizes quantitative data from comparative studies, highlighting the impact of PEG linker incorporation and length on key ADC performance metrics.
| ADC Construct | Linker Type / Length | DAR | In Vitro Cytotoxicity (IC50) | Plasma Half-Life (t1/2) | Tumor Growth Inhibition (TGI) | Key Finding |
| ZHER2-MMAE | HM (Hydrophobic - SMCC) | ~1 | 2.1 nM | 1.8 h | Moderate | The non-PEGylated conjugate shows potent cytotoxicity but has a very short half-life.[5] |
| ZHER2-MMAE | HP4KM (PEG 4kDa) | ~1 | 13.7 nM (6.5x ↑) | 4.5 h (2.5x ↑) | Improved | A 4kDa PEG linker significantly extends half-life with a moderate reduction in in-vitro potency.[5] |
| ZHER2-MMAE | HP10KM (PEG 10kDa) | ~1 | 47.2 nM (22.5x ↑) | 20.1 h (11.2x ↑) | Superior | A 10kDa PEG linker dramatically prolongs half-life, leading to the best overall in-vivo efficacy despite lower in-vitro potency.[5] |
| RS7-MMAE | Vedotin (vc-PAB) | 4 | N/A | Shorter | Good | The conventional vedotin linker leads to a more hydrophobic ADC with a narrower therapeutic index.[16] |
| RS7-MMAE | LD343 (Hydrophilic, PEGylated) | 8 | N/A | Longer, similar to naked mAb | Superior | The highly hydrophilic linker enabled a DAR of 8, superior PK, and a 4-fold increase in tolerated drug load.[16] |
| Anti-Trop-2 ADC | VK (Dipeptide) | 4 or 8 | N/A | Shorter | Good | Traditional dipeptide linkers with hydrophobic payloads can lead to aggregation and faster clearance.[14] |
| Anti-Trop-2 ADC | VK-mPEG24 (PEGylated Dipeptide) | 4 or 8 | N/A | Prolonged | Superior | Adding a PEG24 moiety to the linker enhanced hydrophilicity, stability, half-life, and tumor suppression.[14] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are generalized protocols for key experiments used to evaluate and compare ADCs.
ADC Synthesis and Characterization
Objective: To conjugate the drug-linker to the antibody and characterize the resulting ADC for DAR and aggregation.
Protocol:
-
Antibody Preparation: If conjugating to cysteine residues, partially reduce the interchain disulfide bonds of the monoclonal antibody using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). Purify the reduced antibody via a desalting column.
-
Conjugation: Dissolve the drug-linker payload (e.g., Maleimide-PEG-Payload) in an organic co-solvent like DMA or DMSO. Add the dissolved drug-linker to the prepared antibody solution at a specific molar excess. Allow the reaction to proceed for 1-2 hours at room temperature or 4°C.
-
Purification: Quench the reaction by adding an excess of N-acetylcysteine. Purify the resulting ADC from unconjugated drug-linker and other reactants using size-exclusion chromatography (SEC) or tangential flow filtration.
-
Characterization - DAR: Determine the average DAR using Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy by measuring absorbance at 280 nm (for the antibody) and at a wavelength specific to the payload.
-
Characterization - Aggregation: Analyze the purified ADC for the presence of aggregates using Size-Exclusion Chromatography (SEC-HPLC). Compare the monomer percentage of the ADC to the unconjugated antibody.
In Vivo Pharmacokinetic (PK) Study
Objective: To determine the circulation half-life and clearance rate of the ADC.
Protocol:
-
Animal Model: Use healthy mice or rats (e.g., BALB/c mice).
-
Administration: Administer the ADCs (e.g., PEGylated vs. non-PEGylated) intravenously via the tail vein at a specified dose (e.g., 5 mg/kg).
-
Blood Sampling: Collect blood samples from a subset of animals at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 7 days, 14 days) post-injection.
-
Sample Processing: Process the blood samples to isolate plasma.
-
Quantification: Measure the concentration of the total antibody (part of the ADC) in the plasma samples using a validated enzyme-linked immunosorbent assay (ELISA) that specifically captures the human antibody portion of the conjugate.
-
Data Analysis: Plot the plasma concentration versus time and use pharmacokinetic modeling software to calculate key parameters like half-life (t1/2), clearance (CL), and area under the curve (AUC).[17]
In Vivo Efficacy (Tumor Xenograft Model)
Objective: To evaluate the anti-tumor activity of the ADC in a living model.
Protocol:
-
Cell Implantation: Implant human tumor cells (e.g., NCI-N87 for HER2-positive models) subcutaneously into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth Monitoring: Allow tumors to grow to a predetermined average size (e.g., 100-200 mm³). Randomize mice into treatment groups (e.g., vehicle control, hydrophobic linker ADC, hydrophilic linker ADC).
-
Treatment: Administer a single intravenous dose of the ADCs at an equimolar payload concentration.
-
Efficacy Evaluation: Measure tumor volume using calipers every 2-3 days.[3] Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Conclude the study when tumors in the control group reach a maximum allowed size.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) by comparing the average tumor volumes in the ADC-treated groups to the vehicle control group.[3]
Visualizing the Impact of PEG Linkers
Diagrams can effectively illustrate the structural and functional advantages of PEGylated linkers in ADCs.
Caption: Structural comparison of a conventional vs. a PEGylated ADC.
References
- 1. adcreview.com [adcreview.com]
- 2. adcreview.com [adcreview.com]
- 3. benchchem.com [benchchem.com]
- 4. labinsights.nl [labinsights.nl]
- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. purepeg.com [purepeg.com]
- 10. pharmasalmanac.com [pharmasalmanac.com]
- 11. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. vectorlabs.com [vectorlabs.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. books.rsc.org [books.rsc.org]
- 16. jitc.bmj.com [jitc.bmj.com]
- 17. benchchem.com [benchchem.com]
A Comparative Guide to Azido-PEG4-formylhydrazine-Boc and Amine-Reactive Linkers in Bioconjugation
In the landscape of bioconjugation, the choice of a chemical linker is paramount to the success of creating stable and functional biomolecular conjugates. This guide provides a detailed comparison between a versatile heterobifunctional linker, Azido-PEG4-formylhydrazine-Boc, and the widely used class of amine-reactive linkers. This comparison is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the design of bioconjugates such as antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics.
Introduction to the Linkers
This compound is a heterobifunctional linker that features two distinct reactive moieties separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The terminal azide (B81097) group enables covalent ligation to alkyne-containing molecules via "click chemistry," a highly efficient and bioorthogonal reaction.[1][2] The other end contains a Boc-protected formylhydrazine (B46547), which, after deprotection, can react with carbonyl groups (aldehydes or ketones) to form a hydrazone bond.[1][3][4][5] This dual reactivity allows for a controlled, sequential conjugation of two different molecules.[6]
Amine-reactive linkers are a class of reagents designed to covalently bond with primary amines (-NH2), which are readily available on the surface of proteins at the N-terminus and on the side chain of lysine (B10760008) residues.[6][7] The most common amine-reactive functional groups are N-hydroxysuccinimide (NHS) esters and isothiocyanates, which form stable amide and thiourea (B124793) bonds, respectively.[7][8]
Reaction Chemistries
The choice of linker dictates the conjugation strategy. This compound offers two distinct and orthogonal reaction schemes, providing flexibility in the design of complex conjugates. Amine-reactive linkers, while highly efficient, target the most abundant functional group on proteins, which can sometimes lead to a heterogeneous mixture of products.[9]
This compound Reaction Pathways
This linker enables a two-step conjugation process. First, the azide moiety can be reacted with an alkyne-functionalized molecule through either a copper-catalyzed (CuAAC) or a strain-promoted (SPAAC) azide-alkyne cycloaddition to form a stable triazole ring.[1] Following this, the Boc protecting group on the formylhydrazine is removed under acidic conditions, exposing the hydrazine, which can then be conjugated to a molecule bearing an aldehyde or ketone to form a hydrazone linkage.
Amine-Reactive Linker Pathway (NHS Ester)
NHS esters react with primary amines in a nucleophilic acyl substitution reaction. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[10] This reaction is most efficient at a slightly alkaline pH (7.2-8.5), where the primary amines are deprotonated and thus more nucleophilic.[8][10]
Comparative Performance
The performance of a linker is assessed based on its reaction efficiency, the stability of the resulting conjugate, and its impact on the biological activity of the conjugated molecules. The choice of linker can significantly influence the therapeutic index of a bioconjugate, such as an ADC, by affecting its stability in circulation and the efficiency of payload release at the target site.[7][11][12]
| Feature | This compound | Amine-Reactive Linkers (e.g., NHS Esters) |
| Specificity | High: Two distinct bioorthogonal reactions allow for precise, site-specific conjugation. | Moderate: Targets abundant primary amines, which can lead to a heterogeneous product with varying drug-to-antibody ratios (DAR).[9] |
| Reaction Efficiency | Click Chemistry (Azide): Very high yields, often quantitative.[13] Hydrazone Ligation: Good to high yields, can be driven to completion. | Generally high yields, but can be affected by competing hydrolysis of the NHS ester.[8] |
| Reaction Conditions | Click Chemistry: Mild, aqueous conditions; CuAAC requires a copper catalyst, while SPAAC is catalyst-free.[13] Hydrazone Ligation: Mildly acidic to neutral pH (pH 4.5-7).[14] | Slightly alkaline pH (7.2-8.5) required for efficient reaction.[8][10] |
| Linkage Stability | Triazole (from click chemistry): Extremely stable; resistant to hydrolysis and enzymatic cleavage.[1][15] Hydrazone: Reversible and pH-sensitive; stable at neutral pH but hydrolyzes at acidic pH (e.g., in lysosomes), which can be advantageous for controlled drug release.[16][17][18] | Amide (from NHS ester): Highly stable and effectively irreversible under physiological conditions.[8][14] |
| Versatility | High: Enables the assembly of complex, multi-component systems with controlled stoichiometry. | High: A wide variety of NHS ester-functionalized molecules are commercially available. |
| Hydrophilicity | The PEG4 spacer enhances the hydrophilicity of the linker, which can improve the solubility and reduce aggregation of the final conjugate.[7][19] | Varies depending on the specific linker structure; can be tailored with PEG spacers. |
Application in Antibody-Drug Conjugate (ADC) Development
The choice of linker is a critical design parameter in the development of ADCs. The linker must be stable enough to prevent premature release of the cytotoxic payload in circulation, yet allow for efficient release of the drug at the tumor site.[7][11][12]
References
- 1. mdpi.com [mdpi.com]
- 2. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 3. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 4. Azido-PEG4-formylhydrazine-Boc_TargetMol [targetmol.com]
- 5. This compound|CAS |DC Chemicals [dcchemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Streamlined High-Throughput Data Analysis Workflow for Antibody-Drug Conjugate Biotransformation Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. purepeg.com [purepeg.com]
- 12. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 13. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
A Comparative Guide to the Stability of Hydrazone vs. Other Chemical Linkages in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapeutics, particularly in the design of antibody-drug conjugates (ADCs) and other drug delivery systems, the choice of chemical linker is a critical determinant of both efficacy and safety. The linker tethers the potent therapeutic payload to its delivery vehicle, and its stability dictates the pharmacokinetic profile, therapeutic window, and overall success of the conjugate. Among the diverse array of available linkages, hydrazones have garnered significant attention due to their unique pH-sensitive nature. This guide provides an objective, data-driven comparison of the stability of hydrazone linkages against other commonly employed chemical bonds in bioconjugation, offering insights to aid in the rational design of next-generation targeted therapies.
The Pivotal Role of Linker Stability
An ideal linker must exhibit sufficient stability in systemic circulation (pH ~7.4) to prevent premature payload release, which can lead to off-target toxicity and a diminished therapeutic index.[1][2] Conversely, upon reaching the target site, such as the acidic microenvironment of a tumor or the intracellular compartments of a cancer cell (e.g., endosomes and lysosomes with pH ranging from 4.5-6.5), the linker must efficiently cleave to liberate the active drug.[3] This delicate balance between stability and controlled release is a central challenge in the development of targeted drug delivery systems.
Hydrazone Linkages: A Profile of pH-Sensitivity
Hydrazones are formed by the condensation of a hydrazine (B178648) with an aldehyde or a ketone. A key characteristic of the hydrazone bond is its susceptibility to hydrolysis under acidic conditions, a property that is highly advantageous for targeted drug release in the acidic environments of endosomes and lysosomes.[3] At physiological pH, hydrazone linkages are relatively stable, which helps to keep the cytotoxic payload tethered to the antibody during circulation.[2]
The stability of a hydrazone bond is influenced by several factors:
-
pH: Hydrolysis of hydrazones is acid-catalyzed. The rate of cleavage increases significantly as the pH drops from neutral to acidic.
-
Electronic Effects: The electronic properties of the substituents on both the hydrazine and carbonyl components can modulate the stability of the hydrazone bond. Electron-withdrawing groups tend to decrease stability, while electron-donating groups can increase it.
-
Steric Hindrance: Bulky groups near the hydrazone linkage can sterically hinder the approach of water molecules, thereby slowing down the rate of hydrolysis.
Comparative Stability of Chemical Linkages
The selection of a linker extends beyond hydrazones, with several other chemical moieties being employed based on their distinct stability profiles and cleavage mechanisms. This section provides a comparative overview of the stability of hydrazones versus other common linkages.
Data Presentation: A Comparative Analysis of Linker Stability
The following tables summarize the stability of various chemical linkages under different conditions, with a focus on their half-lives (t½), which is the time required for 50% of the linker to be cleaved. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions, including the specific molecular context of the linker, the nature of the conjugated payload, and the analytical methods used.
Table 1: Stability of Linkages at Different pH Values
| Linker Type | pH | Half-life (t½) | Key Characteristics | References |
| Hydrazone | ~7.4 | Hours to Days | Relatively stable at physiological pH. | [3][4] |
| 5.0 - 6.0 | Minutes to Hours | Rapidly cleaved in acidic environments. | [3][4] | |
| Oxime | 7.0 | ~600-fold more stable than simple hydrazones | Significantly more stable than hydrazones across a range of pH values. | [4] |
| Ester | 7.4 | Hours to Days | Susceptible to hydrolysis by esterases present in plasma. Stability is highly dependent on steric hindrance around the ester bond. | [5] |
| Amide | 7.4 | Very High (Years) | Generally considered highly stable under physiological conditions due to resonance stabilization. | [6] |
| Disulfide | 7.4 | Hours to Days | Stable in plasma but can undergo thiol-disulfide exchange with molecules like albumin. | [7] |
| Thioether | 7.4 | Very High | Considered a non-cleavable and highly stable linkage in circulation. | [2][] |
| Carbamate | 7.4 | Generally Stable | Stability can be tuned by modifying the structure. Some carbamates are designed to be cleaved by specific enzymes. | [9] |
Table 2: Stability of Linkages in Plasma
| Linker Type | Plasma Source | Half-life (t½) | Key Characteristics | References |
| Hydrazone | Human, Mouse | ~2 days (for a phenylketone-derived hydrazone) | Stability can be variable and is influenced by plasma components. | [3] |
| Disulfide | Mouse | ~5.5 days | Stability is influenced by steric hindrance around the disulfide bond. | [7] |
| Thioether (non-cleavable) | Mouse | ~9.3 days | Exhibits high stability in plasma. | [7] |
| Amide (as part of a non-cleavable linker) | Mouse, Rat, Monkey, Human | Very Stable | The amide bond itself is highly resistant to cleavage in plasma. | [1] |
| Val-Cit (Dipeptide) | Cynomolgus Monkey | ~9.6 days | A protease-cleavable linker with high plasma stability. | [7] |
| Succinimide (B58015) (from maleimide (B117702) conjugation) | Rat Serum | ~50% loss of payload in some cases | Prone to retro-Michael reaction, leading to payload loss. Hydrolysis of the succinimide ring can improve stability. | [][] |
Experimental Protocols
Accurate assessment of linker stability is paramount for the development of effective and safe bioconjugates. The following are detailed methodologies for key experiments used to evaluate linker stability.
Protocol for Determining Hydrolytic Stability by HPLC
High-Performance Liquid Chromatography (HPLC) is a widely used technique to monitor the degradation of a bioconjugate over time and determine its half-life under specific conditions.
Objective: To quantify the rate of hydrolysis of a chemical linker at different pH values.
Materials:
-
Purified bioconjugate
-
Buffer solutions at various pH values (e.g., phosphate-buffered saline at pH 7.4, acetate (B1210297) buffer at pH 5.5)
-
Acetonitrile (B52724) or other suitable organic solvent for the mobile phase
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or mass spectrometer)
-
Incubator or water bath set to 37°C
Procedure:
-
Sample Preparation: Dissolve the bioconjugate in the desired buffer to a final concentration of approximately 1 mg/mL.
-
Incubation: Incubate the sample solution at 37°C.
-
Time-Point Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the sample.
-
Quenching: Immediately quench the reaction by diluting the aliquot in the mobile phase at a low temperature (e.g., 4°C) or by adding a suitable quenching agent to stop further degradation.
-
HPLC Analysis: Inject the quenched sample into the HPLC system.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is a typical starting point. The gradient can be optimized to achieve good separation between the intact bioconjugate and its degradation products.[11][12][13]
-
Flow Rate: A typical flow rate is 1 mL/min.
-
Detection: Monitor the elution profile using a UV-Vis detector at a wavelength where the bioconjugate or a component of it absorbs, or with a mass spectrometer for more specific detection.
-
-
Data Analysis:
-
Integrate the peak area of the intact bioconjugate at each time point.
-
Plot the percentage of the remaining intact bioconjugate against time.
-
Calculate the first-order rate constant (k) for the hydrolysis from the slope of the natural logarithm of the percentage of remaining bioconjugate versus time.
-
The half-life (t½) is calculated using the equation: t½ = ln(2) / k.
-
Protocol for Determining Stability by ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the kinetics of linker hydrolysis by observing changes in the chemical shifts of specific protons over time.
Objective: To determine the rate of linker cleavage by monitoring the appearance of a degradation product or the disappearance of the starting material.
Materials:
-
Purified bioconjugate
-
Deuterated buffers (e.g., phosphate (B84403) buffer in D₂O) at various pD values (the equivalent of pH in deuterium (B1214612) oxide)
-
NMR spectrometer
-
NMR tubes
Procedure:
-
Sample Preparation: Dissolve a known concentration of the bioconjugate in the deuterated buffer directly in an NMR tube.[14][15][16]
-
NMR Acquisition:
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Continue to acquire spectra at regular time intervals. The frequency of acquisition will depend on the expected rate of hydrolysis.
-
-
Data Analysis:
-
Identify a characteristic proton signal for the intact bioconjugate and a distinct signal for one of the hydrolysis products.
-
Integrate the respective signals in each spectrum.
-
The disappearance of the starting material's signal and the appearance of the product's signal over time are used to calculate the rate of hydrolysis.
-
The data can be fitted to a first-order kinetic model to determine the rate constant (k) and the half-life (t½).
-
Mandatory Visualizations
pH-Mediated Intracellular Drug Release via a Hydrazone Linker
The following diagram illustrates the pathway of an antibody-drug conjugate (ADC) with a pH-sensitive hydrazone linker from circulation to the release of the cytotoxic drug within a cancer cell.
Caption: Intracellular trafficking and pH-dependent drug release of an ADC.
Experimental Workflow for In Vitro Plasma Stability Assay
This diagram outlines the key steps in performing an in vitro plasma stability assay to evaluate the integrity of a bioconjugate over time.
Caption: Workflow for assessing bioconjugate stability in plasma.
Conclusion
The choice of a chemical linker is a multifaceted decision that requires careful consideration of the desired drug release mechanism and the overall therapeutic strategy. Hydrazone linkers offer the distinct advantage of pH-dependent cleavage, making them an attractive option for targeted drug delivery to acidic intracellular compartments. However, their stability can be variable, and a thorough evaluation of their hydrolysis kinetics is essential.
In comparison, other linkages such as amides and thioethers provide significantly greater stability, rendering them suitable for non-cleavable strategies that rely on the degradation of the delivery vehicle to release the payload. Disulfide and ester linkages offer alternative cleavable strategies, responding to the reducing environment of the cell or the presence of esterases, respectively.
Ultimately, the optimal linker is application-dependent. A comprehensive understanding of the stability profiles of different chemical linkages, supported by robust experimental data, is crucial for the successful design and development of next-generation targeted therapies with an improved therapeutic index. This guide serves as a foundational resource to inform the selection of the most appropriate linker chemistry for a given bioconjugation application.
References
- 1. Site-Dependent Degradation of a Non-Cleavable Auristatin-Based Linker-Payload in Rodent Plasma and Its Effect on ADC Efficacy | PLOS One [journals.plos.org]
- 2. Cleavable & Non- Cleavable Linkers with Antibody-Drug Conjugates | AxisPharm [axispharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 6. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 9. Site-Dependent Degradation of a Non-Cleavable Auristatin-Based Linker-Payload in Rodent Plasma and Its Effect on ADC Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stability-Indicating HPLC Method Development: Column, Mobile Phase and Gradient Choices – Pharma Stability [pharmastability.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. pharmtech.com [pharmtech.com]
- 14. NMR Sample Preparation [nmr.chem.umn.edu]
- 15. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 16. google.com [google.com]
A Comparative Guide to the Mass Spectrometry Analysis of Azido-PEG4-Boc Conjugates
For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of a linker is critical, influencing not only the efficacy of the final conjugate but also the analytical methods required for its characterization. Azido-PEG4-Boc serves as a versatile heterobifunctional linker, enabling the conjugation of molecules through "click chemistry" while offering a protected amine for further functionalization. Its analysis via mass spectrometry, however, presents unique considerations. This guide provides an objective comparison of the mass spectrometry analysis of Azido-PEG4-Boc conjugates with common alternatives, supported by experimental data and detailed protocols.
Overview of Azido-PEG4-Boc and its Alternatives
Azido-PEG4-Boc is a popular linker used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. The azide (B81097) group readily reacts with a terminal alkyne to form a highly stable triazole linkage.[1] The Boc-protected amine allows for subsequent deprotection and further modification.
Key alternatives to this linker system include:
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This "copper-free" click chemistry utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN), which react with azides without the need for a cytotoxic copper catalyst. This makes SPAAC highly suitable for applications in living systems.[2][3]
-
Inverse-Electron-Demand Diels-Alder (IEDDA) Ligation: This exceptionally fast bioorthogonal reaction occurs between a tetrazine (Tz) and a trans-cyclooctene (B1233481) (TCO).[4][5] Its rapid kinetics make it ideal for in vivo applications and reactions at very low concentrations.[5]
The choice of linker dictates the subsequent mass spectrometry workflow and the interpretation of the resulting spectra.
Comparative Mass Spectrometry Data
The mass spectrometric behavior of a bioconjugate is heavily influenced by the linker used. The following tables summarize the expected and observed mass spectrometry characteristics for Azido-PEG4-Boc and its alternatives.
| Linker System | Typical Ionization Method | Key Fragmentation Characteristics | Expected Mass Addition (Linker only) |
| Azido-PEG4-Boc-Alkyne (CuAAC) | ESI | - Stable triazole ring, minimal fragmentation at the linkage.[1]- Characteristic loss of the Boc group as isobutylene (B52900) (-56 Da) and/or tert-butanol (B103910) (-74 Da).[6]- Cleavage along the PEG chain, resulting in ions separated by 44 Da (C₂H₄O). | ~345.4 Da (after reaction and loss of N₂) |
| Azido-DBCO (SPAAC) | ESI, MALDI-TOF | - Stable triazole linkage.- DBCO group is generally stable but can show characteristic fragments under higher energy dissociation. | ~500.6 Da (for a DBCO-PEG4 linker) |
| Azido-BCN (SPAAC) | ESI, MALDI-TOF | - Stable triazole linkage.- BCN group is typically stable during ionization. | Varies by specific BCN reagent. |
| Tetrazine-TCO (IEDDA) | ESI, MALDI-TOF | - The resulting dihydropyridazine (B8628806) or pyridazine (B1198779) is stable.- Fragmentation patterns are dependent on the specific tetrazine and TCO structures used.[4] | Varies by specific Tz/TCO reagents. |
Table 1: Qualitative Mass Spectrometry Comparison of Linker Systems.
| Parameter | Azido-Alkyne (CuAAC) | Azido-Strained Alkyne (SPAAC) | Tetrazine-TCO (IEDDA) | Reference |
| Reaction Rate Constant (M⁻¹s⁻¹) | 10⁴ - 10⁵ | ~0.1 - 2.0 (DBCO) | 10³ - 10⁶ | [2][5] |
| Biocompatibility | Lower (requires copper catalyst) | High (copper-free) | High (copper-free) | [3] |
| Typical Reaction Time | Minutes to a few hours | Several hours to overnight | Seconds to minutes | [2][5] |
| Conjugation Efficiency | High to quantitative | Generally high, can be quantitative | High to quantitative | [3][7] |
Table 2: Quantitative Performance Comparison of Conjugation Chemistries.
Experimental Protocols
Detailed methodologies are crucial for the successful analysis of bioconjugates. Below are representative protocols for sample preparation and LC-MS analysis.
Protocol 1: General Sample Preparation for LC-MS Analysis of a PEGylated Peptide
-
Dissolution: Dissolve the purified and desalted bioconjugate in a solvent compatible with reverse-phase chromatography. A common starting point is 0.1% formic acid in water, to a final concentration of approximately 1 mg/mL.
-
Dilution: Further dilute the sample in the initial mobile phase (e.g., 95% Solvent A: 0.1% formic acid in water; 5% Solvent B: 0.1% formic acid in acetonitrile) to a concentration of 1-10 µM.
-
Vial Transfer: Transfer the diluted sample to an appropriate autosampler vial.
Protocol 2: LC-MS/MS Analysis of a Bioconjugate
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system (e.g., UPLC/HPLC).
-
Chromatography:
-
Column: C18 reverse-phase column suitable for peptide or protein separation.
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 60% Solvent B over 30-60 minutes is a typical starting point.
-
Flow Rate: 200-400 µL/min.
-
-
Mass Spectrometry (ESI-Positive Mode):
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120-150 °C.
-
Scan Range (MS1): 300-2000 m/z.
-
Data-Dependent Acquisition (DDA): Configure the instrument to perform MS/MS on the top 3-5 most intense ions from the MS1 scan.
-
Collision Energy: Use a stepped or ramped collision energy (e.g., 20-40 eV) to ensure fragmentation of both the peptide backbone and potentially the linker.
-
Data Analysis Considerations
-
Azido-PEG4-Boc Conjugates: Look for a neutral loss of 56 Da (isobutylene) or 100 Da (the entire Boc group) from the precursor ion in the MS/MS spectra. The PEG chain may show characteristic neutral losses of 44 Da units.
-
SPAAC and IEDDA Conjugates: The core linkages are very stable, so fragmentation will primarily occur on the conjugated molecule (e.g., peptide backbone) and any peripheral parts of the linker.
-
Deconvolution: For larger molecules like proteins, the ESI mass spectrum will show a distribution of charge states. Deconvolution software is necessary to determine the zero-charge mass of the intact conjugate.[8]
Visualizing Experimental Workflows
Diagrams created using Graphviz provide a clear visual representation of the analytical workflows.
Caption: General workflow for the LC-MS/MS analysis of a bioconjugate.
Caption: Expected fragmentation pathways for an Azido-PEG4-Boc peptide conjugate.
Conclusion
The mass spectrometry analysis of Azido-PEG4-Boc conjugates is well-established, with predictable fragmentation patterns dominated by the loss of the Boc protecting group and cleavage of the PEG spacer. The choice between Azido-PEG4-Boc and its alternatives, such as DBCO for SPAAC or tetrazines for IEDDA, will depend on the specific application. While SPAAC and IEDDA offer the significant advantage of being copper-free, making them suitable for in vivo studies, the interpretation of their mass spectra is generally more straightforward as the linkers themselves are highly stable and do not introduce common, predictable fragmentation pathways like the Boc group. By understanding the unique mass spectrometric signatures of each linker system, researchers can confidently characterize their bioconjugates and ensure the integrity of their final products.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Radiolabelling of peptides with tetrazine ligation based on the inverse electron-demand Diels–Alder reaction: rapid, catalyst-free and mild conversion ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02807K [pubs.rsc.org]
- 5. broadpharm.com [broadpharm.com]
- 6. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. enovatia.com [enovatia.com]
Validating Protein Labeling Efficiency: A Comparative Guide
Ensuring the success of protein labeling is a critical step in numerous biological assays, from immunoassays and fluorescence microscopy to drug development. The efficiency of this process, often expressed as the Degree of Labeling (DOL), dictates the reliability and reproducibility of experimental results.[1][2] A DOL that is too low can lead to poor signal-to-noise ratios, while over-labeling may compromise the protein's function.[3][4] This guide provides a comparative overview of common methods used to validate protein labeling efficiency, complete with experimental protocols and data presentation to aid researchers in selecting the most suitable technique for their needs.
Core Validation Techniques
Several analytical methods are available to confirm and quantify the attachment of labels—such as fluorescent dyes, biotin, or radioisotopes—to a target protein.[5][6][7] The primary techniques include UV-Vis Spectrophotometry, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).
Comparison of Protein Labeling Validation Methods
The choice of validation method depends on factors such as the type of label, the required precision, available equipment, and sample throughput. The following table summarizes and compares the key features of the most prevalent techniques.
| Method | Principle | Quantitative/ Qualitative | Key Advantages | Limitations | Typical Throughput |
| UV-Vis Spectrophotometry | Measures absorbance at specific wavelengths for the protein (typically 280 nm) and the label to calculate their respective concentrations and the DOL.[1][4][8] | Quantitative | Rapid, non-destructive, requires standard laboratory equipment.[8] | Less accurate for complex mixtures; requires spectrally distinct protein and label; dependent on accurate extinction coefficients.[2] | High |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of the intact labeled protein or its peptide fragments to determine the precise mass shift caused by the label, thus revealing the number of attached labels.[9][10] | Quantitative | Highly accurate and precise; provides information on labeling site and distribution; suitable for complex samples.[5][9] | Requires specialized equipment and expertise; can be lower throughput. | Low to Medium |
| HPLC | Separates labeled proteins from unlabeled proteins and free labels based on properties like size (SEC), charge (IEX), or hydrophobicity (RPC, HIC).[11][12][13] Peak integration allows for quantification. | Quantitative | High resolution and sensitivity; can be automated for higher throughput; allows for purification and analysis simultaneously.[12] | Method development can be time-consuming; requires specialized chromatography systems.[14] | Medium |
| SDS-PAGE | Separates proteins by molecular weight. Labeling can cause a visible shift in the protein's migration pattern.[15][16][17] Can be combined with fluorescence imaging or western blotting.[6] | Semi-Quantitative/ Qualitative | Simple, widely available; provides a visual confirmation of labeling; can assess purity.[15][18] | Low resolution for small labels; quantification is less precise than other methods; dependent on uniform SDS binding.[18] | High |
Experimental Protocols and Workflows
Below are detailed methodologies for two of the most common validation techniques: UV-Vis Spectrophotometry for calculating the Degree of Labeling and Mass Spectrometry for precise characterization.
UV-Vis Spectrophotometry: Determining Degree of Labeling (DOL)
This method is ideal for proteins labeled with chromophores, such as fluorescent dyes, that have a distinct absorbance maximum.[1][4]
Experimental Protocol:
-
Sample Preparation: Ensure all unbound, free dye has been removed from the labeled protein solution using methods like dialysis or gel filtration.[1][19] This step is crucial for accuracy.
-
Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up. Set the measurement wavelengths to 280 nm (for the protein) and the specific maximum absorbance wavelength (λmax) for the dye being used.
-
Blank Measurement: Use the buffer in which the protein is dissolved to zero the spectrophotometer at both wavelengths.
-
Absorbance Measurement: Measure the absorbance of the labeled protein solution at 280 nm (A280) and at the dye's λmax (Amax).[4] If the absorbance is too high (typically >2.0), dilute the sample with a known dilution factor and re-measure.[1][19]
-
Calculations:
-
Correction Factor (CF): Dyes can also absorb light at 280 nm, so a correction factor is needed.[1][19] This is the ratio of the dye's absorbance at 280 nm to its absorbance at its λmax. CF = A280_dye / Amax_dye
-
Protein Concentration: Calculate the molar concentration of the protein, correcting for the dye's absorbance at 280 nm.[1] Protein Conc. (M) = [ (A280_sample - (Amax_sample * CF)) / ε_protein ] * Dilution Factor (where ε_protein is the molar extinction coefficient of the protein)
-
Dye Concentration: Calculate the molar concentration of the dye. Dye Conc. (M) = [ Amax_sample / ε_dye ] * Dilution Factor (where ε_dye is the molar extinction coefficient of the dye)
-
Degree of Labeling (DOL): Calculate the molar ratio of the dye to the protein.[2] DOL = Dye Conc. (M) / Protein Conc. (M)
-
Mass Spectrometry (MS) for Labeling Validation
Mass spectrometry offers unparalleled precision for confirming labeling.[9] It can be performed on the intact protein ("top-down") or on peptide fragments after digestion ("bottom-up").[10] The bottom-up approach is more common for identifying specific labeling sites.
Experimental Protocol (Bottom-Up Approach):
-
Sample Preparation:
-
Take aliquots of both the labeled and unlabeled (control) protein.
-
Denature the proteins using agents like urea (B33335) or guanidinium (B1211019) chloride.
-
Reduce disulfide bonds with DTT (dithiothreitol).
-
Alkylate cysteine residues with iodoacetamide (B48618) to prevent disulfide bonds from reforming.
-
Perform a buffer exchange to remove denaturants and alkylating agents.
-
-
Proteolytic Digestion: Digest the proteins into smaller peptides using a protease like trypsin, which cleaves specifically at lysine (B10760008) and arginine residues.
-
LC-MS/MS Analysis:
-
Inject the peptide mixtures into a Liquid Chromatography (LC) system coupled to a tandem mass spectrometer (MS/MS).
-
The LC separates the peptides based on their physicochemical properties.
-
The mass spectrometer first measures the mass-to-charge ratio of the intact peptides (MS1 scan).
-
It then selects specific peptides, fragments them, and measures the mass-to-charge ratio of the fragments (MS2 scan).
-
-
Data Analysis:
-
Use specialized proteomics software to search the acquired MS/MS spectra against the known sequence of the target protein.
-
The software will identify peptides from both the unlabeled and labeled samples.
-
For the labeled sample, the software identifies peptides that have a mass shift corresponding to the mass of the label. The MS/MS fragmentation data confirms the exact amino acid residue that was modified.[20]
-
Labeling efficiency can be quantified by comparing the signal intensities of the labeled versus unlabeled versions of each peptide.[9]
-
By carefully selecting and executing the appropriate validation method, researchers can ensure the quality of their labeled proteins, leading to more accurate and reliable downstream experimental outcomes.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Degree of labeling (DOL) step by step [abberior.rocks]
- 3. nanotempertech.com [nanotempertech.com]
- 4. support.nanotempertech.com [support.nanotempertech.com]
- 5. Protein Labeling: Methods, Mechanisms, and Applications in Advanced Biological Research - MetwareBio [metwarebio.com]
- 6. Protein Labeling: Methods and Mechanisms - Creative Proteomics [creative-proteomics.com]
- 7. sinobiological.com [sinobiological.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Protein mass spectrometry - Wikipedia [en.wikipedia.org]
- 11. cellmosaic.com [cellmosaic.com]
- 12. cellmosaic.com [cellmosaic.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. How to Validate Protein Purity Using SDS-PAGE [synapse.patsnap.com]
- 16. Overview of SDS-PAGE - Creative Proteomics [creative-proteomics.com]
- 17. SDS-PAGE Protocol | Rockland [rockland.com]
- 18. iosrjournals.org [iosrjournals.org]
- 19. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 20. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Azido-PEG4-formylhydrazine-Boc
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. Azido-PEG4-formylhydrazine-Boc, a heterobifunctional linker containing an azide (B81097), a PEG spacer, and a Boc-protected hydrazine, requires careful consideration for its disposal due to the reactivity of its functional groups. This document provides a comprehensive guide to its safe disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the potential hazards associated with this compound. The primary concern arises from the azide group, which can be energetic and potentially explosive, especially when in contact with certain metals or acids.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (nitrile or neoprene)
-
A laboratory coat
Handling:
-
Conduct all handling and disposal procedures in a well-ventilated chemical fume hood.
-
Avoid generating dust or aerosols.
-
Prevent contact with skin, eyes, and clothing.
-
Keep away from heat, sparks, and open flames.
Incompatible Materials
To prevent hazardous reactions, avoid contact with the following:
-
Acids: Can form highly toxic and explosive hydrazoic acid.
-
Heavy Metals and their Salts (e.g., lead, copper, mercury, silver, gold): Can form highly shock-sensitive and explosive metal azides. This is particularly relevant for plumbing materials.
-
Oxidizing Agents: May lead to a violent reaction.
-
Halogenated Solvents: Can form explosive di- and tri-azidomethane.
Spill and Leak Procedures
In the event of a spill:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or diatomaceous earth).
-
Carefully collect the absorbed material into a clearly labeled, sealed container for hazardous waste.
-
Decontaminate the spill area with a suitable solvent (e.g., soapy water or ethanol) and collect the decontamination materials for disposal as hazardous waste.
Disposal Protocol
The recommended procedure for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound or its waste be disposed of down the drain.
Step 1: Waste Collection and Storage
-
Collect all waste containing this compound, including unused product, reaction residues, and contaminated materials, in a designated and compatible hazardous waste container. Plastic containers are preferable to metal ones.
-
The container must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture.
-
Store the waste container in a cool, dry, and well-ventilated secondary containment area, segregated from incompatible materials, particularly acids and metals.
Step 2: Chemical Inactivation (for experienced personnel only)
For laboratories equipped and trained for such procedures, chemical deactivation of the azide group can be performed to render the waste less hazardous prior to disposal. This is a hazardous procedure that should only be undertaken by qualified personnel. A common method involves the reduction of the azide to a more stable amine.
Note: This procedure must be performed with extreme caution in a chemical fume hood.
Experimental Protocol for Azide Reduction:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the this compound waste in a suitable solvent (e.g., ethanol (B145695) or THF).
-
Reduction: Slowly add a reducing agent such as triphenylphosphine (B44618) (Staudinger reaction) or a solution of sodium borohydride. The reaction is typically performed at room temperature.
-
Monitoring: Monitor the reaction by a suitable analytical technique (e.g., TLC or IR spectroscopy) to ensure the complete disappearance of the azide group.
-
Quenching: Once the reaction is complete, carefully quench any remaining reducing agent according to standard laboratory procedures.
-
Disposal of Treated Waste: Even after treatment, the resulting solution should be collected as hazardous waste and disposed of through your institution's Environmental Health and Safety (EHS) office.
Step 3: Final Disposal
-
Whether the waste has been chemically inactivated or not, it must be disposed of as hazardous waste.
-
Contact your institution's EHS or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste container.
-
Provide the EHS office with a complete and accurate description of the waste contents.
Quantitative Data Summary
| Parameter | Guideline | Rationale |
| Storage Temperature | Cool, dry place | To minimize decomposition and reactivity. |
| Incompatible pH | Acidic (pH < 7) | Prevents the formation of explosive hydrazoic acid. |
| Waste Segregation | Separate from acids, heavy metals, and oxidizing agents | To avoid violent and potentially explosive reactions. |
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and responsible disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.
Personal protective equipment for handling Azido-PEG4-formylhydrazine-Boc
Essential Safety and Handling Guide for Azido-PEG4-formylhydrazine-Boc
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols, operational procedures, and disposal plans for handling this compound. Due to the presence of an azide (B81097) group, a hydrazine (B178648) moiety, and a Boc-protecting group, this compound requires stringent safety measures to mitigate risks of explosion, toxicity, and chemical reactivity. Adherence to these guidelines is essential for ensuring a safe laboratory environment.
I. Hazard Assessment and Engineering Controls
This compound is a molecule that combines several hazardous functional groups. The azide group is an energy-rich functional group, making the compound potentially explosive, especially when subjected to heat, shock, or friction.[1][2][3] Hydrazine derivatives are known for their toxicity and should be handled with extreme caution.[4][5][6]
Primary Hazards:
-
Explosion Hazard: Organic azides can be heat- and shock-sensitive, with the potential to decompose explosively.[3] Avoid contact with heavy metals, strong acids, and halogenated solvents.[7]
-
Toxicity: Hydrazine derivatives can be highly toxic if inhaled, ingested, or absorbed through the skin.[4][5]
-
Irritation: May cause skin, eye, and respiratory tract irritation.
Engineering Controls:
-
Chemical Fume Hood: All handling, weighing, and experimental procedures involving this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][6]
-
Blast Shield: The use of a blast shield is mandatory during all reactions and manipulations, particularly when heating or concentrating the compound.[2][7]
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.[6]
-
Restricted Access: The work area should be clearly designated for hazardous substance use, with access restricted to authorized personnel.[6]
II. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense. The following table summarizes the required equipment for handling this compound.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Chemical splash-resistant safety goggles and a face shield | Goggles must provide side protection.[4] A face shield offers an additional layer of protection against splashes and potential explosions.[8] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[5][8] Always consult the glove manufacturer's resistance chart. |
| Body Protection | Flame-resistant lab coat and chemical splash apron | A flame-resistant lab coat is essential.[7] A chemical splash apron should be worn over the lab coat to prevent skin contact.[4] |
| Footwear | Closed-toed shoes | Essential for protecting feet from spills.[4] |
| Respiratory Protection | NIOSH-approved respirator | A full-facepiece, air-purifying respirator with appropriate cartridges should be available as a backup to engineering controls.[4][5] For primary protection in certain situations, a supplied-air respirator may be necessary.[5] |
III. Operational Plan for Handling
Safe handling requires a controlled environment and meticulous procedures.
Step-by-Step Handling Protocol:
-
Preparation:
-
Before handling, ensure all necessary PPE is correctly donned.[4]
-
The work area within the chemical fume hood should be clean, uncluttered, and lined with absorbent, disposable bench paper.[2][6]
-
Assemble all necessary glassware, non-metal spatulas (plastic or ceramic), and waste containers within the fume hood.[2]
-
-
Handling:
-
Use the smallest quantity of the compound necessary for the experiment.[7]
-
When weighing the solid, use a non-metal spatula to avoid the formation of shock-sensitive metal azides.[2]
-
Avoid grinding the solid or subjecting it to friction.
-
Keep the container tightly closed when not in use.[6]
-
Perform all experimental manipulations behind a blast shield.[3]
-
-
Post-Procedure Cleanup:
-
After the procedure, decontaminate all surfaces and equipment.
-
Carefully remove and dispose of all contaminated disposable materials in the designated hazardous waste container.[6]
-
Remove PPE in the correct order to avoid cross-contamination and dispose of it as hazardous waste.
-
IV. Disposal Plan
Proper disposal is critical to ensure safety and environmental compliance.
Waste Segregation and Labeling:
-
Dedicated Waste Container: All waste containing this compound, including contaminated labware and PPE, must be collected in a designated, clearly labeled hazardous waste container.[7]
-
Segregation: This waste stream must be segregated from other waste, particularly acidic waste, to prevent the formation of highly toxic and explosive hydrazoic acid.[3][7]
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazards (e.g., "Explosive Hazard," "Acutely Toxic").[9]
Disposal Protocol:
-
Small Quantities (<1g): For residual amounts in reaction vessels, a quenching procedure is recommended.
-
Experimental Protocol for Quenching Residual Azide:
-
In a well-ventilated fume hood, cool the reaction mixture in an ice bath.
-
Slowly add a freshly prepared aqueous solution of sodium nitrite (B80452) (NaNO₂).
-
Carefully and slowly add a dilute acid (e.g., 2M HCl or acetic acid) dropwise with vigorous stirring. This generates nitrous acid in situ, which reacts with the azide to form nitrogen gas. The addition of acid should be slow to control the rate of gas evolution.
-
After the addition is complete, allow the mixture to stir for a period to ensure all the azide has been destroyed.[7]
-
The resulting solution should still be collected in a properly labeled hazardous waste container.
-
-
-
Bulk Material and Contaminated Waste:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.[9]
-
V. Emergency Procedures
Spill Response:
-
Small Spill (in fume hood):
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand).[9]
-
Using non-metal tools, carefully scoop the absorbed material into the designated hazardous waste container.[10]
-
Clean the spill area with a soap and water solution, and collect the cleaning materials as hazardous waste.[10]
-
-
Large Spill:
-
Evacuate the area immediately.
-
Alert others in the vicinity and your supervisor.
-
Contact your institution's emergency response team.
-
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[4]
-
Inhalation: Move the affected person to fresh air. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]
Visual Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. chemistry.unm.edu [chemistry.unm.edu]
- 2. artscimedia.case.edu [artscimedia.case.edu]
- 3. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. benchchem.com [benchchem.com]
- 5. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ehs.unm.edu [ehs.unm.edu]
- 9. benchchem.com [benchchem.com]
- 10. campus.kennesaw.edu [campus.kennesaw.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
